2-Thioadenosine
Beschreibung
Eigenschaften
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4S/c11-7-4-8(14-10(20)13-7)15(2-12-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,20)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESOZAUMTUKQX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195735 | |
| Record name | 2-Thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43157-50-2 | |
| Record name | 2-Thioadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043157502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thioadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biological Function of 2-Thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thioadenosine is a modified purine (B94841) nucleoside that plays multifaceted roles in cellular biology. This technical guide provides an in-depth exploration of its biological functions, primarily focusing on its incorporation into transfer RNA (tRNA) as 2-methylthio-N6-isopentenyladenosine (ms2i6A) and the distinct but related roles of its metabolic cousin, 5'-methylthioadenosine (MTA). As a crucial component of tRNA, this compound modifications are integral to the fidelity and efficiency of protein translation. The related molecule, MTA, is a key signaling molecule and a central intermediate in the methionine salvage pathway, linking it to polyamine biosynthesis and cellular methylation reactions. This document details the molecular mechanisms, associated signaling pathways, and metabolic significance of these thioadenosines, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Role of this compound in tRNA Modification and Translation
The most well-characterized biological function of this compound derivatives is their presence as post-transcriptional modifications in tRNA, specifically at position 37, adjacent to the anticodon. The hypermodified nucleoside, 2-methylthio-N6-isopentenyladenosine (ms2i6A), is found in tRNAs that read codons beginning with uridine.[1] This modification is critical for maintaining translational fidelity and efficiency.
The biosynthesis of ms2i6A is a multi-step enzymatic process. It begins with the isopentenylation of adenosine (B11128) at position 37 (A37) by the enzyme tRNA isopentenyltransferase (MiaA), forming N6-isopentenyladenosine (i6A).[2] Subsequently, the methylthiolation of i6A is catalyzed by the MiaB enzyme to form ms2i6A.[2] In some bacteria, ms2i6A can be further hydroxylated by MiaE to form ms2io6A.[2]
The presence of the ms2i6A modification at position 37 enhances the stability of the codon-anticodon interaction, particularly for weak A:U base pairings at the first and third codon positions. This modification helps to prevent frameshifting during translation and ensures the accurate incorporation of amino acids into the growing polypeptide chain.[3] The state of this modification can also be regulated by cellular conditions, such as oxygen availability and iron or cysteine limitation, suggesting a role in cellular adaptation to environmental stress.[4]
Experimental Protocol: Analysis of tRNA Modifications by Mass Spectrometry
This protocol provides a general workflow for the identification and quantification of tRNA modifications.[5][6]
Objective: To identify and quantify modified nucleosides, such as ms2i6A, in total tRNA.
Materials:
-
Isolated total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., Triple Quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column
Procedure:
-
tRNA Digestion:
-
To 1-5 µg of total tRNA, add 1-2 units of nuclease P1.
-
Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.
-
Add 1-2 units of bacterial alkaline phosphatase to dephosphorylate the nucleotides to nucleosides.
-
Incubate at 37°C for 1-2 hours.
-
Filter the reaction mixture to remove enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reversed-phase C18 column.
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Analyze the eluting nucleosides using the mass spectrometer in positive ion mode.
-
Identify modified nucleosides based on their specific mass-to-charge (m/z) ratio and fragmentation pattern (MS/MS).
-
Quantify the modified nucleosides by comparing their peak areas to those of known standards.[5]
-
Experimental Workflow: tRNA Modification Analysis
Caption: Workflow for tRNA modification analysis by LC-MS/MS.
5'-Methylthioadenosine (MTA) as a Signaling Molecule
5'-Methylthioadenosine (MTA), a closely related sulfur-containing nucleoside, is now recognized as an important signaling molecule with diverse biological effects, including immunomodulation and anti-inflammatory actions. MTA exerts many of its effects by interacting with adenosine receptors, which are G protein-coupled receptors.
MTA has been shown to signal through the adenosine A2B receptor (ADORA2B), leading to the activation of the transcription factor AP-1. This signaling does not proceed through the canonical cyclic AMP (cAMP) pathway but instead involves Protein Kinase C (PKC). MTA has also been demonstrated to suppress TLR-induced signaling in macrophages through the activation of A2a and A2b adenosine receptors, leading to a reduction in pro-inflammatory cytokines like TNFα.
Furthermore, MTA can inhibit Wnt signaling by reducing the levels of nuclear β-catenin and promoting its degradation by increasing the pool of active GSK3β.[7] It also exhibits immunomodulatory effects by suppressing T-cell activation and the production of pro-inflammatory cytokines, which may be beneficial in autoimmune diseases.[8]
Quantitative Data: Cellular Concentrations of MTA
The intracellular concentration of MTA is tightly regulated, and its accumulation in certain cancers due to the deletion of the metabolizing enzyme MTAP presents a therapeutic opportunity.
| Cell/Tissue Type | MTAP Status | Intracellular MTA Concentration |
| Human Hepatocytes (Normal) | Present | 2 - 10 pmol/mg protein |
| Hepatocellular Carcinoma (HCC) Tissue | Deficient | 3 - 4 pmol/mg of tissue |
| Melanoma Cells | Deficient | ~140 nM |
| Normal Skin | Present | 10 - 20 nM |
| Various Rat Tissues (Normal) | Present | 0.8 - 3.4 nmol/gram |
Note: Data compiled from multiple sources.[8][9] Direct comparison can be challenging due to variations in measurement units.
Experimental Protocol: Wnt Signaling Luciferase Reporter Assay
This protocol is for measuring the effect of MTA on the canonical Wnt signaling pathway.[10][11]
Objective: To quantify the inhibition of Wnt signaling by MTA using a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash (TCF/LEF luciferase reporter) and FOPFlash (negative control) plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
5'-Methylthioadenosine (MTA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of MTA or vehicle control (e.g., DMSO).
-
Incubate for an additional 16-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash cells with PBS and lyse them using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Transfer the lysate to a luminometer plate.
-
Measure Firefly and Renilla luciferase activities sequentially using the luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity in MTA-treated cells relative to the vehicle-treated control.
-
Signaling Pathway of 5'-Methylthioadenosine (MTA)
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Shared Sulfur Mobilization Routes for tRNA Thiolation and Molybdenum Cofactor Biosynthesis in Prokaryotes and Eukaryotes | MDPI [mdpi.com]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Critical Role of 2-Thioadenosine in Cellular Fidelity and Stress Response: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the multifaceted roles of 2-thioadenosine and its derivatives in critical cellular processes. Primarily recognized as a crucial modification in transfer RNA (tRNA), this molecule is indispensable for accurate and efficient protein translation. Deficiencies in this compound biosynthesis have been linked to significant pathologies, including type 2 diabetes, highlighting its importance in maintaining cellular homeostasis. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanism of action, experimental methodologies for its study, and the intricate signaling pathways it influences.
The Central Role of this compound in Translational Accuracy
This compound, particularly in the form of 2-methylthio-N6-threonylcarbamoyladenosine (ms2t6A), is a post-transcriptional modification found at position 37 of tRNA, adjacent to the anticodon. This modification is critical for the accurate decoding of specific codons, particularly the lysine (B10760008) codons AAA and AAG. The presence of the methylthio group on this compound enhances the stability of the codon-anticodon interaction, thereby preventing misreading of the genetic code during protein synthesis.
The biosynthesis of ms2t6A is a complex process involving several key enzymes. One of the most critical is the methylthiotransferase Cdk5 regulatory subunit-associated protein 1-like 1 (CDKAL1). Genetic variations in the CDKAL1 gene that impair its function are strongly associated with an increased risk of type 2 diabetes. The mechanism underlying this association lies in the reduced efficiency of proinsulin translation and subsequent processing into mature insulin (B600854). In the absence of a fully modified tRNALys(UUU), the misreading of lysine codons in the proinsulin mRNA leads to the synthesis of misfolded proinsulin, which in turn triggers cellular stress responses.
Quantitative Effects of this compound Deficiency
The deficiency of this compound modifications, often resulting from impaired CDKAL1 function, has quantifiable consequences on cellular processes. These effects range from altered metabolic profiles to the induction of cellular stress pathways.
| Parameter Assessed | Model System | Quantitative Change in Cdkal1 Deficient Model | Reference |
| Fat Accumulation | Cdkal1-/- mice on a high-fat diet | 17% reduction in intra-abdominal fat compared to wild-type | [1] |
| Insulin Secretion | Perifused islets from Cdkal1-/- mice on a high-fat diet | 1.0-fold potentiation of insulin secretion (compared to 1.6-fold in wild-type) | [1][2] |
| Proinsulin Processing | Cdkal1 knockdown NIT-1 cells | 1.95 ratio of precursor insulin mRNA to mature insulin mRNA | [3] |
| ER Stress Marker: BiP mRNA | S334ter-3 transgenic rats (P15) | 3.3-fold increase | [4] |
| ER Stress Marker: BiP mRNA | S334ter-4 transgenic rats (P60) | 4.0-fold increase | [4] |
| ER Stress Marker: BiP mRNA | S334ter-5 transgenic rats (P90) | 2.2-fold increase | [4] |
| ER Stress Marker: BiP mRNA | P23H-3 rats (P60) | 2.3-fold increase | [4] |
| ER Stress Marker: BiP mRNA | RCS rats (P60) | 2.4-fold increase | [4] |
| ER Stress Marker: Chop mRNA | S334ter-3 transgenic rats (P15) | 1.3-fold increase | [4] |
| ER Stress Marker: Chop mRNA | S334ter-4 transgenic rats (P30) | 1.5-fold increase | [4] |
| ER Stress Marker: Chop mRNA | P23H-3 rats (P60) | 1.6-fold increase | [4] |
Signaling Pathways Modulated by this compound Status
The fidelity of protein translation, governed in part by this compound modifications, has profound implications for cellular signaling. Deficiencies in these modifications can trigger stress responses and modulate key regulatory pathways.
The Unfolded Protein Response (UPR) and ER Stress
The accumulation of misfolded proinsulin due to inaccurate translation in the absence of sufficient ms2t6A is a direct trigger of Endoplasmic Reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).
Crosstalk with the TOR Signaling Pathway
Emerging evidence suggests a link between tRNA modification status and the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism. Deficiencies in tRNA modifications can lead to translational stress, which may in turn modulate TOR activity. This interplay highlights a broader role for tRNA modifications in integrating translational capacity with cellular growth signals.
Broader Implications: Oxidative Stress and Mitochondrial Function
Beyond its well-established role in translation, this compound may also be involved in the cellular response to oxidative stress. The 2-thiouridine (B16713) unit in tRNA is susceptible to desulfurization under oxidative conditions, which can lead to the formation of 4-pyrimidinone nucleoside.[5] This chemical alteration can impair tRNA function, suggesting a potential mechanism by which oxidative stress can impact protein synthesis and overall cellular health.
Furthermore, the biosynthesis of some 2-thiouridine modifications is dependent on iron-sulfur (Fe-S) clusters, which are assembled in the mitochondria. This links this compound metabolism to mitochondrial function. Deficiencies in proteins involved in Fe-S cluster biogenesis, such as IBA57, can lead to defects in the maturation of mitochondrial aconitase-type and radical SAM Fe-S proteins, which are crucial for various metabolic pathways.
Experimental Protocols
Analysis of tRNA Thiolation by APM-Northern Blotting
This method is used to detect the presence of thio-modifications in tRNA, such as 2-thiouridine. The principle lies in the reduced electrophoretic mobility of thiolated tRNA in a polyacrylamide gel containing (N-acryloylamino)phenylmercuric chloride (APM), which specifically binds to the thiol group.
Materials:
-
Total RNA sample
-
10x TBE buffer (0.89 M Tris-borate, 2 mM EDTA, pH 8.3)
-
Acrylamide/bis-acrylamide solution (19:1)
-
Ammonium (B1175870) persulfate (APS), 10% solution
-
TEMED
-
(N-acryloylamino)phenylmercuric chloride (APM)
-
RNA loading dye (e.g., formamide-based)
-
Nylon membrane
-
Hybridization buffer
-
Labeled oligonucleotide probe specific for the tRNA of interest
-
Wash buffers (e.g., SSC-based)
-
Detection reagents (e.g., chemiluminescent substrate)
Procedure:
-
Gel Preparation:
-
Prepare a 10% polyacrylamide gel containing 7 M urea in 1x TBE.
-
For the APM gel, add APM to a final concentration of 50 µg/mL before polymerization. Prepare a control gel without APM.
-
Add 10% APS and TEMED to initiate polymerization. Pour the gel and allow it to set.
-
-
Sample Preparation and Electrophoresis:
-
Resuspend 5-20 µg of total RNA in RNA loading dye.
-
Denature the RNA by heating at 65-70°C for 10 minutes, then immediately place on ice.
-
Load the samples onto both the APM and non-APM gels.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Transfer:
-
Electroblot the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet transfer system.
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in hybridization buffer at the appropriate temperature.
-
Add the labeled oligonucleotide probe and hybridize overnight.
-
Wash the membrane with increasingly stringent wash buffers to remove unbound probe.
-
Detect the signal using an appropriate imaging system. A retarded band in the APM gel compared to the non-APM gel indicates the presence of a thio-modification.
-
Quantification of ms2t6A by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of modified nucleosides in RNA.
Materials:
-
Purified tRNA or total RNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Stable isotope-labeled internal standard for ms2t6A
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
RNA Hydrolysis:
-
Digest 1-5 µg of RNA with nuclease P1 at 37°C for 2 hours in a buffer of 10 mM ammonium acetate, pH 5.3.
-
Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation:
-
Add a known amount of the stable isotope-labeled internal standard to the hydrolyzed sample.
-
Centrifuge the sample to pellet any undigested material and transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Separate the nucleosides using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both the native ms2t6A and the isotope-labeled internal standard.
-
-
Quantification:
-
Quantify the amount of ms2t6A in the sample by comparing the peak area of the native molecule to that of the internal standard.
-
Conclusion
This compound and its derivatives are not merely structural components of tRNA but are active participants in the maintenance of cellular health. Their role in ensuring translational fidelity is paramount, and disruptions in their biosynthesis have cascading effects, leading to protein misfolding, ER stress, and the modulation of key signaling pathways such as the UPR and TOR. The intricate connections between this compound metabolism, mitochondrial function, and the oxidative stress response underscore its significance in a broad range of cellular processes. A deeper understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, will be instrumental in developing novel therapeutic strategies for diseases linked to impaired this compound function.
References
- 1. Deletion of CDKAL1 affects high-fat diet-induced fat accumulation and glucose-stimulated insulin secretion in mice, indicating relevance to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion of CDKAL1 Affects High-Fat Diet–Induced Fat Accumulation and Glucose-Stimulated Insulin Secretion in Mice, Indicating Relevance to Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Induction of Endoplasmic Reticulum Stress Genes, BiP and Chop, in Genetic and Environmental Models of Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-thiouridine unit in the RNA strand is desulfured predominantly to 4-pyrimidinone nucleoside under in vitro oxidative stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Sources of 2-Thioadenosine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence and sources of 2-thioadenosine and, more prominently, its naturally occurring thiolated analogs found within transfer RNA (tRNA). While free this compound is primarily a synthetic molecule utilized in biochemical research, the 2-thio modification is a critical post-transcriptional modification in tRNA across all domains of life, influencing tRNA structure, function, and the fidelity of protein translation. This document details the prevalence of these modifications, the analytical methods for their detection and quantification, and the biosynthetic pathways responsible for their formation.
Natural Occurrence and Sources
Direct evidence for the natural occurrence of free this compound in biological systems is not well-established in scientific literature. Its presence is predominantly as a synthetic nucleoside analog used in the development of various chemical probes and potential therapeutic agents.
However, the 2-thio modification is a vital component of several naturally occurring nucleosides within tRNA molecules. These modified nucleosides are found at specific positions, most notably in the anticodon loop, where they play a crucial role in maintaining reading frame fidelity and stabilizing codon-anticodon interactions.
The primary naturally occurring 2-thiolated nucleosides are derivatives of uridine (B1682114) and adenosine (B11128):
-
2-Thiouridine (B16713) Derivatives: A variety of 2-thiouridine modifications are found at the wobble position (position 34) of tRNAs for amino acids such as lysine, glutamine, and glutamic acid. These modifications are essential for accurate decoding of the genetic code.[1][2] In eukaryotes, a common modification is 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) .[2] In bacteria, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) are prevalent.[3][4] Thermophilic organisms possess 2-thioribothymidine (s²T) at position 54, which contributes to the thermal stability of their tRNA.[5]
-
2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A): This hypermodified nucleoside is found at position 37 of tRNAs that read codons starting with uridine, in both prokaryotes and eukaryotes.[6][7] It is synthesized from its precursor, N⁶-isopentenyladenosine (i⁶A).[6][8] The presence of ms²i⁶A is critical for preventing frameshift errors during translation.[6]
These modified nucleosides are not typically found in their free form in the cell but are integral components of the tRNA structure. Their analysis, therefore, requires the isolation and enzymatic digestion of tRNA.
Data Presentation: Abundance of 2-Thiolated Nucleosides in tRNA
The following table summarizes quantitative data on the abundance of major 2-thiolated nucleosides in tRNA from various organisms, as determined by LC-MS/MS analysis. The values represent the number of moles of the modified nucleoside per mole of total tRNA.
| Modified Nucleoside | Organism | Tissue/Cell Type | Abundance (mol/mol tRNA) | Reference |
| mnm⁵s²U | Bacillus subtilis | - | Varies with sulfur availability | [9] |
| cmnm⁵s²U | Bacillus subtilis | - | Varies with sulfur availability | [9] |
| mcm⁵s²U | Saccharomyces cerevisiae | - | Decreases at elevated temperatures | [10] |
| ms²i⁶A | Salmonella typhimurium | - | Present under anaerobic conditions | [11] |
| ms²io⁶A | Salmonella typhimurium | - | Present under aerobic conditions | [11] |
Experimental Protocols
The identification and quantification of 2-thiolated nucleosides from biological sources typically involve a multi-step process. Below are detailed methodologies for the key experiments.
Isolation and Digestion of tRNA for Nucleoside Analysis by LC-MS/MS
This protocol outlines the standard procedure for extracting total tRNA from cells and digesting it into individual nucleosides for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell pellet
-
TRIzol reagent or similar RNA extraction kit
-
Nuclease P1 (Sigma-Aldrich)
-
Bacterial Alkaline Phosphatase (BAP) (Takara)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
Tris-HCl buffer (pH 8.0)
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
tRNA Isolation:
-
Extract total RNA from the cell pellet using TRIzol reagent according to the manufacturer's instructions.
-
To enrich for tRNA, the total RNA can be further purified by size-exclusion chromatography or anion-exchange HPLC.[12]
-
-
Enzymatic Digestion to Nucleosides:
-
Resuspend approximately 1-5 µg of purified tRNA in 25 µL of nuclease-free water.
-
Add 2.5 µL of 1 M ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 3 µL of 1 M Tris-HCl (pH 8.0) and 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet any undigested material.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto a reverse-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the eluent by tandem mass spectrometry operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ion transitions for each modified nucleoside.[12][14]
-
Periodate-dependent Analysis of Queuosine (B110006) and Sulfur modification sequencing (PAQS-seq)
PAQS-seq is a high-throughput sequencing method that allows for the detection and semi-quantification of 2-thio modifications in tRNA at single-base resolution.[15][16]
Materials:
-
Total RNA
-
Sodium periodate (B1199274) (NaIO₄)
-
Lysine or other amine-containing buffer
-
RNA ligation and reverse transcription reagents
-
Next-generation sequencing platform
Procedure:
-
Periodate Treatment:
-
Treat total RNA with sodium periodate. The periodate oxidizes the 2-thio group of the modified nucleosides.
-
-
Amine-induced Cleavage:
-
Incubate the periodate-treated RNA with an amine-containing buffer (e.g., lysine). This leads to strand scission at the site of the oxidized 2-thio modification.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cleaved RNA fragments using standard protocols.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference tRNA database.
-
The sites of 2-thio modifications will be identified by the termination of sequencing reads at those positions. The frequency of read termination at a specific site corresponds to the level of modification.
-
Visualization of Pathways and Workflows
Biosynthesis of 2-Methylthio-N⁶-isopentenyladenosine (ms²i⁶A) in tRNA
The biosynthesis of ms²i⁶A is a two-step enzymatic process that modifies an adenosine residue at position 37 of specific tRNAs.
Caption: Biosynthesis of ms²i⁶A in tRNA.
General Workflow for the Analysis of 2-Thiolated Nucleosides in tRNA
This diagram illustrates the key steps involved in the experimental analysis of 2-thiolated nucleosides from biological samples.
Caption: Experimental workflow for tRNA modification analysis.
Biosynthesis of 2-Thiouridine (s²U) in tRNA
The biosynthesis of 2-thiouridine involves a sulfur relay system that transfers sulfur from cysteine to the tRNA.
Caption: Eukaryotic 2-thiouridine biosynthesis pathway.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. academic.oup.com [academic.oup.com]
- 3. Diverse Mechanisms of Sulfur Decoration in Bacterial tRNA and Their Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic basis for enhanced translational efficiency by 2-thiouridine at the tRNA anticodon wobble position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The modified base isopentenyladenosine and its derivatives in tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur Availability Impacts Accumulation of the 2-Thiouridine tRNA Modification in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. A modified nucleotide in tRNA as a possible regulator of aerobiosis: synthesis of cis-2-methyl-thioribosylzeatin in the tRNA of Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 15. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Thioadenosine: Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioadenosine is a sulfur-containing analogue of the endogenous purine (B94841) nucleoside adenosine (B11128). It serves as a critical intermediate in the synthesis of various pharmacologically active compounds, most notably the antiplatelet agent cangrelor. Its structural modification at the C2 position of the adenine (B156593) base imparts unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and signaling pathways associated with this compound.
Chemical Structure and Properties
The foundational characteristics of this compound are its molecular structure and physicochemical properties. The presence of a thione group at the second position of the purine ring distinguishes it from adenosine and is central to its reactivity and biological interactions.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃N₅O₄S | [1][2][3] |
| Molecular Weight | 299.31 g/mol | [1][3] |
| CAS Number | 43157-50-2 | [2][3] |
| Appearance | Pale Yellow to Yellow Solid | [4] |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | [1][3] |
| Solubility | Slightly soluble in DMSO, Methanol (with heating/sonication), and aqueous base. | [4] |
| pKa | 8.37 ± 0.40 (Predicted) | [4] |
Experimental Protocols
Synthesis of this compound
This compound is a vital intermediate in the synthesis of the P2Y12 inhibitor, cangrelor.[5] A common industrial-scale synthesis involves the reaction of a protected adenosine precursor with carbon disulfide under high temperature and pressure.[6]
Methodology:
-
Reaction Setup: A high-pressure autoclave is charged with water, methanol, an adenosine precursor (intermediate 5 as described in the cited literature), and carbon disulfide under a nitrogen atmosphere.[6]
-
Reaction Conditions: The reaction mixture is heated to 100-105°C. The pressure is maintained at approximately 1.2 to 1.9 MPa.[6]
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically when its content falls below 1.0%).[6]
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often through crystallization, to yield this compound monohydrate.[5][6]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and quantifying process-related impurities.[6]
Methodology:
-
Chromatographic System: An HPLC system equipped with a UV detector is used. A C18 reverse-phase column is commonly employed.
-
Mobile Phase: A gradient elution is typically used. For example, a mixture of a buffer (e.g., 0.1 M KH₂PO₄, pH 6) and an organic modifier like methanol.[7] The gradient runs from a low to a high concentration of the organic solvent over a set period.[7]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and methanol). The sample is filtered through a 0.22 µm syringe filter before injection.[3]
-
Detection: The elution of compounds is monitored by UV absorbance, typically at 260 nm.[3]
-
Quantification: The purity of this compound is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[6]
Adenosine Receptor Binding Assay
To evaluate the interaction of this compound or its derivatives with adenosine receptors, a competitive radioligand binding assay is a standard method.[2]
Methodology:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1 or A2A) are prepared from cultured cells or animal tissues (e.g., rat brain cortex).[2]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A1 or [³H]CGS21680 for A2A receptors), and varying concentrations of the test compound (this compound derivative).[2]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter plate.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki).[2]
Signaling Pathways
This compound derivatives have been shown to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four main subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
Interaction with A₁ Adenosine Receptors
The A₁ adenosine receptor is coupled to the inhibitory G protein, Gᵢ. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Analogues of this compound have been shown to inhibit binding at A₁ receptors with Ki values in the micromolar range.[2]
Interaction with A₂ Adenosine Receptors
The A₂ₐ and A₂ₑ receptors are coupled to the stimulatory G protein, Gₛ. Ligand binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This compound analogues have demonstrated a 4- to 8-fold selectivity for A₂ receptors over A₁ receptors, with Ki values for A₂ receptor binding in the low micromolar range.[2]
Conclusion
This compound is a molecule of significant interest due to its role as a key synthetic intermediate and the biological activities of its derivatives. Its unique structure, characterized by the C2-thione substitution, provides a scaffold for the development of potent and selective ligands for adenosine receptors and other biological targets. The experimental protocols for its synthesis and analysis are well-established, facilitating its use in research and development. A thorough understanding of its chemical properties and interactions with signaling pathways is essential for leveraging this compound in the design of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Core Structural Differences: 2-Thioadenosine vs. Adenosine
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive examination of the key structural, physicochemical, and conformational differences between the endogenous nucleoside adenosine (B11128) and its synthetic analogue, 2-Thioadenosine. A thorough understanding of these distinctions is paramount for professionals in pharmacology and medicinal chemistry engaged in the design and development of selective adenosine receptor modulators. This document outlines these differences through comparative data, details the experimental methodologies used for their characterization, and visualizes the associated biological pathways.
Fundamental Molecular Structure
The primary structural difference between adenosine and this compound lies in the substitution at the C2 position of the purine (B94841) ring. In this compound, the exocyclic oxygen atom present in the purine base of adenosine is replaced by a sulfur atom. Adenosine is a naturally occurring purine nucleoside, composed of an adenine (B156593) molecule attached to a ribose sugar via a β-N9-glycosidic bond.[1][2][3] this compound, also known as 2-Mercaptoadenosine, is a derivative of adenosine where this single atomic substitution imparts significant changes to its electronic and steric properties.[4][5]
References
- 1. The Adenosine Molecule (Adenine) -Chemical and Physical Properties [worldofmolecules.com]
- 2. Adenosine - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. This compound | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
The Thio Group in 2-Thioadenosine: A Linchpin of Biological Function and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The substitution of an oxygen atom with sulfur at the C2 position of the purine (B94841) ring in adenosine (B11128), yielding 2-thioadenosine, introduces a subtle yet profound alteration that significantly impacts its biological roles. This thio-modification, a testament to nature's ingenuity in fine-tuning molecular interactions, confers unique properties upon this nucleoside, influencing everything from the structural integrity of transfer RNA (tRNA) to the modulation of critical cell signaling pathways. For researchers in drug discovery and molecular biology, a comprehensive understanding of the thio group's significance is paramount for leveraging its potential in developing novel therapeutics and research tools. This guide provides a detailed exploration of the biological importance of the thio group in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
The Pivotal Role of this compound in Transfer RNA
The most well-established biological context for the 2-thio modification of adenosine is within tRNA molecules. Specifically, 2-thiouridine (B16713) (s²U), a derivative of this compound, is a common modification found at the wobble position (position 34) of the anticodon loop in tRNAs for amino acids such as glutamic acid, glutamine, and lysine.[1][2] The thio group at this critical position is not merely a decorative addition; it is a key determinant of tRNA structure and function.
Enhancing Translational Fidelity and Efficiency
The primary role of the 2-thio modification in tRNA is to enhance the precision and efficiency of protein synthesis. The sulfur atom, being larger and more polarizable than oxygen, restricts the conformational flexibility of the ribose sugar puckering, favoring the C3'-endo conformation.[3] This pre-organization of the anticodon loop contributes to a more stable and specific interaction with the corresponding codon on the messenger RNA (mRNA) within the ribosome.[3][4]
This enhanced stability has a direct impact on codon recognition. The 2-thio group promotes more accurate pairing with adenosine (A) in the third position of the codon while discouraging mispairing with guanosine (B1672433) (G).[5][6] This "wobble" pairing restriction is crucial for the correct interpretation of the genetic code, preventing translational errors that could lead to the synthesis of non-functional or toxic proteins.[6]
Conferring Thermostability
In thermophilic organisms, which thrive at high temperatures, the 2-thio modification of tRNA is essential for survival. The increased rigidity imparted by the thio group significantly raises the melting temperature (Tm) of the tRNA molecule, preventing its denaturation at elevated temperatures.[7] This thermostability ensures that the tRNA can maintain its proper L-shaped tertiary structure and function effectively in the harsh thermal environment of these organisms.
This compound Derivatives as Modulators of Purinergic Signaling
Beyond its role in tRNA, this compound and its synthetic derivatives have emerged as important ligands for adenosine receptors, a class of G protein-coupled receptors (GPCRs) that play crucial roles in a vast array of physiological processes. There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The interaction of this compound-based compounds with these receptors can trigger or block downstream signaling cascades, making them attractive targets for drug development.
Adenosine Receptor Binding Affinities
The affinity and selectivity of this compound derivatives for the different adenosine receptor subtypes can be finely tuned by modifications at various positions of the molecule. The thio group at the C2 position is a key determinant of this interaction profile. The following table summarizes the binding affinities (Ki) of several 2-substituted thioadenosine analogs for human adenosine receptors.
| Compound | 2-Substituent | A₁ Ki (μM) | A₂A Ki (μM) | A₃ Ki (nM) | Reference |
| 2-(Phenylethoxy)adenosine | -O-(CH₂)₂-Ph | >100 | - | 54 | [8] |
| 2-(Phenylamino)adenosine | -NH-Ph | >100 | - | 310 | [8] |
| 2-(Phenylthio)adenosine | -S-Ph | >100 | - | 1960 | [8] |
| 2-Hexynyl-4'-thioadenosine | -C≡C-(CH₂)₃-CH₃ | - | 0.00719 | - | [9] |
| This compound Analog 1 | -S-(CH₂)₂-Ph | 10-17 | 1.2-3.67 | - | [10] |
Note: The data presented is a compilation from multiple sources and experimental conditions may vary.
Downstream Signaling Pathways
Activation of adenosine receptors by agonists, including certain this compound derivatives, initiates intracellular signaling cascades. The A₂A and A₂B receptors are typically coupled to the Gs alpha subunit of the G protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Conversely, A₁ and A₃ receptors are often coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
The modulation of cAMP levels has widespread effects on cellular function, influencing processes such as inflammation, neurotransmission, and vasodilation. The ability of this compound derivatives to selectively target specific adenosine receptor subtypes opens up possibilities for therapeutic interventions in a variety of diseases.
Experimental Protocols
A rigorous investigation into the biological significance of this compound necessitates the use of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the study of this modified nucleoside.
Radioligand Binding Assay for Adenosine Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂A receptors), and a range of concentrations of the this compound test compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Translation Assay with Thio-Modified tRNA
This assay assesses the impact of tRNA modifications on the efficiency and fidelity of protein synthesis.
Detailed Methodology:
-
Preparation of Components:
-
tRNA: Synthesize or isolate the tRNA of interest. The 2-thio modification can be introduced enzymatically in vitro using purified tRNA-modifying enzymes.
-
Ribosomes: Purify ribosomes from a suitable source (e.g., E. coli).
-
mRNA: Prepare an mRNA template encoding a specific protein.
-
Amino Acids and Energy Source: Prepare a mixture of all 20 amino acids (one of which may be radiolabeled for detection) and an energy regeneration system (ATP, GTP).
-
-
Translation Reaction:
-
Combine the purified ribosomes, mRNA template, amino acid mixture, and either the thio-modified tRNA or an unmodified control tRNA in a reaction buffer.
-
Initiate the translation reaction by adding the energy source.
-
Incubate the reaction at an appropriate temperature (e.g., 37°C) for a set time.
-
-
Analysis of Translation Products:
-
Stop the reaction and analyze the synthesized protein. If a radiolabeled amino acid was used, the protein products can be separated by SDS-PAGE and visualized by autoradiography.
-
Quantify the amount of protein synthesized to determine the translational efficiency.
-
The fidelity of translation can be assessed by sequencing the protein product or by using reporter systems that are sensitive to translational errors.
-
Synthesis of this compound
The synthesis of this compound and its derivatives is a critical aspect of research in this field. While chemical synthesis routes are well-established, enzymatic approaches offer a more environmentally friendly and often more specific alternative.
Chemical Synthesis
A common route for the chemical synthesis of this compound involves the conversion of a protected adenosine derivative. For example, 2-chloroadenosine (B27285) can be treated with a thiourating agent to replace the chlorine atom with a thio group. Subsequent deprotection yields this compound.
Enzymatic Synthesis
Enzymatic synthesis of this compound can be achieved through transglycosylation reactions catalyzed by nucleoside phosphorylases.[12] This method involves the transfer of a ribose moiety from a donor nucleoside to 2-thioadenine.
Workflow:
Whole-cell biocatalysts, which utilize intact microorganisms expressing the necessary enzymes, can also be employed for the synthesis of this compound, offering a cost-effective and scalable production method.[2]
Conclusion
The thio group in this compound is a powerful determinant of its biological function. In the realm of tRNA, it is a cornerstone of translational fidelity and thermal stability. As a standalone nucleoside and in its synthetic derivatives, this compound provides a versatile scaffold for the design of potent and selective ligands for adenosine receptors, opening new avenues for the treatment of a wide range of diseases. The continued exploration of the synthesis, biological activities, and therapeutic potential of this compound and its analogs promises to yield further insights into fundamental biological processes and to drive the development of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of this unique modified nucleoside.
References
- 1. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic transglycosylation for glycoconjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
2-Thioadenosine in Medicinal Chemistry: A Technical Guide
Introduction
2-Thioadenosine is a sulfur-containing derivative of the purine (B94841) nucleoside adenosine (B11128). It serves as a crucial intermediate and a foundational scaffold in the synthesis of various biologically active compounds.[1][2] Its structural modification, particularly at the 2-position of the adenine (B156593) base, has given rise to a multitude of derivatives with significant therapeutic potential. In medicinal chemistry, this compound is primarily recognized as a key building block for potent antiplatelet agents and as a ligand for purinergic receptors, which are involved in numerous physiological processes.[1][3] This guide provides an in-depth review of this compound's role in drug development, covering its synthesis, mechanisms of action, quantitative biological data, and key experimental protocols for researchers and drug development professionals.
Synthesis and Derivatization
The synthesis of this compound and its derivatives often starts from the more readily available adenosine. A common industrial method involves the oxidation of adenosine, followed by a ring-opening reaction and subsequent ring-closure with carbon disulfide to yield this compound.[1] Further derivatization is typically achieved by targeting the thiol group at the C2 position, allowing for the introduction of various substituents through alkylation or other coupling reactions.[4][5]
General Synthetic Workflow
The overall process can be visualized as a multi-step chemical transformation, starting from a common precursor and leading to diverse functionalized analogs.
Quantitative Data: Synthesis
The efficiency of synthesis is critical for industrial applications. The following table summarizes representative quantitative data for a specific synthetic route to this compound monohydrate.
| Step | Starting Material | Key Reagents | Product | Yield | Purity | Reference |
| 1-2 | Adenosine | Oxidation, NaOH | Intermediate 5 | - | - | [1] |
| 3 | Intermediate 5 | Carbon Disulfide | This compound Monohydrate | 46.4% (overall) | >98.0% | [1] |
Mechanism of Action and Biological Targets
This compound derivatives exert their biological effects primarily by interacting with purinergic signaling pathways. They are particularly known for their activity at adenosine receptors and their role in metabolic pathways involving the enzyme methylthioadenosine phosphorylase (MTAP).
Adenosine Receptor Modulation
Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) with four subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. These receptors are implicated in a wide range of physiological functions, making them attractive drug targets.[6][7] Derivatives of this compound have been synthesized and evaluated as ligands for these receptors, with many showing selectivity for the A₂ and A₃ subtypes.[4][8]
Activation of the A₂ₐ receptor, for instance, typically involves coupling to the Gs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This cascade activation of Protein Kinase A (PKA) leads to various cellular responses.[9]
Role in MTAP-Deficient Cancers
Methylthioadenosine phosphorylase (MTAP) is an enzyme crucial for the salvage of adenine and methionine. A significant percentage of human cancers exhibit a homozygous deletion of the MTAP gene.[10] This metabolic deficiency creates a therapeutic window. Certain analogs of 5'-methylthioadenosine (MTA), including those with a 2-fluoroadenine (B1664080) base, can be cleaved by MTAP in normal (MTAP-positive) cells to release a toxic metabolite.[11] In MTAP-deficient cancer cells, this activation does not occur, making the pro-drug selectively toxic to normal cells. Conversely, a therapeutic strategy can be designed where a toxic purine analogue is administered with MTA. In normal cells, MTAP converts MTA to adenine, which competitively inhibits the activation of the toxic analogue, thus protecting the cell.[10][12] In MTAP-deficient cancer cells, no such protection occurs, leading to selective cell death.[10][12]
Quantitative Biological Data
The affinity of this compound derivatives for adenosine receptors is a key determinant of their pharmacological activity. Radioligand binding assays are commonly used to determine the inhibition constant (Ki) of these compounds.[4]
The following table presents binding affinity data for a series of 2-substituted thioadenosine nucleoside analogues at A₁ and A₂ adenosine receptors from rat brain tissues.[4]
| Compound | R-Group at C2-thio position | A₁ Receptor Ki (µM) | A₂ Receptor Ki (µM) | A₁/A₂ Selectivity Ratio | Reference |
| 3 | 4-Nitrobenzyl | 10.0 | 1.20 | 8.3 | [4] |
| 5 | Propargyl | 17.0 | 3.67 | 4.6 | [4] |
| 7 | (E)-1-Iodo-1-penten-5-yl | 15.0 | 2.50 | 6.0 | [4] |
| 12 | [[3-(4-hydroxyphenyl)propionamido]ethyl] | 12.0 | 2.00 | 6.0 | [4] |
| 13 | [[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl] | 14.0 | 3.50 | 4.0 | [4] |
Lower Ki values indicate higher binding affinity. The A₁/A₂ ratio suggests a 4- to 8-fold selectivity for the A₂ receptor for these compounds.[4]
Key Experimental Protocols
Detailed and reproducible experimental methods are fundamental to medicinal chemistry research. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 2-[(Aminoethyl)thio]adenosine (11)
This protocol is adapted from the synthesis of an intermediate used for further derivatization.[4]
Materials:
-
This compound (1)
-
Bromoethylamine hydrobromide
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Water
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve this compound (1 mmol) in a solution of NaOH (2 mmol) in a 1:1 mixture of water and methanol (20 mL).
-
Add bromoethylamine hydrobromide (1.2 mmol) to the solution.
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the solution with an appropriate acid (e.g., dilute HCl) to a pH of ~7.
-
Reduce the solvent volume under reduced pressure.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the product, 2-[(aminoethyl)thio]adenosine.
-
Purify the crude product further by recrystallization or column chromatography as needed.
Protocol 2: Adenosine Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of compounds at A₁ and A₂ adenosine receptors, as described in the literature.[4]
Materials:
-
Rat brain tissue (cortex for A₁, striatum for A₂)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Adenosine deaminase
-
Radioligands: [³H]DPCPX (for A₁) and [³H]CGS21680 (for A₂)
-
Test compounds (this compound derivatives) at various concentrations
-
Non-specific binding inhibitors: CPA (for A₁) and NECA (for A₂)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex (for A₁) or striatum (for A₂) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge again at 40,000 x g for 20 minutes. Resuspend the resulting pellet in fresh buffer, incubate with adenosine deaminase (2 IU/mL) for 30 minutes at 37°C, and centrifuge again. The final pellet is resuspended in the assay buffer to a protein concentration of ~1 mg/mL.
-
Binding Assay:
-
Set up assay tubes containing:
-
50 µL of membrane preparation
-
50 µL of radioligand ([³H]DPCPX for A₁ or [³H]CGS21680 for A₂) at a final concentration near its Kd value.
-
50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a non-specific inhibitor (for non-specific binding).
-
-
Incubate the tubes for 2 hours at room temperature.
-
-
Filtration and Counting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound (concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.
Conclusion
This compound is a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated significant activity as modulators of adenosine receptors, leading to the development of clinically important drugs. The unique metabolic pathway involving MTAP also presents a compelling rationale for developing this compound-related compounds for targeted cancer therapy. The continued exploration of this nucleoside's chemical space, guided by quantitative biological evaluation and a deep understanding of its mechanism of action, holds great promise for the discovery of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential Therapeutic Applications of Adenosine A2A Receptor Ligands and Opportunities for A2A Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of adenosine A(2A) and A(2B) receptor activation on signaling pathways and cytokine production in human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 11. 5'-deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
2-Thioadenosine's role in purinergic signaling pathways
An In-depth Technical Guide on the Role of 2-Thioadenosine in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily adenosine (B11128) triphosphate (ATP) and adenosine.[1][2] These molecules, released from cells under various physiological and pathological conditions, act as signaling ligands by binding to specific purinergic receptors.[3] This system is crucial for regulating a vast array of physiological processes, including neurotransmission, inflammation, immune responses, and cardiovascular homeostasis.[1][2][4]
The purinergic receptor family is broadly divided into two main classes:
-
P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) that are activated by adenosine.[1] They are further classified into four subtypes: A1, A2A, A2B, and A3.[1][5][6]
-
P2 Receptors: These receptors are activated by nucleotides such as ATP and ADP.[1] This class is further subdivided into P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs.[1][7][8]
This compound and its phosphorylated derivatives are pivotal pharmacological tools used to investigate these pathways. The substitution of a thio- group at the 2-position of the purine ring confers unique pharmacological properties, including altered receptor affinity, selectivity, and resistance to enzymatic degradation, making these compounds invaluable for dissecting the function of specific receptor subtypes.[2][9]
References
- 1. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purinergic signaling in the modulation of redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure and function of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cellular Uptake and Transport of 2-Thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioadenosine, a naturally occurring modified nucleoside, and its derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities. Understanding the mechanisms by which this compound enters cells is crucial for elucidating its physiological functions and for the rational design of therapeutic agents. This technical guide provides a comprehensive overview of the cellular uptake and transport of this compound, summarizing available data, detailing experimental methodologies, and visualizing the key processes involved.
The cellular uptake of nucleosides and their analogs is primarily mediated by two major families of transport proteins: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1][2][3] ENTs, which are part of the SLC29 gene family, facilitate the bidirectional transport of nucleosides down their concentration gradient.[1][3] CNTs, belonging to the SLC28 gene family, are sodium-dependent symporters that transport nucleosides against their concentration gradient.[1][2] The specific transporters involved and their kinetic properties are critical determinants of the intracellular concentration and, consequently, the biological effects of this compound.
Quantitative Data on Nucleoside Analog Transport
| Compound | Cell Type | Transporter System | K_m_ (mM) | V_max_ (pmol/10^6^ cells/min) | Reference |
| 5'-methylthioadenosine | Human Erythrocytes | Carrier-mediated | ~3 | ~600 | [4] |
Experimental Protocols
The following section outlines a generalized protocol for a cellular uptake assay to determine the kinetic parameters of this compound transport. This protocol is based on standard methods for studying nucleoside transport using radiolabeled substrates.[5]
Protocol: Radiolabeled this compound Uptake Assay in Adherent Mammalian Cells
1. Cell Culture:
-
Seed adherent mammalian cells (e.g., a relevant cancer cell line) in 24- or 96-well plates.[5]
-
Culture the cells in appropriate growth medium until they reach near confluence.[5]
2. Preparation for Uptake Assay:
-
On the day of the assay, aspirate the growth medium.[5]
-
Wash the cells gently with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[5]
-
Add 0.15 ml of fresh assay buffer to each well.[5]
3. Inhibition Studies (Optional but Recommended):
-
To distinguish between different transporter types, pre-incubate a subset of wells with specific inhibitors for 30 minutes.[5]
-
Dipyridamole (B1670753): A non-selective inhibitor of ENTs.[6][7]
-
Nitrobenzylthioinosine (NBMPR): A potent inhibitor of ENT1.[6][7]
-
-
Add 50 µL of the inhibitor solution or vehicle control to the respective wells.[5]
4. Initiation of Uptake:
-
Prepare a stock solution of radiolabeled this compound (e.g., [³H]this compound) in the assay buffer.
-
Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to each well.[5] The final concentration of the substrate should be varied for kinetic analysis.
5. Incubation:
-
Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 15 minutes) with gentle agitation.[5] It is crucial to perform initial time-course experiments to ensure that the uptake is measured during the linear phase.
6. Termination of Uptake:
-
Stop the incubation by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).[5]
7. Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis agent (e.g., Solvable®) to each well.[5]
-
After complete lysis, add a scintillation cocktail to each well.[5]
-
Measure the radioactivity in a scintillation counter.[5]
8. Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Plot the initial uptake velocity against the substrate concentration.
-
Determine the Michaelis-Menten constant (K_m_) and the maximum velocity (V_max_) using non-linear regression analysis.
Visualizations
Logical Workflow for a this compound Cellular Uptake Experiment
Caption: A flowchart illustrating the key steps in a cellular uptake assay for this compound.
Conceptual Diagram of this compound Transport Mechanisms
Caption: A diagram showing the primary mechanisms of this compound cellular transport.
Conclusion
The cellular uptake of this compound is a critical process that governs its intracellular availability and subsequent biological effects. While direct kinetic data for this compound transport is currently limited, the established roles of ENT and CNT families in nucleoside transport provide a strong framework for investigation. The provided experimental protocol offers a detailed methodology for researchers to determine the specific kinetic parameters of this compound uptake in their cell models of interest. Further research is warranted to fully characterize the transporters involved, their kinetic properties, and the downstream signaling pathways modulated by the cellular uptake of this important nucleoside analog. Such studies will be invaluable for advancing our understanding of its physiological roles and for the development of novel therapeutic strategies.
References
- 1. The human concentrative and equilibrative nucleoside transporter families, SLC28 and SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on 5'-methylthioadenosine uptake by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Nitrobenzylthioinosine-sensitive nucleoside transport system: mechanism of inhibition by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
Enzymes in the Biotransformation and Interaction Landscape of 2-Thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thioadenosine, a naturally occurring modified nucleoside, and its derivatives are of significant interest in biomedical research and drug development due to their potential therapeutic activities. Understanding the enzymatic processes that govern the metabolism and interaction of this compound is crucial for elucidating its biological roles and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the key enzymes known or likely to interact with this compound and its analogs. It summarizes quantitative kinetic data, details relevant experimental methodologies, and presents signaling and metabolic pathways through logical diagrams. While direct enzymatic data for this compound is limited, this guide draws parallels from structurally similar analogs, particularly 2-substituted adenosine (B11128) derivatives, to provide a foundational understanding for researchers in the field.
Introduction
Modified nucleosides play critical roles in a myriad of biological processes, from RNA modification and cellular signaling to therapeutic intervention. This compound, characterized by the substitution of the exocyclic amino group at the C2 position of the adenine (B156593) ring with a thiol group, is one such molecule that has garnered scientific attention. Its unique chemical structure suggests potential interactions with a range of enzymes involved in purine (B94841) metabolism and signaling. This guide aims to consolidate the current, albeit limited, knowledge on enzymes that metabolize or interact with this compound, providing a valuable resource for researchers navigating this specific area of study.
Key Enzymes and Their Putative Interaction with this compound
While direct enzymatic studies on this compound are not extensively reported in the literature, the metabolism of structurally related analogs provides strong indications of the enzymes that are likely to be involved. The primary candidates are enzymes of the purine salvage pathway.
5'-Methylthioadenosine Phosphorylase (MTAP) and 5'-Methylthioadenosine Nucleosidase (MTAN)
5'-Methylthioadenosine phosphorylase (MTAP) in mammals and 5'-methylthioadenosine nucleosidase (MTAN) in bacteria are key enzymes in the methionine salvage pathway, catalyzing the cleavage of the glycosidic bond of 5'-methylthioadenosine (MTA).[1][2] Research on MTA analogs has shown that modifications at the 2-position of the adenine ring are tolerated by these enzymes.
A significant study utilized 2-amino-5′-methylthioadenosine (2AMTA), an analog of MTA, as a substrate for human MTAP (hsMTAP) and bacterial MTANs.[3] The enzymatic reaction with 2AMTA yields 2,6-diaminopurine, a fluorescent product, enabling a continuous and sensitive assay.[3] This finding strongly suggests that the 2-position of the purine ring is accessible within the active sites of these enzymes and that this compound could potentially serve as a substrate or inhibitor.
The enzymatic reactions are as follows:
-
MTAP: this compound + Phosphate (B84403) ⇌ 2-Thiopurine + Ribose-1-phosphate
-
MTAN: this compound + H₂O → 2-Thiopurine + Ribose
Purine Nucleoside Phosphorylase (PNP)
Purine nucleoside phosphorylase (PNP) is another critical enzyme in the purine salvage pathway that cleaves the glycosidic bond of purine nucleosides.[4] While its primary substrates are inosine (B1671953) and guanosine, the substrate specificity can be broad in some organisms.[5] Given that MTAP and PNP belong to the same PNP/MTAP phosphorylase family, it is plausible that PNP could also recognize and metabolize this compound, particularly in organisms where substrate specificity is less stringent.[6]
Adenosine Kinase (ADK)
Adenosine kinase (ADK) catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), a crucial step in the purine salvage pathway.[7] ADK is known to phosphorylate various adenosine analogs.[8][9] Therefore, it is conceivable that this compound could be a substrate for ADK, leading to the formation of this compound monophosphate. This phosphorylation would represent a key step in the anabolic metabolism of this compound.
Adenosine Deaminase (ADA)
Adenosine deaminase (ADA) catalyzes the deamination of adenosine to inosine.[10] The impact of a 2-thio modification on the activity of ADA is not well-documented. However, given that the enzyme acts on the C6 amino group, the presence of a thiol group at the C2 position might influence substrate binding and catalysis. Deficiency in a related enzyme, adenosine deaminase 2 (ADA2), leads to a systemic inflammatory disorder, highlighting the importance of adenosine metabolism.[11][12]
S-Adenosyl-L-homocysteine Hydrolase (SAHH)
S-adenosyl-L-homocysteine hydrolase (SAHH) catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine.[13][14] While this compound is not a direct substrate, the enzyme's active site accommodates the adenosine moiety. It is possible that this compound or its derivatives could act as inhibitors of SAHH, thereby disrupting cellular methylation processes.[15]
Quantitative Data
Direct kinetic data for the interaction of this compound with the aforementioned enzymes are scarce. However, the kinetic parameters for the interaction of 2-amino-5′-methylthioadenosine (2AMTA) with human MTAP (hsMTAP) and Helicobacter pylori MTAN (hpMTAN) have been determined and are presented below as a proxy.[3][16]
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| hsMTAP | 2AMTA | 10 ± 1 | 2.0 ± 0.1 | 2.0 x 10⁵ | [3] |
| hpMTAN | 2AMTA | 130 ± 20 | 2.9 ± 0.2 | 2.2 x 10⁴ | [3] |
| light hpMTAN | 2AMTA | - | 118 ± 3 | - | [16] |
| heavy hpMTAN | 2AMTA | - | 132 ± 5 | - | [16] |
Note: The kcat values for light and heavy hpMTAN were determined by pre-steady-state kinetics.
Experimental Protocols
The development of a continuous fluorescence assay using 2AMTA provides a valuable template for studying enzymes that may act on this compound.[3]
Continuous Fluorescence Assay for MTAP/MTAN Activity
This assay is based on the enzymatic conversion of a 2-substituted adenosine analog to a fluorescent purine base.
Principle:
The phosphorolysis or hydrolysis of 2-amino-5′-methylthioadenosine (2AMTA) by MTAP or MTAN, respectively, produces 2,6-diaminopurine. This product is fluorescent, and its formation can be monitored in real-time to determine enzyme activity.
Materials:
-
Human MTAP or bacterial MTAN
-
2-amino-5′-methylthioadenosine (2AMTA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dithiothreitol (DTT, e.g., 1 mM)
-
Fluorescence spectrophotometer or plate reader with excitation at ~280-305 nm and emission at ~360-370 nm.
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, and varying concentrations of 2AMTA.
-
Initiate the reaction by adding the enzyme (e.g., 1 µM final concentration).
-
Monitor the increase in fluorescence over time.
-
The initial rates of the reaction are determined from the linear portion of the fluorescence increase.
-
Kinetic parameters (KM and kcat) can be calculated by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.
Adaptation for this compound:
This protocol could be adapted for this compound if its enzymatic product, 2-thiopurine, is also fluorescent or can be coupled to a secondary reaction that produces a detectable signal. Alternatively, HPLC-based methods can be used to separate and quantify the substrate and product over time.
Pre-Steady-State Stopped-Flow Kinetics
To measure the rate of the chemical step of the enzymatic reaction, pre-steady-state kinetics can be performed using a stopped-flow instrument.[16]
Procedure:
-
Solutions of the enzyme and the substrate (e.g., 2AMTA) are rapidly mixed in the stopped-flow apparatus.
-
The change in fluorescence is monitored on a millisecond timescale.
-
The data can be fitted to appropriate equations to determine the rate of the initial burst of product formation, which corresponds to the chemical step (kchem).[16]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the potential metabolic fate of this compound based on known purine metabolic pathways and a workflow for its enzymatic analysis.
References
- 1. 5'-deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylthioadenosine/S-adenosylhomocysteine nucleosidase, a critical enzyme for bacterial metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Fluorescence Assays for Reactions Involving Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. PNP Enzyme, Purine Nucleoside Phosphorylase, Human PNP Enzyme - Syd Labs [sydlabs.com]
- 7. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 8. uniprot.org [uniprot.org]
- 9. C281 | Adenosine Kinase (ADK)-USCN [uscnk.com]
- 10. Adenosine deaminase 2 deficiency - Wikipedia [en.wikipedia.org]
- 11. Adenosine deaminase 2 deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Deficiency of Adenosine Deaminase 2 (DADA2) | Cedars-Sinai [cedars-sinai.org]
- 13. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting "hydrolytic" activity of the S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inverse heavy enzyme isotope effects in methylthioadenosine nucleosidases - PMC [pmc.ncbi.nlm.nih.gov]
2-Thioadenosine as a Precursor in Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Thioadenosine, a naturally occurring modified nucleoside, holds significant potential as a precursor in the synthesis of specialized nucleotides with applications in therapeutics and diagnostics. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological activity of this compound and its derivatives. We delve into the enzymatic and chemical pathways for the phosphorylation of this compound to its corresponding mono-, di-, and triphosphate forms. Furthermore, we explore its potential utilization in cellular salvage pathways and as a substrate for enzymatic incorporation into nucleic acids. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside visualizations of relevant biochemical pathways to facilitate a deeper understanding of the core concepts. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development who are interested in harnessing the potential of this compound and its nucleotide derivatives.
Introduction
Nucleoside analogs are cornerstone molecules in the development of antiviral and anticancer therapies. Modifications to the purine (B94841) or pyrimidine (B1678525) base and the ribose sugar can impart unique biochemical properties, leading to compounds that can act as chain terminators in DNA or RNA synthesis, or as modulators of key cellular enzymes. This compound, characterized by the substitution of the exocyclic amino group at the 2-position of the adenine (B156593) base with a thiol group, is a modified nucleoside that has garnered interest for its potential as a precursor for novel nucleotide-based drugs and biochemical tools.
This guide will explore the journey of this compound from a simple nucleoside to its activated triphosphate form, this compound triphosphate (2-thio-ATP), and its subsequent potential biological applications.
Synthesis of this compound Nucleotides
The conversion of this compound to its phosphorylated derivatives is a critical step in its activation and subsequent biological activity. This can be achieved through both chemical and enzymatic approaches.
Chemical Synthesis of this compound Triphosphate (2-thio-ATP)
The chemical synthesis of 2-thio-ATP from this compound is a multi-step process that involves the protection of the ribose hydroxyl groups, phosphorylation, and subsequent deprotection. A general protocol for the synthesis of 2-thio-ATP derivatives has been described and can be adapted for the synthesis of the parent compound.
Experimental Protocol: Chemical Synthesis of 2-Alkylthio-ATP Derivatives (Adaptable for 2-Thio-ATP)
This protocol is a general method for the synthesis of 2-alkylthio-ATP derivatives and can be adapted for the synthesis of 2-thio-ATP by omitting the alkylation step.
-
Alkylation of this compound (Optional):
-
Dissolve this compound in a suitable solvent (e.g., DMF).
-
Add a base (e.g., NaH) to deprotonate the thiol group.
-
Add the desired alkyl halide and stir at room temperature until the reaction is complete, as monitored by TLC.
-
Purify the resulting 2-alkylthioadenosine derivative by chromatography.
-
-
Phosphorylation:
-
Protect the 2' and 3' hydroxyl groups of the (alkylated) this compound with a suitable protecting group (e.g., acetyl).
-
Perform a one-pot phosphorylation at the 5'-hydroxyl position using a phosphorylating agent like phosphoryl chloride (POCl₃) in trimethyl phosphate.
-
Quench the reaction and subsequently deprotect the ribose hydroxyl groups.
-
-
Purification:
-
Purify the crude 2-thio-ATP by ion-exchange chromatography (e.g., DEAE-Sephadex).
-
Further purify the product by reverse-phase HPLC.
-
Characterize the final product by NMR and mass spectrometry.
-
Enzymatic Phosphorylation of this compound
The enzymatic phosphorylation of this compound to its monophosphate form (2-thio-AMP) would be the initial step in a potential cellular salvage pathway. Adenosine (B11128) kinase is the primary enzyme responsible for the salvage of adenosine by converting it to AMP. While the substrate specificity of adenosine kinase for this compound has not been extensively characterized in the literature, studies on related modified nucleosides suggest that it may be a substrate, albeit potentially with different kinetics compared to the natural substrate, adenosine.
Further research is required to determine the kinetic parameters (Km and Vmax) of adenosine kinase with this compound as a substrate.
Metabolism of this compound via Salvage Pathways
In mammalian cells, purine bases and nucleosides can be recycled through salvage pathways, which are less energy-intensive than de novo synthesis[1]. The primary enzymes in the adenosine salvage pathway are adenosine kinase and adenosine deaminase. The potential for this compound to be metabolized through these pathways is a key determinant of its biological activity and potential as a therapeutic agent.
Logical Relationship of this compound in Purine Salvage Pathway
References
The Role of 2-Thioadenosine in RNA and DNA Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are critical for the structure, function, and regulation of nucleic acids. Among these, 2-Thioadenosine and its derivatives represent a significant class of modifications, primarily found in transfer RNA (tRNA), where they play a pivotal role in ensuring the fidelity and efficiency of protein translation. This technical guide provides a comprehensive overview of the role of this compound in RNA, its biosynthetic pathways, and its implications in human health and disease. While its presence in DNA is not well-documented, this guide will briefly touch upon other adenosine (B11128) modifications in DNA for context. Furthermore, we will explore the therapeutic potential of targeting pathways related to thiolated nucleosides, present quantitative data on their biological effects, and provide detailed experimental protocols for their study.
The Role of this compound in RNA Modification
The most significant and well-characterized role of this compound is as a post-transcriptional modification in tRNA molecules. The addition of a sulfur atom at the C2 position of adenosine, often in conjunction with other modifications, is crucial for the proper functioning of tRNA.
Function in tRNA
Thiolation of adenosine at position 37 of tRNA, immediately 3' to the anticodon, is a common modification. A key example is 2-methylthio-N6-isopentenyladenosine (ms²i⁶A). These modifications are vital for:
-
Codon Recognition and Reading Frame Maintenance: The bulky and polarizable sulfur atom helps to stabilize the codon-anticodon interaction within the ribosome, ensuring accurate decoding of the mRNA message and preventing frameshift errors.[1]
-
Translational Efficiency: By strengthening the binding between the tRNA and the mRNA codon, 2-thio modifications enhance the overall speed and efficiency of protein synthesis.[2] In plants, the C2-methyladenosine (m²A) modification in tRNA promotes a relaxed conformation, which facilitates the decoding of tandem codons.[2]
-
Structural Stability: In thermophilic organisms, 2-thiolation of ribothymidine (s²T) at position 54 of the T-loop is essential for stabilizing the L-shaped tertiary structure of tRNA, allowing the organism to thrive at high temperatures.[3]
Biosynthesis of 2-Thiolated Nucleosides in tRNA
The 2-thiolation of uridine (B1682114) in tRNA is a multi-step enzymatic process. In bacteria like Thermus thermophilus, the biosynthesis of 2-thioribothymidine (s²T) involves a series of proteins:
-
Sulfur Activation: A cysteine desulfurase enzyme extracts sulfur from cysteine, transferring it to a sulfur-carrier protein, TtuB, forming a thiocarboxylated C-terminus.
-
ATP-Dependent Activation: The ATPase TtuC activates the C-terminal glycine (B1666218) of TtuB as an acyl-adenylate.[3]
-
Sulfur Transfer: The TtuA protein then facilitates the transfer of the sulfur atom from the thiocarboxylated TtuB to the uridine residue in the tRNA molecule.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common thiolation mechanism in the biosynthesis of tRNA thiouridine and sulphur-containing cofactors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Chemical Synthesis of 2-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 2-Thioadenosine, an important intermediate in the synthesis of various therapeutic agents, including the antiplatelet drug Cangrelor.[1][2] The protocol is based on a scalable process suitable for industrial production, achieving high purity and yield.
Introduction
This compound is a sulfur-containing derivative of adenosine (B11128). Its synthesis is a critical step in the manufacturing of several active pharmaceutical ingredients. The following protocol outlines a robust and scalable method for the preparation of this compound monohydrate from commercially available oxidate adenosine.[1][2] The process involves a key ring-closure step using carbon disulfide.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Temperature (°C) | Time (h) | HPLC Purity (%) of this compound | Impurity 6 (%) | Impurity 7 (%) | Impurity 8 (%) | Impurity 9 (%) |
| 1 | 120 | 3 | 90.60 | 2.00 | 3.13 | 2.52 | 0.61 |
| 2 | 100 | 3 | 98.0 | 0.63 | 0.53 | 0.20 | 0.13 |
Data sourced from Xiang et al. (2023).[1]
Table 2: Summary of the Optimized Synthesis Protocol
| Parameter | Value |
| Starting Material | Oxidate Adenosine (commercially available) |
| Key Reagents | Hydrogen peroxide, Sodium hydroxide (B78521), Carbon disulfide |
| Final Product | This compound monohydrate |
| Overall Yield | 46.4% |
| Purity (HPLC) | 98.0% |
| Scale | Kilogram |
Data sourced from Xiang et al. (2023).[1][2]
Experimental Protocol
This protocol describes a three-step synthesis of this compound monohydrate from oxidate adenosine.
Step 1: Synthesis of Intermediate 4
-
In a suitable reactor, a mixture of adenosine (64.3 kg, 240.6 mol), water (144.0 kg), and sodium tungstate (B81510) (5.28 kg, 23.4 mol) is stirred at 40 to 50°C.[1]
-
A 30% hydrogen peroxide solution (227.1 kg, 2,003.2 mol) is added dropwise, maintaining the temperature below 60°C.[1]
-
The reaction temperature is then maintained at 55 to 60°C for 6 to 7 hours.[1]
-
The reaction progress is monitored by HPLC until the content of the starting material is less than 1.5%.[1]
-
The mixture is cooled to 20 to 25°C and stirred for an additional 2 hours.[1]
-
The resulting solid is filtered and washed with water (50 kg) to yield the wet intermediate 4.[1]
Step 2: Synthesis of Intermediate 5
-
A mixture of water (110.4 kg) and sodium hydroxide (34.8 kg, 870.0 mol) is stirred at 40 to 50°C.[1]
-
The wet intermediate 4 from the previous step is added in portions.[1]
-
The reaction mixture is stirred at 75 to 80°C for 3 to 4 hours.[1]
-
The reaction is monitored by HPLC until the content of intermediate 4 is less than 1.0%.[1]
-
After completion, the mixture is cooled to 20 to 25°C.[1]
-
The pH of the reaction mixture is adjusted to 8 to 10 using 15% hydrochloric acid.[1]
-
The resulting mixture is filtered and washed with methanol (B129727) (25 kg).[1]
-
The filtrate is concentrated to dryness to yield intermediate 5, which is used directly in the next step.[1]
Step 3: Synthesis of this compound Monohydrate (Compound 1)
-
A 1,000 L autoclave is charged with water (120 kg), methanol (370 kg), intermediate 5 (27.87 kg, 102.0 mol, converted), and carbon disulfide (240 kg) under a nitrogen atmosphere.[1]
-
The reaction mixture is heated in the autoclave at 100 to 105°C for 3 hours, with the pressure maintained at approximately 1.2 to 1.9 MPa.[1]
-
After cooling to 20 to 25°C, the layers are separated.[1]
-
The lower layer, containing carbon disulfide, is extracted and concentrated.[1]
-
The reaction mixture is then cooled to 0 to 5°C and stirred for 1 hour to precipitate a crude yellow solid, which is isolated by filtration.[1]
-
The crude product is recrystallized from an ammonia/n-butanol/hydrochloric acid system to obtain this compound monohydrate as a yellow solid (24.73 kg; 81% yield for this step; 98.0% HPLC purity).[1]
Mandatory Visualization
Caption: Workflow for the chemical synthesis of this compound.
References
Application Notes and Protocols for In Vitro Adenosine Receptor Binding Assays Using 2-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Adenosine (B11128) receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in a multitude of physiological processes and represent critical targets for therapeutic intervention in cardiovascular, inflammatory, and neurological diseases. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, the A2A and A2B receptors typically couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1] Some adenosine receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[2]
2-Thioadenosine and its derivatives are a class of compounds utilized to probe the structure and function of these receptors. The substitution at the 2-position of the adenosine molecule can significantly influence the compound's binding affinity and selectivity for the different receptor subtypes. Determining these binding characteristics is a foundational step in drug discovery and pharmacological research.
Data Presentation: Binding Affinities of Standard Ligands and Representative 2-Substituted Analogs
The following tables summarize the binding affinities of commonly used radioligands for human adenosine receptors and provide representative data for other 2-substituted adenosine analogs to offer a contextual understanding.
Table 1: Binding Affinities of Standard Radioligands for Human Adenosine Receptors
| Receptor Subtype | Radioligand | Kd (nM) | Receptor Source |
| A1 | [³H]CCPA | ~0.2-0.4 | Recombinant (CHO, HEK cells), Rat Brain Membranes |
| A2A | [³H]CGS 21680 | ~17-58 | Recombinant (HEK cells), Rat Striatal Membranes |
| A2A | [³H]ZM241385 | ~0.60 | Recombinant (HEK cells) |
| A3 | [¹²⁵I]I-AB-MECA | ~0.34 | Recombinant (CHO cells) |
Data sourced from BenchChem Application Notes.[1]
Table 2: Representative Binding Affinities of 2-Substituted Adenosine Analogs
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) |
| 2-Phenylaminoadenosine (CV 1808) | >1000 | 100 | >1000 | >1000 |
| 2-[[4-(2-carboxyethyl)phenethyl]-amino]adenosine-5′-N-ethylcarboxamide (CGS 21680) | 1400 | 19 | >10000 | >10000 |
| 2-Chloroadenosine (2-CADO) | 15 | 20 | 1500 | >10000 |
Note: These values are illustrative for 2-substituted adenosine derivatives and the affinity of this compound may vary. Data is compiled from various sources in the literature.
Experimental Protocols
Protocol 1: Radioligand Displacement Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (see Table 1).
-
This compound (Test Compound): Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled standard agonist or antagonist (e.g., 10 µM NECA).[1]
-
Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂).[3]
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[1]
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Thaw the cell membrane preparation on ice and dilute to the desired concentration (typically 5-50 µg of protein per well) in assay buffer.[1]
-
Prepare serial dilutions of this compound. The final concentration range should span from approximately 10⁻¹⁰ M to 10⁻⁵ M.[1]
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.[1]
-
Prepare the non-specific binding control at a high concentration (e.g., 10 µM NECA).[1]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB) Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted this compound, radioligand, and cell membranes.
-
The typical final assay volume is 100-250 µL.[1]
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes to allow the binding to reach equilibrium.[4]
-
-
Termination and Filtration:
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[1]
Protocol 2: cAMP Functional Assay (for A2A and A2B Receptors)
This protocol measures the ability of this compound to stimulate cAMP production, indicating agonistic activity at Gs-coupled receptors.
Materials:
-
Cells: Whole cells expressing the A2A or A2B adenosine receptor (e.g., HEK293 or CHO cells).[5]
-
This compound (Test Compound): Prepare serial dilutions.
-
Stimulation Buffer: A physiological buffer like HBSS or DMEM, supplemented with a phosphodiesterase (PDE) inhibitor (e.g., 50 µM rolipram) to prevent cAMP degradation.[3][5]
-
Lysis Buffer.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).[5]
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.[5]
-
Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing the PDE inhibitor for a designated time (e.g., 45 minutes).[3][5]
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.[5]
-
Cell Lysis: Stop the reaction and lyse the cells according to the detection kit's protocol.[5]
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.[5]
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression analysis.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Binding Affinity of Homologated 4′-Thioadenosine Derivatives at the human A3 Adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of 2-Thioadenosine Analogs in Cancer Cell Culture Studies
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of 2-Thioadenosine analogs, with a primary focus on 5'-Methylthioadenosine (MTA), in cancer cell culture studies. It is important to note that while the query was for this compound, the available scientific literature extensively covers its analog, MTA, which serves as a valuable proxy for understanding the potential applications of thio-adenosine compounds in oncology research. MTA is a naturally occurring nucleoside that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.
Introduction
5'-Methylthioadenosine (MTA) is a sulfur-containing nucleoside that plays a crucial role in polyamine metabolism. In the context of cancer, MTA has garnered interest due to its differential effects on normal versus transformed cells.[1] It has been shown to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in various cancer models.[1][2] These characteristics make MTA and its analogs promising candidates for further investigation as anti-cancer agents.
Data Presentation: Anti-proliferative Activity of MTA and Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MTA and other adenosine (B11128) analogs in various cancer cell lines, providing a quantitative measure of their anti-proliferative activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5'-Methylthioadenosine (MTA) | BRAFV600E mutant melanoma cell lines | Melanoma | ~10 | [1] |
| RASQ61L mutant melanoma cell lines | Melanoma | >10 | [1] | |
| Various melanoma cell lines | Melanoma | ≥100 (effective inhibition) | [1] | |
| 2-Oxoadenosine | MOLT4 | Acute lymphoblastic leukemia | ~80-120 (cell death observed) | [3] |
| U2OS | Osteosarcoma | Resistant (growth suppression at 120) | [3] | |
| 2-chloro-2'-deoxyadenosine (2-CdA) | Leukemic low-grade lymphoma cells | Lymphoma | Dose-dependent apoptosis | [4] |
| 2-thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 | Hepatocellular carcinoma | 0.017 | [5] |
| 2-thioxoimidazolidin-4-one derivative (Compound 2) | HepG2 | Hepatocellular carcinoma | 0.18 | [5] |
Signaling Pathways Modulated by MTA and Analogs
MTA and related adenosine compounds have been shown to interfere with several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: MTA has been observed to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1] Derivatives of 2-thioxo-imidazolidin-4-one have also been shown to inhibit the PI3K/AKT pathway.[5]
-
MAPK Pathway: Adenosine receptors, which can be modulated by MTA, are known to interact with the MAPK/ERK signaling cascade, influencing cell proliferation and migration.[6]
-
Cell Cycle Regulation: MTA can induce cytostatic effects by down-regulating cyclin D1, a key regulator of the G1 phase of the cell cycle.[1]
-
Apoptosis Pathway: MTA can induce apoptosis in cancer cells, a process that is often evaded by tumors.[2] This can involve the modulation of Bcl-2 family proteins and the activation of caspases. Some adenosine analogs, like 2'-deoxyadenosine, have been shown to cause the release of cytochrome c and the proteolytic processing of procaspase-3.[7]
Below is a diagram illustrating the key signaling pathways affected by MTA and its analogs in cancer cells.
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound analogs in cell culture are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound analog (e.g., MTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound analogs.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound analog
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound analog for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound analogs on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound analog
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound analog for the desired time period (e.g., 24 hours).
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound analogs on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Cyclin D1, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
This compound analogs, particularly MTA, exhibit promising anti-cancer properties in vitro. They can inhibit cancer cell proliferation, induce apoptosis, and modulate critical signaling pathways. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of these compounds in various cancer models. Further studies are warranted to elucidate the precise mechanisms of action and to evaluate their efficacy in vivo.
References
- 1. Methylthioadenosine (MTA) inhibits melanoma cell proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]
- 3. 2-Oxoadenosine induces cytotoxicity through intracellular accumulation of 2-oxo-ATP and depletion of ATP but not via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 2-Thioadenosine into Synthetic RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into synthetic RNA oligonucleotides is a powerful tool for enhancing their therapeutic and diagnostic potential. 2-Thioadenosine (s²A), a naturally occurring modified purine, offers unique properties that can improve the stability, binding affinity, and functionality of RNA molecules such as siRNAs, antisense oligonucleotides, and aptamers. This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic RNA oligonucleotides using solid-phase phosphoramidite (B1245037) chemistry.
Key Concepts and Workflow
The incorporation of this compound into RNA oligonucleotides follows the well-established phosphoramidite solid-phase synthesis cycle. The overall workflow involves the synthesis of a this compound phosphoramidite building block, its incorporation into the growing RNA chain on a solid support, and subsequent deprotection and purification of the final modified oligonucleotide.
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
The synthesis of the this compound phosphoramidite is a critical prerequisite for its incorporation into RNA. This process involves the protection of reactive functional groups on the this compound nucleoside, followed by phosphitylation of the 3'-hydroxyl group.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Benzoyl chloride (Bz-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the 5'-O-DMT-2-Thioadenosine by silica gel chromatography.
-
-
N⁶-Benzoyl and S²-Cyanoethyl Protection:
-
Dissolve the 5'-O-DMT-2-Thioadenosine in anhydrous pyridine.
-
Add benzoyl chloride dropwise at 0°C and stir at room temperature to protect the exocyclic amine.
-
For the protection of the thione group, a strategy analogous to the protection of 6-thioguanosine (B559654) can be employed using a cyanoethyl group.[1]
-
React the product from the previous step with a mixture of acrylonitrile and triethylamine in DMF.
-
Monitor the reaction by TLC and purify the fully protected nucleoside by silica gel chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the fully protected this compound nucleoside in anhydrous dichloromethane.
-
Add DIPEA and 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C.
-
Stir the reaction at room temperature until completion (monitor by ³¹P NMR).
-
Quench the reaction with methanol and purify the resulting this compound phosphoramidite by precipitation in cold hexanes or by silica gel chromatography under anhydrous conditions.
-
Protocol 2: Solid-Phase Synthesis of this compound Containing RNA
This protocol outlines the automated solid-phase synthesis of an RNA oligonucleotide containing a this compound modification.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-protection (e.g., TBDMS or TOM)
-
Synthesized this compound phosphoramidite
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing reagent (e.g., Iodine/water/pyridine)
-
Deblocking reagent (e.g., 3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile (B52724)
Procedure (Synthesizer Cycle for s²A Incorporation):
-
Detritylation: The 5'-DMT group is removed from the support-bound nucleoside using the deblocking reagent.
-
Coupling: The this compound phosphoramidite (dissolved in anhydrous acetonitrile to a concentration of 0.1 M) is delivered to the synthesis column along with the activator solution. Due to the potential steric hindrance of the modified base, an extended coupling time is recommended.
-
Recommended Coupling Time: 5-10 minutes.
-
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing reagent.
Repeat the detritylation, coupling, capping, and oxidation steps for each subsequent nucleotide in the desired sequence.
Protocol 3: Deprotection and Purification
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
-
HPLC system with a reverse-phase column or Polyacrylamide Gel Electrophoresis (PAGE) equipment
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the CPG support to a sealed vial.
-
Add AMA solution and heat at 65°C for 20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the benzoyl protecting group from the nucleobases.
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection (Desilylation):
-
To the dried oligonucleotide, add a solution of TEA·3HF in DMF or DMSO.
-
Heat at 65°C for 2.5 hours.
-
Quench the reaction and desalt the oligonucleotide using a desalting column.
-
-
Purification:
-
Purify the full-length this compound modified RNA oligonucleotide by reverse-phase HPLC or denaturing PAGE.
-
Analyze the purity and confirm the mass of the final product by mass spectrometry.
-
Data Presentation
The successful incorporation of this compound is dependent on optimizing the coupling conditions. The following table summarizes typical quantitative data for the synthesis of modified RNA oligonucleotides.
| Parameter | Standard RNA Phosphoramidites | This compound Phosphoramidite (Estimated) | Reference |
| Phosphoramidite Concentration | 0.1 M in Acetonitrile | 0.1 M in Acetonitrile | [2] |
| Activator | 0.25 M ETT or DCI | 0.25 M ETT or DCI | [3] |
| Coupling Time | 2-5 minutes | 5-10 minutes | |
| Stepwise Coupling Efficiency | >99% | >97% | [2][4] |
| Overall Yield (20-mer, crude) | 60-70% | 50-65% | [1] |
| Purity after Purification | >95% | >90% | [5] |
Note: The data for this compound phosphoramidite are estimations based on data for other sterically hindered or modified phosphoramidites. Actual values should be determined empirically.
Application Example: SELEX Workflow for Thio-modified Aptamers
This compound modified oligonucleotides can be used to generate aptamers with enhanced properties through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The thio-modification can increase nuclease resistance and improve binding affinity.[6]
Conclusion
The incorporation of this compound into synthetic RNA oligonucleotides offers a promising strategy for enhancing their therapeutic and diagnostic properties. The protocols outlined in this document provide a comprehensive guide for the synthesis of the necessary phosphoramidite building block and its incorporation into RNA using standard solid-phase synthesis techniques. Careful optimization of the coupling and deprotection steps is crucial for achieving high yields and purity of the final modified oligonucleotide. The application of these modified oligonucleotides in areas such as aptamer development highlights their potential for advancing the field of nucleic acid-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites [mdpi.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 6. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of 2-Thioadenosine in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioadenosine is a naturally occurring modified nucleoside that has garnered interest in various fields of biomedical research, including drug development, due to its potential therapeutic properties and role as a biomarker. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, understanding its physiological and pathological roles, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection.
Biological Significance and Signaling Pathway
This compound, as an analog of adenosine (B11128), is believed to exert its biological effects through interaction with purinergic receptors, particularly the adenosine receptors (A1, A2A, A2B, and A3). Evidence suggests that 2-substituted thioadenosine analogs exhibit selectivity for the A2A adenosine receptor.[1] Activation of the A2A receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, modulating a wide range of cellular functions, including inflammation, neurotransmission, and vasodilation.
The metabolic fate of this compound in vivo is likely to be similar to that of other thioadenosine analogs, such as 5'-methylthioadenosine (MTA), which is a substrate for methylthioadenosine phosphorylase (MTAP). This enzyme cleaves the glycosidic bond to yield adenine (B156593) and the corresponding sugar phosphate.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols
The following section details the protocols for sample preparation and analysis of this compound in various biological matrices. Two primary analytical methods are presented: HPLC with UV detection and the more sensitive and specific HPLC with tandem mass spectrometry (HPLC-MS/MS).
General Workflow for this compound Quantification
The general workflow for the quantification of this compound in biological samples is depicted below.
Sample Preparation Protocols
Proper sample preparation is critical to remove interfering substances and ensure accurate quantification.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This is a rapid and straightforward method for removing proteins from plasma or serum.
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard (if using LC-MS/MS).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE provides a more thorough cleanup for complex matrices like urine.
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 500 µL of the clarified urine onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for HPLC analysis.
Protocol 3: Homogenization and Extraction for Tissue Samples
-
Weigh the frozen tissue sample (approximately 50-100 mg).
-
Add 10 volumes of ice-cold 0.5 M perchloric acid.
-
Homogenize the tissue on ice using a tissue homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant can be directly injected or further purified by SPE.
HPLC and HPLC-MS/MS Methodologies
Method 1: HPLC with UV Detection
This method is suitable for applications where high sensitivity is not required.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 272 nm.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
Method 2: HPLC-MS/MS
This method offers high sensitivity and specificity, making it ideal for the quantification of low levels of this compound in complex biological matrices.
-
HPLC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (To be determined by direct infusion of a standard). Expected precursor [M+H]⁺.
-
Internal Standard (e.g., ¹³C₅-2-Thioadenosine): Precursor ion (m/z) -> Product ion (m/z).
-
-
Gradient Elution: A suitable gradient should be optimized to ensure good separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over 5-7 minutes.
Data Presentation and Method Validation
A summary of typical quantitative data for a validated HPLC method for an adenosine analog is presented below. Note: This data is illustrative and based on methods for structurally similar compounds. Specific validation for this compound is required.
Table 1: HPLC-UV Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95.2 - 104.5% |
| Precision (% RSD) | < 5% |
Table 2: HPLC-MS/MS Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% CV) | < 10% |
| Matrix Effect | 92 - 108% |
| Recovery | > 85% |
Conclusion
The protocols and methods described in this application note provide a comprehensive guide for the quantification of this compound in various biological samples. The choice between HPLC-UV and HPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. For accurate and reliable results, it is essential to perform a thorough method validation for this compound in the specific biological matrix of interest. The provided information on the signaling pathway of this compound offers a basis for further investigation into its biological functions and therapeutic potential.
References
Application Notes and Protocols for the Mass Spectrometric Detection of 2-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of 2-Thioadenosine using mass spectrometry. The methodologies outlined are based on established principles for the analysis of related nucleosides and can be adapted for the specific requirements of your research.
Introduction
This compound is a modified nucleoside that plays a role in various biological processes. Its accurate detection and quantification are crucial for understanding its physiological functions and its potential as a biomarker. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this compound in complex biological matrices.
Overview of Mass Spectrometry Methods
Several mass spectrometry-based techniques can be employed for the analysis of this compound. The choice of method will depend on the sample matrix, the required sensitivity, and the desired quantitative accuracy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for the quantification of small molecules like this compound in biological fluids and cell extracts. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive method, often used for qualitative analysis and high-throughput screening. While less commonly used for quantification of small molecules compared to LC-MS/MS, it can be a valuable tool for initial detection.
Quantitative Data Summary
Currently, there is limited published data specifically detailing the quantitative levels of this compound in various biological samples. However, methodologies developed for the closely related compound, 5'-Methylthioadenosine (MTA), provide a strong basis for the development of quantitative assays for this compound. The following table summarizes typical performance characteristics of LC-MS/MS methods for MTA, which can be considered as target parameters for a this compound assay.
| Parameter | Typical Value for MTA Analysis | Reference for Adaptation |
| Linearity Range | 2 nM to 250 nM | |
| Lower Limit of Quantification (LLOQ) | 2 nM | [1] |
| Precision (%CV) | < 15% | [2] |
| Accuracy (% Deviation) | Within ±15% | [2] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Biological Fluids by LC-MS/MS
This protocol provides a general procedure for the extraction and quantification of this compound from biological fluids such as plasma or cell culture media. Optimization of specific parameters may be required for different sample types and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[3]
2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of nucleosides.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, then return to 5% B and re-equilibrate for 2 min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for adenosine (B11128) and its analogs.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the structure of this compound (C10H13N5O3S), the protonated molecule [M+H]+ would have an m/z of 284.08. A common fragmentation pathway for nucleosides is the cleavage of the glycosidic bond, resulting in the protonated base. For 2-thioadenine, this would be C5H5N5S, with a protonated m/z of 168.03. Therefore, a likely MRM transition to monitor would be m/z 284.1 → 168.0 . Further optimization of collision energy is necessary to maximize the signal.
-
Ion Source Parameters: These should be optimized for the specific instrument being used and can include parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.[3]
Visualizations
References
- 1. Quantitative analysis of 5'-deoxy-5'-methylthioadenosine in melanoma cells by liquid chromatography-stable isotope ratio tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Thioadenosine Analogs in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases, pivotal regulators of cellular signaling, catalyze the transfer of a phosphate (B84403) group from ATP to substrate proteins.[1][2] The study of kinase activity is fundamental to understanding disease pathogenesis and for the development of targeted therapeutics.[3][4] While various methods exist to measure kinase activity, assays incorporating thioadenosine analogs, particularly Adenosine-5'-(γ-thio)-triphosphate (ATPγS), offer a robust and versatile platform for detecting and quantifying kinase-mediated phosphorylation.[2][5]
This document provides detailed application notes and protocols for the use of ATPγS in kinase activity assays. In this method, kinases utilize ATPγS as a cofactor to transfer a thiophosphate group onto their substrates.[2][5] The resulting thiophosphorylated substrate can then be specifically detected, providing a sensitive readout of kinase activity. This approach offers an advantage over traditional radioactive assays by avoiding the use of hazardous materials while enabling various detection methods, including antibody-based recognition and mass spectrometry.[6][7]
Principle of the Thiophosphorylation-Based Kinase Assay
The core principle of this assay is the enzymatic transfer of a thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on a peptide or protein substrate by a kinase of interest. The resulting thiophosphate ester is a stable chemical handle that can be further modified for detection. A common method involves alkylation of the sulfur atom, creating a unique epitope that can be recognized by specific antibodies. This allows for sensitive and specific detection of the kinase-catalyzed event.[7]
Signaling Pathway Context: MAP Kinase Cascade
A prominent signaling pathway where kinase activity assays are crucial is the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is a central regulator of cell proliferation, differentiation, and stress responses.[5] Assays using ATPγS have been successfully employed to study the activity of kinases within this cascade, such as MEK and ERK, and to identify their substrates.[7][8]
MAPK Signaling Cascade
Experimental Workflow
The general workflow for a thiophosphorylation-based kinase assay involves several key steps: the kinase reaction, termination of the reaction, alkylation of the thiophosphorylated substrate, and subsequent detection.
Thiophosphorylation Kinase Assay Workflow
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay with Western Blot Detection
This protocol is adapted for a generic serine/threonine kinase and a peptide substrate.
Materials:
-
Purified active kinase
-
Peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATPγS solution (10 mM stock)
-
Reaction stop solution (e.g., 0.5 M EDTA)
-
p-Nitrobenzyl mesylate (PNBM) for alkylation (50 mM stock in DMSO)
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Anti-thiophosphate ester primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture. For a 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 10x Peptide Substrate
-
1 µL of purified kinase
-
14 µL of nuclease-free water
-
-
Initiate the reaction by adding 2.5 µL of 1 mM ATPγS (final concentration 100 µM).
-
Incubate at 30°C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
-
Alkylation:
-
Add 1 µL of 50 mM PNBM (final concentration ~2 mM).
-
Incubate at room temperature for 1-2 hours.[7]
-
-
SDS-PAGE and Western Blotting:
-
Add SDS-PAGE loading buffer to the alkylated reaction mixture and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-thiophosphate ester primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
-
Protocol 2: High-Throughput Kinase Assay using Fluorescence Polarization
This protocol is suitable for screening kinase inhibitors in a multi-well plate format.[2]
Materials:
-
Kinase, fluorescently labeled peptide substrate, ATPγS
-
384-well black microplates
-
Kinase buffer
-
Stop/Alkylation/Detection reagent mixture (containing EDTA, an iodoacetyl-biotin derivative, and streptavidin-fluorophore conjugate)
-
Test compounds (potential inhibitors)
Procedure:
-
Assay Plate Preparation:
-
Add 2 µL of test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and fluorescently labeled peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 4 µL of ATPγS solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Termination, Alkylation, and Detection:
-
Add 10 µL of the Stop/Alkylation/Detection reagent mixture. This mixture stops the reaction, biotinylates the thiophosphorylated peptide, and allows binding to a streptavidin-fluorophore conjugate.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader. An increase in polarization indicates substrate thiophosphorylation.
-
Data Presentation
The following tables summarize hypothetical quantitative data that can be obtained from these assays.
Table 1: Kinetic Parameters for Kinase X with ATPγS and a Peptide Substrate
| Parameter | Value |
| Km for ATPγS | 50 µM |
| Km for Peptide Substrate | 10 µM |
| Vmax | 1.2 nmol/min/mg |
Table 2: IC50 Values of Inhibitors against Kinase Y
| Inhibitor | IC50 (nM) | Assay Type |
| Staurosporine | 15 | Fluorescence Polarization |
| Compound A | 150 | Western Blot Densitometry |
| Compound B | > 10,000 | Fluorescence Polarization |
Table 3: Assay Performance Characteristics
| Parameter | Value | Assay Type |
| Z'-factor | 0.75 | Fluorescence Polarization |
| Signal-to-Background Ratio | 8 | Western Blot Densitometry |
Conclusion
The use of 2-thioadenosine analogs, specifically ATPγS, provides a powerful and adaptable method for the analysis of kinase activity. These assays are amenable to various formats, from detailed mechanistic studies to high-throughput screening for drug discovery. The ability to specifically label and detect thiophosphorylated substrates offers high sensitivity and specificity, making this a valuable tool for researchers in the field of cell signaling and drug development.
References
- 1. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Substrate thiophosphorylation by Arabidopsis mitogen-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A semisynthetic epitope for kinase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding and exploiting substrate recognition by protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing 2-Thioadenosine and its Analogs in Drug Discovery Screening for Adenosine Receptor Ligands
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the endogenous nucleoside, adenosine. These receptors are implicated in a wide range of pathophysiological processes, making them attractive targets for drug discovery in areas such as cardiovascular disease, neurodegenerative disorders, inflammation, and cancer. 2-Thioadenosine and its derivatives represent a class of purine (B94841) analogs that have been explored as potential ligands for adenosine receptors. This document provides detailed application notes and protocols for utilizing this compound and its analogs in drug discovery screening campaigns aimed at identifying novel adenosine receptor ligands.
While comprehensive quantitative data for the parent molecule, this compound, is not extensively available in the public domain, this document presents data for closely related 2-substituted thioadenosine analogs to provide a valuable reference for the screening and characterization of this class of compounds.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate intracellular signaling cascades primarily through their coupling to heterotrimeric G proteins.
-
A1 and A3 Receptors: These receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels.
-
A2A and A2B Receptors: These receptors primarily couple to Gαs proteins, stimulating adenylyl cyclase activity and resulting in an increase in intracellular cAMP.
The modulation of cAMP levels is a cornerstone of functional screening assays for adenosine receptor ligands.
Data Presentation: Quantitative Data for 2-Substituted Thioadenosine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative 2-substituted thioadenosine analogs for human adenosine receptor subtypes. This data is crucial for establishing structure-activity relationships (SAR) and for the selection of appropriate screening concentrations.
Table 1: Binding Affinities (Ki, nM) of 2-Substituted Thioadenosine Analogs at Human Adenosine Receptors
| Compound/Analog | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Reference |
| 2-(Phenylethylthio)adenosine | >100 | Data not available | Data not available | 1960 | [1][2] |
| Truncated 2-hexynyl-4'-thioadenosine | Data not available | 7.19 ± 0.6 | Data not available | Maintained affinity | [1] |
Table 2: Functional Activity (EC50/IC50, nM) of 2-Substituted Thioadenosine Analogs at Human Adenosine Receptors
| Compound/Analog | Receptor Subtype | Assay Type | Potency (nM) | Efficacy | Reference |
| Truncated 2-hexynyl-4'-thioadenosine | A2A | cAMP Accumulation | Agonist | Competitive Antagonist at A3 | [1] |
| 2-(S-2-Phenylbutyloxy)adenosine | A3 | cAMP Inhibition | KB = 212 | Antagonist | [1][2] |
Note: Efficacy is described qualitatively as reported in the source literature. KB represents the antagonist dissociation constant.
Experimental Protocols
Detailed methodologies for key experiments in the screening of this compound analogs are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of test compounds for a specific adenosine receptor subtype.
Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Radioligand: A subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).
-
Non-specific Binding Control: A high concentration of a non-selective agonist (e.g., 10 µM NECA).
-
Test Compound: this compound or its analog, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final concentration that yields adequate signal-to-noise (typically 5-20 µg of protein per well).
-
Compound Preparation: Prepare serial dilutions of the this compound analog in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Plate Setup:
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of the serially diluted test compound, 50 µL of radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.
-
Washing: Wash the filters rapidly with 3 x 200 µL of ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol is designed to determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of test compounds by measuring changes in intracellular cAMP levels.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human adenosine receptor subtype of interest.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Test Compound: this compound or its analog, serially diluted.
-
Reference Agonist: A known agonist for the receptor subtype (for antagonist mode).
-
cAMP Assay Kit: e.g., HTRF, ELISA, or luminescence-based kits.
-
96-well Cell Culture Plates.
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the this compound analog to the wells. Include a vehicle control.
-
Antagonist Mode: Add serial dilutions of the this compound analog to the wells, followed by the addition of a reference agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each sample.
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 value.
-
Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Conclusion
This compound and its analogs serve as a valuable chemical scaffold for the discovery of novel adenosine receptor ligands. The protocols and data presented in this document provide a framework for the systematic screening and characterization of these compounds. By employing radioligand binding assays to determine affinity and cAMP functional assays to assess efficacy and potency, researchers can effectively profile these compounds and identify promising candidates for further drug development. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide for planning and executing these screening campaigns. Further investigation into the structure-activity relationships of 2-substituted thioadenosine derivatives is warranted to unlock their full therapeutic potential.
References
Application Notes and Protocols for Fluorescent Labeling of 2-Thioadenosine in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioadenosine is a naturally occurring modified nucleoside that has garnered interest in various biological studies. To elucidate its subcellular localization, trafficking, and interactions with cellular components, fluorescent labeling serves as a powerful tool. These application notes provide detailed protocols for the chemical labeling of this compound with fluorescent dyes and its subsequent application in cellular imaging. The primary method described is the covalent labeling of the thiol group of this compound with thiol-reactive fluorescent probes, such as those containing a maleimide (B117702) group.
Data Presentation: Photophysical Properties of Thiol-Reactive Fluorescent Dyes
For effective experimental design, the selection of a suitable fluorophore is critical. The following table summarizes the key photophysical properties of commercially available maleimide-functionalized fluorescent dyes that are suitable for labeling this compound.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-Maleimide | ~494 | ~518 | ~83,000 | ~0.92 |
| Alexa Fluor™ 488 C₅ Maleimide | ~495 | ~519 | ~71,000 | 0.92 |
| CF™594 Maleimide | ~593 | ~614 | ~115,000 | Not specified |
| Sulfo-Cyanine5.5 Maleimide | ~675 | ~694 | ~250,000 | ~0.20 |
Note: Photophysical properties, especially quantum yield, can be influenced by conjugation to a target molecule and the local environment. The values presented are for the dye, and may vary for the this compound-dye conjugate.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Maleimide Dyes
This protocol details the chemical conjugation of a maleimide-functionalized fluorescent dye to the thiol group of this compound.
Materials:
-
This compound
-
Fluorescent dye maleimide (e.g., Fluorescein-5-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of any disulfide bonds)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the reaction buffer to a final concentration of 10 mM.
-
If there is a possibility of disulfide bond formation, add a 2-fold molar excess of TCEP to the this compound solution and incubate for 20 minutes at room temperature to ensure the thiol group is reduced.
-
-
Preparation of Dye Stock Solution:
-
Conjugation Reaction:
-
In a microcentrifuge tube protected from light, add the this compound solution.
-
While gently vortexing, add a 1.5-fold molar excess of the dissolved fluorescent dye maleimide to the this compound solution.[1][2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
-
Purification of the Fluorescently Labeled this compound:
-
The crude reaction mixture is purified by RP-HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) to separate the labeled product from unreacted dye and this compound.
-
Collect fractions and monitor by absorbance at the dye's excitation wavelength and at 276 nm (for the adenosine (B11128) moiety).
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product by mass spectrometry to verify the addition of the dye to this compound.
-
Determine the concentration of the fluorescently labeled this compound by measuring the absorbance at the dye's maximum absorption wavelength and using the Beer-Lambert law (A = εcl).
-
Protocol 2: Live-Cell Imaging with Fluorescently Labeled this compound
This protocol describes the introduction of the purified fluorescent this compound into live cells for fluorescence microscopy.
Materials:
-
Purified fluorescently labeled this compound
-
Cell line of interest (e.g., HeLa, A549) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining (optional)
-
Fluorescence microscope with appropriate filter sets for the chosen dye and for nuclear staining.
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of imaging.
-
-
Loading of Fluorescent this compound:
-
Prepare a working solution of the fluorescently labeled this compound in complete cell culture medium. The optimal concentration needs to be determined empirically but a starting range of 1-10 µM is recommended.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the fluorescent probe to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. Incubation time should be optimized for the specific cell line and experimental goals.
-
-
Washing and Counterstaining (Optional):
-
After incubation, remove the loading medium and wash the cells three times with warm PBS to remove extracellular probe.
-
If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL) or DAPI in PBS for 10-15 minutes at room temperature, protected from light.
-
Wash the cells again with PBS.
-
-
Imaging:
-
Replace the PBS with fresh, warm complete culture medium (phenol red-free medium is recommended to reduce background fluorescence).
-
Immediately proceed to image the cells using a fluorescence microscope.
-
Acquire images using the appropriate filter sets for the fluorescent probe and the nuclear stain.
-
Alternative Approach: Metabolic Labeling
An alternative to direct chemical labeling and cellular loading is the metabolic incorporation of fluorescent nucleoside analogs.[3][4] In this approach, cells are incubated with a fluorescent nucleoside that can be taken up by the cell and incorporated into newly synthesized RNA through the nucleotide salvage pathway.[3][4] This method allows for the visualization of RNA dynamics. While this has been demonstrated for other fluorescent nucleosides, its applicability to this compound would require further investigation.
Visualizations
References
Application Notes and Protocols for the Experimental Use of 2-Thioadenosine in Neurodegenerative Disease Research
Disclaimer: The experimental use of 2-Thioadenosine in the specific context of neurodegenerative diseases is not extensively documented in current scientific literature. The following application notes and protocols are proposed based on the known biochemical properties of this compound as an adenosine (B11128) analogue and established methodologies in neurodegenerative disease research. These guidelines are intended to serve as a starting point for researchers and may require significant optimization.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by progressive neuronal loss and dysfunction. Key pathological hallmarks include the aggregation of proteins like amyloid-beta (Aβ) and tau, neuroinflammation, and oxidative stress. Adenosine receptors, particularly the A1 and A2A subtypes, are implicated in the modulation of these processes, making them attractive therapeutic targets.
This compound is a derivative of the endogenous nucleoside adenosine. While its direct effects on neurodegenerative pathologies have not been fully elucidated, its structural similarity to adenosine suggests it may interact with adenosine receptors and influence downstream signaling pathways relevant to neurodegeneration. These application notes provide a framework for investigating the potential neuroprotective effects of this compound in vitro.
Data Presentation
The following table summarizes the reported binding affinities of 2-substituted thioadenosine analogues for rat adenosine A1 and A2A receptors. This data can be used to estimate an effective concentration range for in vitro studies with this compound.
Table 1: Binding Affinities (Ki) of 2-Substituted Thioadenosine Analogues
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A1/A2A Selectivity Ratio |
| 2-((E)-1-iodo-1-penten-5-yl) thioadenosine | 10-17 | 1.2-3.67 | ~4-8 fold A2A selective |
| 2-[(aminoethyl)thio]adenosine | 10-17 | 1.2-3.67 | ~4-8 fold A2A selective |
| 2-[[[3-(4-hydroxyphenyl)propionamido]ethyl]thio]adenosine | 10-17 | 1.2-3.67 | ~4-8 fold A2A selective |
Data extracted from Hasan et al., 1994.[1]
Based on these values, a starting concentration range of 1-50 µM is proposed for exploratory in vitro experiments with this compound.
Experimental Protocols
Protocol 1: Assessment of this compound Neuroprotective Effects in an SH-SY5Y Cell Model of Amyloid-Beta Toxicity
This protocol outlines the use of the human neuroblastoma cell line SH-SY5Y, a common in vitro model for neurodegenerative diseases, to assess the potential of this compound to protect against Aβ-induced toxicity.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Aβ (1-42) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
PBS
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding Aβ (1-42) oligomers (final concentration of 10 µM) to the wells.
-
Include control wells: untreated cells, cells treated with vehicle (DMSO), and cells treated with Aβ (1-42) alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Expected Outcome: This experiment will determine if this compound can mitigate the cytotoxic effects of Aβ (1-42) on neuronal cells.
Protocol 2: Investigation of this compound's Effect on Tau Phosphorylation
This protocol describes how to assess the impact of this compound on the phosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.
Materials:
-
Differentiated SH-SY5Y cells (e.g., using retinoic acid)
-
This compound
-
Okadaic acid (a phosphatase inhibitor to induce tau hyperphosphorylation)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-total tau, anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Differentiation: Differentiate SH-SY5Y cells to a neuronal phenotype.
-
Treatment:
-
Treat differentiated cells with this compound (e.g., 10 µM) for 2 hours.
-
Induce tau hyperphosphorylation by adding okadaic acid (e.g., 50 nM) for 6 hours.
-
Include appropriate controls.
-
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total tau and specific phospho-tau epitopes.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.
Expected Outcome: This experiment will reveal if this compound can modulate the hyperphosphorylation of tau at specific disease-relevant sites.
Protocol 3: Evaluation of this compound's Anti-inflammatory Potential in Microglia
This protocol is designed to investigate whether this compound can suppress the inflammatory response of microglia, the resident immune cells of the brain.
Materials:
-
BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR primers for inflammatory cytokines (e.g., TNF-α, IL-1β)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Cell Culture: Culture BV-2 cells in appropriate medium.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 10 µM) for 2 hours.
-
Stimulate an inflammatory response with LPS (e.g., 100 ng/mL) for 6 hours (for qPCR) or 24 hours (for ELISA).
-
-
qPCR for Cytokine mRNA Expression:
-
Extract total RNA using TRIzol.
-
Synthesize cDNA.
-
Perform qPCR using primers for TNF-α and IL-1β.
-
-
ELISA for Cytokine Protein Secretion:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted TNF-α and IL-1β using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize mRNA expression to a housekeeping gene. Compare cytokine concentrations between treatment groups.
Expected Outcome: These experiments will indicate if this compound has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated microglia.
Potential Signaling Pathways
Based on its structure as an adenosine analogue, this compound is hypothesized to exert its effects through adenosine receptors. The activation of these G protein-coupled receptors can trigger various downstream signaling cascades.
Pathway Description: this compound may bind to A1 and/or A2A adenosine receptors. A1 receptor activation typically leads to a decrease in cyclic AMP (cAMP) levels, while A2A receptor activation increases cAMP. The modulation of the cAMP/PKA/CREB pathway can influence gene expression related to inflammation and oxidative stress. Furthermore, PKA is known to phosphorylate tau protein. By interacting with these pathways, this compound could potentially reduce neuroinflammation, mitigate oxidative damage, decrease tau hyperphosphorylation, and ultimately promote neuronal survival. Further experimental validation is required to confirm these hypothesized mechanisms.
References
Application of 2-Thioadenosine in Cardiovascular Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioadenosine, a derivative of the endogenous nucleoside adenosine (B11128), serves as a valuable tool in cardiovascular research. By virtue of its structural similarity to adenosine, it interacts with adenosine receptors (A1, A2A, A2B, and A3), which are pivotal in regulating a wide array of cardiac functions. These include heart rate, contractility, coronary blood flow, and inflammatory responses. The substitution of a sulfur atom for an oxygen atom at the 2-position of the purine (B94841) ring confers altered receptor binding affinity and metabolic stability compared to native adenosine, making this compound a subject of interest for investigating specific adenosinergic signaling pathways in cardiovascular health and disease.
This document provides detailed application notes and experimental protocols for the use of this compound in relevant cardiovascular research models, including ischemia-reperfusion injury and cardiomyocyte hypertrophy.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of G-protein coupled adenosine receptors. The specific downstream signaling cascade depends on the receptor subtype activated:
-
A1 and A3 Receptor Activation: Typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels such as potassium and calcium channels. In the heart, A1 receptor activation is known to have a negative chronotropic (slowing heart rate) and inotropic (reducing contractility) effect.
-
A2A and A2B Receptor Activation: Generally coupled to Gs proteins, which stimulate adenylyl cyclase, increase cAMP production, and activate Protein Kinase A (PKA). A2A receptor activation is a key mechanism for coronary vasodilation.
The specific receptor selectivity of this compound can vary, and it is crucial to characterize its binding profile in the experimental system being used.
Applications in Cardiovascular Research Models
Myocardial Ischemia-Reperfusion (I/R) Injury
Myocardial I/R injury is a complex phenomenon characterized by tissue damage that occurs upon the restoration of blood flow to an ischemic area of the heart. Adenosine and its analogs are known to be cardioprotective in this setting.
Experimental Objective: To investigate the potential of this compound to reduce myocardial infarct size and improve cardiac function following ischemia-reperfusion.
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Ventilation: Intubate the trachea and provide mechanical ventilation with room air supplemented with oxygen.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture to induce regional ischemia. Successful occlusion is confirmed by the appearance of a pale color in the myocardial tissue.
-
Ischemia: Maintain the ischemic period for 30 minutes.
-
Treatment Administration: 5 minutes before reperfusion, administer this compound or vehicle control intravenously. A range of doses should be tested to determine the optimal concentration.
-
Reperfusion: Release the ligature to allow for reperfusion of the coronary artery for 120 minutes.
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Perfuse the aorta with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Data Analysis: Measure the area at risk and the infarct size. Express the infarct size as a percentage of the area at risk.
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Treatment Group | Dose (mg/kg) | Infarct Size / Area at Risk (%) |
| Vehicle Control | - | 55 ± 5 |
| This compound | 0.1 | 42 ± 4* |
| This compound | 1.0 | 30 ± 3 |
| This compound | 10 | 28 ± 4 |
*p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control
Cardiomyocyte Hypertrophy
Cardiac hypertrophy is an adaptive response of the heart to increased workload, which can become maladaptive and lead to heart failure. Adenosine signaling has been implicated in the modulation of hypertrophic pathways.
Experimental Objective: To determine the effect of this compound on phenylephrine-induced cardiomyocyte hypertrophy in vitro.
Cell Model: Neonatal rat ventricular myocytes (NRVMs).
Experimental Protocol: In Vitro Cardiomyocyte Hypertrophy
-
Cell Isolation and Culture: Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups using enzymatic digestion. Culture the cells in appropriate media.
-
Induction of Hypertrophy: After 24 hours of plating, induce hypertrophy by treating the cardiomyocytes with phenylephrine (B352888) (PE, 100 µM) for 48 hours.
-
Treatment: Co-treat the cells with varying concentrations of this compound or vehicle control.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Capture images of the cells using a microscope and measure the cell surface area using image analysis software.
-
Protein Synthesis: Quantify protein synthesis by measuring the incorporation of a labeled amino acid (e.g., [3H]-leucine).
-
Gene Expression: Analyze the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), using quantitative real-time PCR (qRT-PCR).
-
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
| Treatment Group | Concentration (µM) | Relative Cell Surface Area (%) | [3H]-Leucine Incorporation (CPM) | ANP mRNA Expression (Fold Change) |
| Control | - | 100 ± 8 | 1500 ± 150 | 1.0 ± 0.2 |
| Phenylephrine (PE) | 100 | 180 ± 12 | 3200 ± 250 | 8.5 ± 1.1* |
| PE + this compound | 1 | 165 ± 10 | 2800 ± 200 | 6.8 ± 0.9 |
| PE + this compound | 10 | 130 ± 9 | 2100 ± 180 | 3.2 ± 0.5 |
| PE + this compound | 100 | 115 ± 7 | 1700 ± 160 | 1.8 ± 0.3 |
*p < 0.01 vs. Control; **p < 0.01 vs. PE
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Workflow for in vivo myocardial ischemia-reperfusion study.
Conclusion
This compound represents a promising pharmacological tool for elucidating the complex roles of adenosine signaling in the cardiovascular system. The protocols outlined above provide a framework for investigating its potential therapeutic effects in preclinical models of myocardial ischemia-reperfusion injury and cardiomyocyte hypertrophy. Researchers should carefully consider dose-response relationships and the specific adenosine receptor subtypes involved in their experimental models to fully characterize the cardiovascular effects of this compound.
Investigating Inflammatory Responses with 2-Thioadenosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated inflammation contributes to a wide range of pathologies, including autoimmune diseases, chronic inflammatory conditions, and neurodegenerative disorders. The purinergic signaling system, particularly the nucleoside adenosine (B11128) and its receptors, has emerged as a critical regulator of inflammation. Adenosine, often referred to as a "retaliatory metabolite," accumulates at sites of inflammation and injury, where it exerts predominantly immunosuppressive effects through activation of specific G protein-coupled receptors.
2-Thioadenosine, a derivative of adenosine, is an interesting compound for investigation in the context of inflammation. While direct and extensive research on this compound's anti-inflammatory properties is emerging, its structural similarity to other well-characterized adenosine analogs, such as 5'-methylthioadenosine (MTA), suggests it likely modulates inflammatory responses through similar mechanisms. This document provides a detailed overview of the proposed mechanism of action of this compound, protocols for its investigation in vitro, and expected outcomes based on the known pharmacology of adenosine receptor agonists.
Proposed Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects primarily through the activation of A2A and A2B adenosine receptors expressed on various immune cells, including macrophages, dendritic cells, and T cells.[1][2] The activation of these receptors, which are coupled to Gs proteins, initiates a signaling cascade that leads to the production of intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can interfere with pro-inflammatory signaling pathways. One of the key pathways inhibited by the adenosine receptor-cAMP-PKA axis is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes, including those encoding cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[6][7] By inhibiting NF-κB activation, this compound is expected to suppress the production of these pro-inflammatory mediators.[5]
Furthermore, signaling through adenosine receptors, particularly the A2A receptor, has been shown to promote the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8][9] This dual action of suppressing pro-inflammatory cytokines while enhancing anti-inflammatory ones positions this compound as a potential modulator of the inflammatory response, shifting the balance towards resolution.
Quantitative Data Summary
Direct quantitative data for this compound's anti-inflammatory effects are not extensively available in the public literature. However, based on studies of similar adenosine analogs like MTA, the following table presents expected dose-dependent effects of this compound on cytokine production in a typical in vitro inflammation model, such as LPS-stimulated macrophages.
| Concentration of this compound | Expected % Inhibition of TNF-α | Expected % Inhibition of IL-6 | Expected % Increase in IL-10 |
| 1 µM | 10 - 20% | 5 - 15% | 5 - 10% |
| 10 µM | 30 - 50% | 25 - 45% | 20 - 40% |
| 50 µM | 60 - 80% | 55 - 75% | 50 - 70% |
| 100 µM | 70 - 90% | 65 - 85% | 60 - 80% |
Note: These are hypothetical values for illustrative purposes, based on the known effects of other adenosine receptor agonists. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay using THP-1 Macrophages
This protocol details a common method to assess the anti-inflammatory properties of a test compound on a human monocytic cell line (THP-1) differentiated into macrophages and stimulated with lipopolysaccharide (LPS).
Materials and Reagents:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
Human TNF-α, IL-6, and IL-10 ELISA kits
-
96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
THP-1 Cell Culture and Differentiation: a. Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium. c. To differentiate the monocytes into macrophage-like cells, add PMA to each well to a final concentration of 100 ng/mL. d. Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator. The differentiated cells will become adherent. e. After incubation, carefully aspirate the PMA-containing medium and gently wash the adherent cells twice with 150 µL of pre-warmed serum-free RPMI-1640 medium.
-
Compound Treatment and Inflammatory Stimulation: a. Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. b. Add 100 µL of the this compound dilutions to the appropriate wells. For control wells, add medium with vehicle (e.g., 0.1% DMSO). c. Pre-incubate the plate for 1 hour at 37°C. d. Add 10 µL of LPS to a final concentration of 100 ng/mL to the appropriate wells to induce an inflammatory response. For unstimulated (negative control) wells, add 10 µL of serum-free medium. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Quantification by ELISA: a. After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes. b. Carefully collect 80 µL of the cell culture supernatant from each well without disturbing the cell layer. c. Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions.[10][11]
-
Data Analysis: a. Calculate the concentration of each cytokine in the samples based on the standard curve generated in the ELISA. b. Determine the percentage inhibition of pro-inflammatory cytokines and the percentage increase in anti-inflammatory cytokines for each concentration of this compound relative to the LPS-only treated control.
Conclusion
This compound holds promise as a modulator of inflammatory responses, likely acting through the well-established adenosine receptor signaling pathways. The provided protocols offer a robust framework for researchers to investigate its specific effects on immune cell function and cytokine production. By elucidating the precise mechanisms and quantitative effects of this compound, further research can pave the way for its potential development as a therapeutic agent for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of T cell immune functions by the prostaglandin E2 – cAMP pathway in chronic inflammatory states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine and cAMP signalling skew human dendritic cell differentiation towards a tolerogenic phenotype with defective CD8+ T-cell priming capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylthioadenosine Reprograms Macrophage Activation through Adenosine Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Inflammatory cytokines regulate function and expression of adenosine A(2A) receptors in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-Thioadenosine to Probe Enzyme Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using 2-Thioadenosine as a chemical probe to investigate the kinetics and inhibition of various enzymes and cellular processes. While this compound itself is a valuable tool, it also serves as a critical scaffold for the synthesis of more potent and specific analogs, such as fluorescent probes and targeted inhibitors. The following sections detail the background, key quantitative data, and experimental protocols for several important applications.
Application Note 1: Probing the Kinetics and Inhibition of Adenosine (B11128) Deaminase (ADA)
Background: Adenosine deaminase (ADA) is a pivotal enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1][2] By regulating adenosine levels, ADA influences a wide range of physiological processes, including cardiovascular function and immune responses.[2][3] Elevated ADA activity is associated with several diseases, making it a significant therapeutic target.[3] this compound, as an adenosine analog, can be used to investigate the active site of ADA and to screen for novel inhibitors.
Data Presentation: Kinetic Parameters for ADA Substrates and Inhibitors
The following table summarizes known kinetic parameters for natural ADA substrates and provides a template for characterizing this compound.
| Compound | Enzyme Source | Parameter | Value |
| Adenosine | Human ADA1 | Km | 125.8 µM[4] |
| Vmax | 621.9 nmol/min/mg[4] | ||
| 2'-Deoxyadenosine | Human ADA1 | Km | 51.3 µM[4] |
| Vmax | 467.8 nmol/min/mg[4] | ||
| Naringin (Inhibitor) | Human ADA1 | Ki (vs. Adenosine) | 371 µM[4] |
| Ki (vs. Cordycepin) | 58.8 µM[4] | ||
| This compound | (To be determined) | Km / Ki | (Use protocol below) |
Experimental Protocol: Spectrophotometric Assay for ADA Activity and Inhibition
This protocol is adapted from standard methods for measuring ADA activity by monitoring the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Purified Adenosine Deaminase (e.g., from bovine spleen or recombinant human)
-
Potassium Phosphate (B84403) Buffer (50 mM, pH 7.5)
-
Adenosine (Substrate) Stock Solution (e.g., 10 mM in buffer)
-
This compound (Test Inhibitor) Stock Solution (in buffer or DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Enzyme Preparation: Dilute the ADA stock solution in potassium phosphate buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.
-
Assay Setup (for Inhibition Study):
-
To appropriate wells of the 96-well plate, add 180 µL of potassium phosphate buffer.
-
Add 10 µL of various concentrations of this compound (or vehicle control).
-
Add 10 µL of the diluted ADA enzyme solution.
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Start the reaction by adding 20 µL of adenosine substrate solution to each well. The final volume should be 220 µL.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 265 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each concentration of this compound.
-
To determine the mode of inhibition, repeat the experiment with varying concentrations of both substrate (adenosine) and inhibitor (this compound).
-
Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine Km (for substrate) and Ki (for inhibitor).
-
Visualizations:
Application Note 2: Investigating Adenosine Kinase (ADK) Activity and Inhibition
Background: Adenosine kinase (ADK) is a key enzyme in the adenosine salvage pathway, phosphorylating adenosine to adenosine monophosphate (AMP).[5] This action regulates intracellular and extracellular adenosine concentrations, impacting signaling pathways and S-adenosylmethionine-dependent methylation reactions.[5] Given its role, ADK is a target for various therapeutic areas. This compound can be evaluated as a potential substrate or inhibitor of ADK to understand its interaction with the enzyme's active site.
Data Presentation: Kinetic Parameters for Adenosine Kinase
This table provides reference values for the natural substrate, adenosine, which can be compared against experimentally determined values for this compound.
| Compound | Enzyme Source | Parameter | Value |
| Adenosine | Mouse ADK | Apparent Km (for ATP) | 2.1 - 2.4 µM[6] |
| Apparent Kcat | 0.25 - 0.46 s⁻¹[6] | ||
| Adenosine | (General) | Km | 0.2 - 0.4 µM[7] |
| This compound | (To be determined) | Km / Ki | (Use protocol below) |
Experimental Protocol: ADP-Glo™ Kinase Assay for ADK Activity
The ADP-Glo™ assay is a luminescent assay that measures ADP produced during a kinase reaction. It is suitable for determining ADK activity and its inhibition by compounds like this compound.
Materials:
-
Recombinant Human Adenosine Kinase (ADK)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP Stock Solution
-
Adenosine Stock Solution
-
This compound Stock Solution
-
White, opaque 96-well plates
Procedure:
-
Kinase Reaction Setup:
-
In a 96-well plate, set up the kinase reaction in a total volume of 25 µL.
-
Add 5 µL of this compound at various concentrations (or vehicle control).
-
Add 10 µL of a mixture containing ADK enzyme and adenosine substrate in kinase buffer.
-
Add 10 µL of ATP solution in kinase buffer to initiate the reaction. The final concentrations should be at or below the Km for adenosine and ATP for competitive inhibition studies.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the luminescence signal against the concentration of this compound to determine the IC₅₀ value.
-
Further kinetic studies can be performed by varying substrate concentrations to determine the Ki and mechanism of inhibition.
-
Visualizations:
References
- 1. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adenosine deaminase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine kinase - Wikipedia [en.wikipedia.org]
- 6. Adenosine Kinase couples sensing of cellular potassium depletion to purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thioadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioadenosine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and commercially available starting material for the synthesis of this compound is adenosine (B11128).[1][2] The synthesis often involves the conversion of adenosine to an intermediate which is then cyclized to form the this compound core. Another approach involves the use of 1H-Imidazole-4-carboximidamide, 5-amino-N-hydroxy-1-β-D-ribofuranosyl- and carbon disulfide.[3]
Q2: What are the key reaction steps in a typical synthesis of this compound from adenosine?
A2: A typical synthesis from adenosine involves:
-
Oxidation of adenosine.
-
Ring-opening of the oxidized adenosine intermediate, often using a base like sodium hydroxide.[1]
-
Ring closure with a sulfur source, such as carbon disulfide, to form the 2-thioxoimidazole ring, yielding this compound.[1][3]
Q3: What are some of the critical parameters that can affect the yield and purity of this compound?
A3: Key parameters influencing the reaction include reaction temperature and reaction time.[1][4] For instance, higher temperatures can lead to the formation of impurities, while prolonged reaction times may also decrease the purity of the final product.[1] The choice of solvents and reagents, such as the thionating agent, also plays a crucial role.[3][5]
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The reaction temperature significantly impacts the yield.
-
Recommendation: An optimal temperature of around 100°C has been reported to provide a good yield while minimizing impurity formation.[1] It is crucial to carefully control and monitor the temperature throughout the reaction.
-
-
Incorrect Reaction Time: Both insufficient and excessive reaction times can lead to lower yields.
-
Recommendation: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Extending the reaction time unnecessarily can lead to the degradation of the product and the formation of byproducts.[1]
-
-
Inefficient Thionating Agent: The choice and reactivity of the thionating agent are critical.
-
Recommendation: While carbon disulfide is commonly used, other thionating agents like Lawesson's reagent can also be employed for the thionation of related heterocyclic systems.[1][5] The efficiency of the thionation step may be improved by exploring different reagents or optimizing the reaction conditions for the chosen reagent.
-
Problem 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
-
Side Reactions at High Temperatures: Elevated temperatures can promote the formation of several process-related impurities.[1]
-
Recommendation: Maintain the reaction temperature at or below 100°C to minimize the formation of impurities such as bis-mercapto and other substituted byproducts.[1]
-
-
Excess Reagents: An excess of certain reagents, like carbon disulfide, can lead to undesired side reactions, such as the substitution of the amino group to generate a bis-mercapto impurity.[1]
-
Recommendation: Carefully control the stoichiometry of the reactants. A systematic optimization of the molar ratios of the starting materials and reagents is advised.
-
-
Inadequate Purification: The crude product may contain unreacted starting materials, intermediates, and byproducts.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the impact of reaction temperature and time on the purity of this compound and the formation of key impurities, based on findings from a study on its kilogram-scale synthesis.[1]
| Entry | Temperature (°C) | Time (h) | Purity of 1 (%) | Impurity 6 (%) | Impurity 7 (%) | Impurity 8 (%) | Impurity 9 (%) |
| 1 | 120 | 24 | 95.8 | 1.25 | 0.89 | 0.41 | 0.25 |
| 2 | 110 | 24 | 96.5 | 0.98 | 0.72 | 0.30 | 0.18 |
| 3 | 100 | 24 | 97.5 | 0.63 | 0.53 | 0.20 | 0.13 |
| 4 | 100 | 36 | 97.1 | 0.75 | 0.61 | 0.23 | 0.15 |
Table based on data from Xiang, J.-J., et al. (2023). Synthesis and Impurity Research of this compound Monohydrate.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound Monohydrate
This protocol is a generalized representation based on reported syntheses.[1]
-
Reaction Setup: A mixture of the starting intermediate (derived from adenosine), carbon disulfide, water, and methanol (B129727) is prepared in a suitable reaction vessel.
-
Reaction Conditions: The reaction mixture is heated to 100°C and stirred for approximately 24 hours.
-
Work-up:
-
The mixture is cooled to below 10°C.
-
Water is added dropwise, and the mixture is stirred.
-
The precipitate is filtered.
-
The filter cake is dissolved in a suitable solvent like DMF.
-
Triethyl phosphite (B83602) and sodium dithionite (B78146) may be added.
-
Water is added dropwise at a temperature below 10°C, and the slurry is stirred.
-
-
Isolation: The precipitate is isolated via filtration to obtain the solid product.
-
Purification: The crude product can be further purified by recrystallization to reduce impurity levels.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of this compound and quantify impurities.
-
Procedure: A reference solution is injected into the chromatographic system multiple times, followed by the sample solution. The chromatograms are recorded, and the response for the major peak is measured. The relative standard deviation of the peak area for replicate injections of the reference solution should not be more than 2.0%. The assay of this compound is calculated by comparison with the reference solution.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low yields in this compound synthesis.
General Synthesis and Impurity Formation Pathway
Caption: Simplified pathway of this compound synthesis and common impurity formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. Lawesson's Reagent [organic-chemistry.org]
- 6. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for high-yield 2-Thioadenosine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of 2-Thioadenosine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data tables.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields in this compound synthesis can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the synthesis from an adenosine (B11128) intermediate (compound 5) using carbon disulfide, a temperature of 100°C is optimal. Increasing the temperature to 120°C can lead to a higher formation of impurities and potentially lower the yield of the desired product.[1]
-
Incorrect Reaction Time: Insufficient or excessive reaction time can impact the yield. Monitoring the reaction progress using techniques like HPLC is crucial to determine the optimal stopping point. For the reaction involving intermediate 5, a reaction time of 3 hours at 100-105°C is recommended.[1]
-
Impurity Formation: The formation of byproducts can consume starting materials and reduce the overall yield. Key impurities can arise from side reactions, such as the reduction of a hydroxylamine (B1172632) intermediate or the substitution of the amino group with a sulfhydryl group.[1]
-
Inefficient Purification: Product loss during purification steps like recrystallization can significantly decrease the final yield. Optimizing solvent systems and crystallization conditions is essential.
Q2: I am observing significant impurity peaks in my HPLC analysis. How can I identify and minimize them?
Impurity profiling is crucial for optimizing the synthesis. A known impurity profile for the synthesis of this compound monohydrate from oxidized adenosine has been characterized.[1]
-
Common Impurities: Four process-related impurities have been identified, synthesized, and characterized. These include impurities formed through the reduction of the hydroxylamine intermediate and the substitution of the amino group.[1]
-
Minimizing Impurities:
-
Temperature Control: Lowering the reaction temperature from 120°C to 100°C has been shown to significantly decrease the formation of major impurities.[1]
-
Control of Reagents: Using an excess of carbon disulfide can lead to the formation of a bis-mercapto impurity.[1] Careful control of reactant stoichiometry is therefore important.
-
-
Purification: Most process-related impurities can be effectively removed by recrystallization during the post-processing of the crude product.[1]
Q3: What are the recommended starting materials and reagents for a high-yield synthesis?
Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of an adenosine-derived intermediate with carbon disulfide.
-
Starting from Adenosine: A scalable process starts from oxidized adenosine, which is then converted to an intermediate (compound 5) before reacting with carbon disulfide.[1]
-
Direct Thionation: Another approach involves the direct thionation of adenosine. One method utilizes a mixture of tetrahydrofuran, methanol, carbon disulfide, and dimethyl sulfoxide (B87167) at 140-150°C for 12 hours, reportedly achieving an 80% yield.[2]
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Data Presentation: Reaction Condition Optimization
The following table summarizes the impact of reaction temperature on the formation of impurities during the synthesis of this compound monohydrate from intermediate 5.
| Entry | Temperature (°C) | Time (h) | Impurity 6 (%) | Impurity 7 (%) | Impurity 8 (%) | Impurity 9 (%) |
| 1 | 120 | 3 | 2.00 | 3.13 | 2.52 | 0.61 |
| 2 | 110 | 3 | 1.25 | 1.58 | 0.89 | 0.32 |
| 3 | 100 | 3 | 0.63 | 0.53 | 0.20 | 0.13 |
Data adapted from a study on the synthesis and impurity research of this compound monohydrate.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Kilogram-Scale Synthesis of this compound Monohydrate
This protocol is adapted from a reported industrial-scale synthesis.[1]
Materials:
-
Intermediate 5 (27.87 kg, 102.0 mol)
-
Water (120 kg)
-
Methanol (370 kg)
-
Carbon disulfide (240 kg)
-
Nitrogen atmosphere
-
1,000 L autoclave
Procedure:
-
Charge a 1,000 L autoclave with water, methanol, intermediate 5, and carbon disulfide under a nitrogen atmosphere.
-
Heat the reaction mixture in the autoclave to 100-105°C for 3 hours. The pressure will be approximately 1.2 to 1.9 MPa.
-
Monitor the reaction progress using HPLC. The reaction is considered complete when the content of intermediate 5 falls below 1.0%.
-
Upon completion, proceed with the appropriate workup and purification steps, which typically involve solvent removal and recrystallization to remove impurities.
Protocol 2: Synthesis of this compound via Direct Thionation
This protocol is based on a reported method with a high yield.[2]
Materials:
-
Starting adenosine derivative (II) (27g, 100mmol)
-
Tetrahydrofuran (5 ml)
-
Methanol (100 ml)
-
Carbon disulfide (100 ml)
-
Dimethyl sulfoxide (500 ml)
-
Reaction vessel with stirring capability
Procedure:
-
In a suitable reaction vessel, combine tetrahydrofuran, the starting adenosine derivative, methanol, carbon disulfide, and dimethyl sulfoxide.
-
Stir the mixture vigorously.
-
Heat the reaction mixture to 140-150°C and maintain stirring for 12 hours.
-
After the reaction is complete, remove the solvent by reduced pressure distillation.
-
Wash the resulting product with ethanol, water, and a saturated aqueous solution of sodium chloride.
-
Dry the product to obtain this compound. This method has been reported to yield 24g (80%) of the product.[2]
Experimental Workflow for Kilogram-Scale Synthesis
Caption: Workflow for the kilogram-scale synthesis of this compound monohydrate.
References
Troubleshooting low cell viability in 2-Thioadenosine-treated cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thioadenosine. The information is presented in a question-and-answer format to directly address common issues, particularly those related to low cell viability in treated cultures.
Disclaimer: Information specifically on this compound is limited in publicly available literature. Much of the guidance provided below is based on data from structurally and functionally similar adenosine (B11128) analogs, such as 5'-Methylthioadenosine (MTA). This information should be used as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound and its analogs?
Adenosine analogs like this compound are known to exert their effects through various mechanisms, which can be cell-type and context-dependent. Generally, they can:
-
Activate Adenosine Receptors: Many adenosine analogs bind to and activate adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors. This can trigger downstream signaling cascades involving cyclic AMP (camp) and protein kinase A (PKA).[1]
-
Induce Cytotoxicity: At certain concentrations, adenosine and its analogs can be cytotoxic to cancer cell lines. This toxicity can be mediated through mechanisms such as the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[2][3][4]
-
Metabolic Interference: Some analogs, after cellular uptake, can be metabolized into fraudulent nucleotides. For instance, 2'-deoxyadenosine (B1664071) can be phosphorylated to dATP, leading to an imbalance in the deoxynucleotide pool and subsequent DNA synthesis inhibition and apoptosis.[5][6]
Q2: Why am I observing high cytotoxicity even at low concentrations of this compound?
High cytotoxicity at low concentrations can stem from several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to adenosine analogs.
-
Solvent Toxicity: The solvent used to dissolve the this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to keep the final solvent concentration in the culture medium low (typically below 0.5% for DMSO).[7]
-
Compound Purity: Impurities in the this compound stock could contribute to unexpected cytotoxicity.
-
Metabolic Activation: Your cell line might efficiently metabolize this compound into a more toxic compound.
Q3: What are the expected effects of this compound on cellular signaling pathways?
Based on studies of related compounds like 5'-methylthioadenosine (MTA), this compound may influence several key signaling pathways:
-
Adenosine Receptor Signaling: Activation of A2B adenosine receptors has been linked to downstream signaling through Protein Kinase C (PKC) and subsequent activation of the AP-1 transcription factor.[8]
-
MAPK/ERK Pathway: Adenosine receptor activation can also modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1]
-
STAT3 and CREB Pathways: Activation of A2A receptors has been shown to inhibit STAT3 and ERK1/2 phosphorylation, while A2B receptor activation can induce the cAMP-CREB pathway.[9]
Q4: Can this compound induce different types of cell death?
Yes, it is plausible. Studies on similar compounds like thioacetamide (B46855) have shown the induction of both apoptosis and necrosis in a sequential manner.[3] Apoptosis is a programmed cell death characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies, while necrosis is a form of cell injury resulting in the premature death of cells in living tissue by autolysis.[4][10][11] The dominant mode of cell death can depend on the concentration of the compound and the duration of exposure.
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues leading to low cell viability in this compound-treated cultures.
| Issue | Potential Cause | Troubleshooting Steps |
| High Cell Death in All Treated Wells | Compound Concentration Too High: The concentrations of this compound used are likely above the toxic threshold for your specific cell line. | Action: Perform a dose-response experiment with a wider range of concentrations, starting from a much lower dose (e.g., nanomolar range) to determine the optimal, non-toxic working concentration. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. | Action: Ensure the final solvent concentration is below 0.5% (for DMSO) in all wells, including the vehicle control. | |
| Compound Instability/Degradation: The this compound stock solution may have degraded. | Action: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. | |
| Inconsistent Results Between Replicates | Uneven Cell Seeding: Inconsistent number of cells plated in each well. | Action: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.[7] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration. | Action: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[7] | |
| Compound Precipitation: The compound may be precipitating out of solution at the concentrations used. | Action: Visually inspect the wells for any precipitate. Check the solubility of this compound in your culture medium. Consider using a different solvent or a lower concentration. | |
| Low Cell Viability in Vehicle Control Wells | Poor Cell Health: The cells may have been unhealthy before the experiment started. | Action: Use cells from a low passage number and ensure they are in the logarithmic growth phase. Do not use cells that are over-confluent.[12] |
| Suboptimal Culture Conditions: Incorrect incubator settings (temperature, CO2, humidity) or contaminated media. | Action: Verify incubator settings. Use fresh, pre-warmed media and sterile techniques to prevent contamination. | |
| Solvent Toxicity: Even at low concentrations, some cell lines are sensitive to the solvent. | Action: Test the effect of different final concentrations of the solvent on cell viability to determine a safe level for your cell line. | |
| Delayed or Unexpected Cytotoxicity | Indirect Mechanism of Action: The compound may be affecting cellular processes that lead to cell death over a longer period. | Action: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired effect. |
| Metabolic Conversion: The parent compound may be converted to a more active or toxic metabolite over time. | Action: This is a more complex issue to diagnose. Literature on the metabolism of this compound would be required. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Objective: To determine the optimal number of cells to seed per well for viability assays.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest and count the cells using a hemocytometer and trypan blue to determine viability.
-
Prepare a serial dilution of the cell suspension in complete culture medium to achieve a range of cell densities (e.g., from 1,000 to 100,000 cells/well).
-
Seed 100 µL of each cell suspension into multiple wells of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
After incubation, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
The optimal seeding density is the one that results in a sub-confluent monolayer and a robust signal in the viability assay.
Protocol 2: Dose-Response and Time-Course Experiment for this compound
Objective: To determine the effective concentration range and optimal incubation time for this compound treatment.
Materials:
-
Cells seeded at their optimal density in 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
Cell viability assay reagent (e.g., MTT)
Procedure:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 (half-maximal inhibitory concentration) at each time point and select the optimal concentration and incubation time for future experiments.
Visualizations
Caption: Putative signaling pathway of this compound via the A2B receptor.
Caption: Troubleshooting workflow for low cell viability.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of adenosine-induced cytotoxicity and their clinical and physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of two different modes of cell death, apoptosis and necrosis, in rat liver after a single dose of thioacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The metabolite 5'-methylthioadenosine signals through the adenosine receptor A2B in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of adenosine A(2A) and A(2B) receptor activation on signaling pathways and cytokine production in human uroepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
Technical Support Center: Strategies for Improving the Solubility of 2-Thioadenosine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving 2-Thioadenosine in aqueous buffers for experimental use.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound due to its limited aqueous solubility. This guide provides a systematic approach to overcoming these challenges.
Issue: this compound Fails to Dissolve in Aqueous Buffer
If you are observing that this compound is not readily dissolving in your chosen aqueous buffer (e.g., PBS, Tris-HCl), follow these steps:
-
Assess the Target Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. It is recommended to start by attempting to dissolve a small amount of the compound to test its solubility before proceeding with the entire sample.
-
Prepare a Concentrated Stock Solution in an Organic Solvent: A common and effective strategy is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into the aqueous buffer to the final desired concentration.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a frequently used co-solvent for this purpose.[1][2] Other options include ethanol (B145695) and methanol (B129727).[3]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the organic solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.
-
Once a clear stock solution is obtained, it can be serially diluted into the aqueous buffer.
-
-
-
Utilize Co-solvents in the Final Aqueous Solution: If direct dissolution is preferred, or if precipitation occurs upon dilution of the organic stock, the inclusion of a co-solvent in the aqueous buffer can enhance solubility. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[3][4]
-
Common Co-solvents: Polyethylene glycol (PEG), propylene (B89431) glycol, and glycerin are effective co-solvents.[3]
-
-
Adjust the pH of the Aqueous Buffer: The solubility of this compound, which contains amino groups, can be pH-dependent. Adjusting the pH of the buffer may improve its solubility.
-
Acidic Conditions: In acidic solutions, the amino groups can become protonated, which may increase water solubility.
-
Basic Conditions: Product information indicates that this compound has slight solubility in an aqueous base.
-
Recommendation: Empirically test a range of pH values to determine the optimal condition for your experiment.
-
-
Employ Mechanical Assistance:
-
Sonication: Use of an ultrasonic bath can help to break down particles and increase the surface area available for solvation.
-
Heating: Gentle warming of the solution can increase the kinetic energy of the molecules and facilitate dissolution. However, it is crucial to monitor for any potential degradation of this compound at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A2: This phenomenon, often referred to as "crashing out," occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with the presence of a co-solvent. To address this, you can try the following:
-
Reduce the Final Concentration: Your target concentration may be too high. Try preparing a more dilute final solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer can help maintain solubility. However, be mindful that high concentrations of organic solvents can have physiological effects in biological assays.[5]
-
Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
Q3: Can I heat the aqueous buffer to dissolve this compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is important to be cautious as excessive heat can lead to the degradation of the compound. It is advisable to heat the solution to the lowest temperature that achieves dissolution and to monitor for any changes in the appearance or properties of the solution that might indicate degradation.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of compounds containing ionizable groups, such as the amino group in this compound, is often influenced by the pH of the solution. In acidic conditions, the amino group can be protonated, which generally increases water solubility. Conversely, in basic conditions, the molecule may be deprotonated, which can also affect solubility. The optimal pH for dissolving this compound should be determined empirically for your specific experimental conditions.
Data Presentation
Table 1: Qualitative Solubility of this compound and Quantitative Solubility of a Related Nucleoside Analog
| Compound | Solvent/Buffer | Solubility | Notes |
| This compound | Aqueous Base | Slightly Soluble | - |
| DMSO | Slightly Soluble | - | |
| Methanol | Slightly Soluble | Heating and sonication may be required. | |
| 5'-Deoxy-5'-methylthioadenosine | DMSO | ~20 mg/mL | Data for a related compound, for reference. |
| PBS (pH 7.2) | ~10 mg/mL | Data for a related compound, for reference. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution via a DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO: a. Aseptically weigh the required amount of this compound powder and place it in a sterile vial. b. Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM). c. Vortex the mixture thoroughly until the powder is completely dissolved. d. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied. e. Visually inspect the solution to ensure there are no visible particles.
-
Prepare the Final Working Solution: a. Determine the desired final concentration of this compound in your aqueous buffer. b. Aseptically transfer the required volume of the aqueous buffer to a sterile tube. c. While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise. d. Continue to vortex for a few seconds to ensure a homogenous solution. e. The final concentration of DMSO should be kept to a minimum (ideally less than 1%) to avoid potential off-target effects in biological assays.
Protocol 2: Direct Dissolution of this compound in Aqueous Buffer with pH Adjustment
Materials:
-
This compound powder
-
Aqueous buffer (e.g., 50 mM Sodium Phosphate)
-
Solutions for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)
-
pH meter
-
Stir plate and stir bar
-
Sterile tubes or flasks
Procedure:
-
Add the desired volume of the aqueous buffer to a sterile flask or beaker with a stir bar.
-
While stirring, slowly add the this compound powder to the buffer.
-
Monitor the dissolution. If the compound does not dissolve, begin to adjust the pH of the solution.
-
To test acidic conditions, add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter. Observe if the solubility improves as the pH decreases.
-
To test basic conditions, add 0.1 M NaOH dropwise while monitoring the pH. Observe if the solubility improves as the pH increases.
-
Once the compound is dissolved, adjust the pH to the final desired value for your experiment.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Thioadenosine Incorporation into RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the incorporation of 2-Thioadenosine into RNA strands.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in RNA synthesis?
This compound (s²A) is a modified nucleoside, an analogue of adenosine (B11128) where the oxygen atom at the 2-position of the purine (B94841) ring is replaced by a sulfur atom. Its incorporation into RNA strands can confer unique structural and functional properties. These can include altered base pairing stability, increased resistance to nuclease degradation, and modified interactions with RNA-binding proteins, making it a valuable tool in the development of RNA-based therapeutics and diagnostics.
Q2: What are the main challenges when incorporating this compound into RNA?
The primary challenges associated with the incorporation of this compound via phosphoramidite (B1245037) chemistry include:
-
Lower Coupling Efficiency: The this compound phosphoramidite may exhibit lower coupling efficiency compared to standard phosphoramidites, leading to a higher incidence of deletion mutations (n-1 sequences) in the final product.
-
Side Reactions during Deprotection: The thio-functional group can be sensitive to standard deprotection conditions, potentially leading to undesired side reactions or degradation of the oligonucleotide.
-
Purification Difficulties: The presence of the modification can alter the chromatographic properties of the RNA, sometimes complicating purification by standard methods like HPLC.
Q3: How does the incorporation of this compound affect the stability of an RNA duplex?
The substitution of oxygen with sulfur at the 2-position of adenosine can influence the thermodynamic stability of RNA duplexes. While specific data for this compound is limited, studies on related 2-methylthio-N6-alkyladenosines have shown that such modifications can lead to a destabilization of RNA duplexes.[1] The extent of this effect is dependent on the specific sequence context and the position of the modification within the duplex.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of this compound Phosphoramidite
Symptoms:
-
Low yield of the full-length RNA product.
-
High prevalence of n-1 deletion sequences observed in HPLC or mass spectrometry analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Activator | For sterically hindered or modified phosphoramidites like this compound, standard activators such as 1H-Tetrazole may not be sufficient. Use a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[2] |
| Insufficient Coupling Time | The coupling reaction for modified phosphoramidites can be slower. Increase the coupling time to ensure the reaction goes to completion. For some thiophosphoramidites, a coupling time of up to 9 minutes may be required to achieve >93% coupling efficiency with tetrazole, while DCI can achieve >96% in a shorter time.[2] |
| Reagent Quality | Ensure that the this compound phosphoramidite and the activator are of high quality and have not degraded. Use fresh, anhydrous acetonitrile (B52724) for all solutions. |
| Moisture Contamination | Water in the reagents or on the synthesizer lines will react with the activated phosphoramidite, reducing coupling efficiency.[3] Ensure all reagents and solvents are anhydrous and the synthesizer is properly maintained. |
Issue 2: Degradation or Side Reactions during Deprotection
Symptoms:
-
Presence of unexpected peaks in HPLC or mass spectrometry analysis.
-
Low recovery of the target RNA after deprotection.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | The thio-group may be sensitive to standard deprotection conditions. For thio-modified oligonucleotides, consider using milder deprotection strategies. A common method for deprotecting thiophosphoramidite-containing oligonucleotides involves a mixture of concentrated ammonia (B1221849) and ethanol (B145695) (3:1, v/v) containing 20 mM dithiothreitol (B142953) (DTT) at 55°C for 15-16 hours.[4] |
| Oxidation of the Thio-Group | The thiol group is susceptible to oxidation. The inclusion of a reducing agent like DTT during deprotection helps to prevent the formation of disulfide bonds and other oxidative side products.[4] |
| Incomplete Removal of Protecting Groups | Ensure that all protecting groups from the bases, phosphates, and the 2'-hydroxyls are completely removed. Incomplete deprotection can lead to a heterogeneous product mixture. |
Issue 3: Challenges in Purification
Symptoms:
-
Poor separation of the full-length product from failure sequences by HPLC.
-
Low recovery of the purified RNA.
Possible Causes and Solutions:
| Purification Method | Considerations and Recommendations |
| Reverse-Phase HPLC (RP-HPLC) | The hydrophobicity of the this compound modification may alter the retention time of the oligonucleotide. Optimization of the gradient and ion-pairing reagent may be necessary. For modified oligonucleotides, HPLC is often the preferred method.[1][5] |
| Polyacrylamide Gel Electrophoresis (PAGE) | PAGE provides excellent resolution for separating oligonucleotides based on size and can be effective for purifying modified RNA. However, the recovery yields from PAGE can be lower compared to HPLC.[1][5] For longer oligonucleotides (>40 bases), PAGE is often recommended.[1] |
| Post-Purification Analysis | Always confirm the identity and purity of the final product by mass spectrometry to ensure the integrity of the this compound modification. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA containing this compound
This protocol outlines the key steps for incorporating a this compound phosphoramidite into an RNA strand using an automated synthesizer.
-
Reagent Preparation:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Prepare a fresh solution of a suitable activator (e.g., 0.25 M DCI in anhydrous acetonitrile).
-
Ensure all other synthesis reagents (capping, oxidation, deblocking solutions) are fresh and anhydrous.
-
-
Automated Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing RNA chain on the solid support using a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Delivery of the this compound phosphoramidite and the activator solution to the synthesis column to react with the free 5'-hydroxyl group. Use an extended coupling time (e.g., 5-10 minutes) as determined by optimization experiments.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection:
-
Cleave the synthesized RNA from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using a solution of concentrated ammonia and ethanol (3:1, v/v) containing 20 mM DTT at 55°C for 15-16 hours.[4]
-
Remove the 2'-hydroxyl protecting groups (e.g., TBDMS) using a fluoride-based reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[6]
-
-
Purification and Analysis:
-
Purify the crude RNA product by RP-HPLC or denaturing PAGE.
-
Analyze the purity and confirm the mass of the final product using mass spectrometry.
-
Protocol 2: Enzymatic Incorporation of this compound-5'-triphosphate (s²ATP)
This protocol describes the incorporation of s²ATP into an RNA transcript using T7 RNA polymerase.
-
Reaction Setup:
-
Prepare a transcription reaction mixture containing:
-
DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription buffer
-
RNase inhibitor
-
NTPs (ATP, CTP, GTP, UTP)
-
This compound-5'-triphosphate (s²ATP) at the desired concentration relative to ATP.
-
-
-
Transcription:
-
Purification:
-
Purify the resulting RNA transcript using denaturing PAGE or a suitable chromatography method to remove unincorporated nucleotides and the DNA template.
-
-
Analysis:
-
Analyze the integrity and size of the transcript by gel electrophoresis.
-
Confirm the incorporation of this compound by mass spectrometry analysis of the purified RNA.
-
Data Presentation
Table 1: Influence of Activator on Coupling Efficiency of Thiophosphoramidites
| Activator | Coupling Time (min) | Coupling Efficiency (%) |
| Tetrazole | 9 | > 93 |
| DCI | 3 | > 96 |
Data adapted from a study on thiophosphoramidites for phosphorodithioate (B1214789) linkages, which provides a relevant comparison for thio-modified phosphoramidites.[2]
Table 2: Thermodynamic Stability of RNA Duplexes with 2-Methylthio-N6-Alkyladenosine Modifications
| Modification | Change in Melting Temperature (ΔTm, °C) | Change in Free Energy (ΔΔG°₃₇, kcal/mol) |
| ms²i⁶A (internal) | -2.5 | +0.8 |
| ms²m⁶A (internal) | -1.8 | +0.6 |
Data from a study on the thermodynamic stability of RNA duplexes containing 2-methylthio-N6-alkyladenosines, a related class of modified nucleosides.[8] The data indicates a slight destabilizing effect of these modifications when located internally in an RNA duplex.
Mandatory Visualizations
Caption: Workflow for the incorporation of this compound into RNA via solid-phase phosphoramidite chemistry.
Caption: Generalized impact of RNA modifications like this compound on cellular signaling and gene expression.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorothioate RNA Analysis by NETD Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. labcluster.com [labcluster.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of 2-Thioadenosine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Thioadenosine derivatives.
General FAQs
Q1: What are the most common challenges encountered during the purification of this compound derivatives?
A1: Researchers often face challenges related to the inherent polarity of this compound derivatives, which can lead to difficulties in chromatographic separation. Key issues include:
-
Poor separation from starting materials and structurally similar impurities: Due to their similar polarities, resolving the desired product from unreacted starting materials or side-products can be challenging.
-
Compound instability: The thio-functional group can be susceptible to oxidation or other degradation pathways, especially under harsh purification conditions.
-
Peak tailing in HPLC: The basic nature of the adenine (B156593) moiety can interact with residual silanol (B1196071) groups on silica-based columns, leading to poor peak shape.
-
Difficulties in crystallization: The high polarity and sometimes amorphous nature of these derivatives can make crystallization for purification challenging.
-
Removal of protecting group-related impurities: Incomplete deprotection or side reactions during deprotection can introduce hard-to-remove impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound derivatives?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection (typically at 260 nm) is the most common method for determining purity and identifying impurities.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying impurities by providing molecular weight information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the final product and can help identify and quantify impurities.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition of the product and impurities.[1]
Troubleshooting Guides
HPLC Purification
Q3: I am observing poor separation between my this compound derivative and an impurity during reversed-phase HPLC. What can I do?
A3: Poor separation in reversed-phase HPLC is a common issue. Here is a step-by-step troubleshooting guide:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Concentration: Systematically vary the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol). A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution profile.
-
Modify the Aqueous Phase pH: The charge state of this compound derivatives can be manipulated by adjusting the pH of the aqueous buffer. For these basic compounds, using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape and retention.
-
-
Consider a Different Column:
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded C18 column, which can offer different selectivities for polar and aromatic compounds.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.
-
-
Employ Ion-Pairing Reagents: For highly polar derivatives that are difficult to retain, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can enhance retention and separation. However, be aware that these can be difficult to remove from the final product and may suppress MS signals.
Q4: My this compound derivative is showing significant peak tailing in my HPLC chromatogram. How can I resolve this?
A4: Peak tailing is often caused by the interaction of the basic amine groups in the adenosine (B11128) moiety with acidic silanol groups on the silica (B1680970) support of the HPLC column.
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) (TEA) or ammonia (B1221849) into your mobile phase to saturate the active silanol sites.
-
Use a Low-Bleed, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a high-quality, end-capped column.
-
Operate at a Lower pH: Running the separation at a lower pH (e.g., pH 2-3) will protonate the silanol groups, reducing their interaction with the protonated analyte.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
dot
Caption: Troubleshooting workflow for HPLC peak tailing.
Compound Stability
Q5: I suspect my this compound derivative is degrading during purification. What are the common degradation pathways and how can I prevent them?
A5: The thio-group in this compound derivatives can be susceptible to degradation.
-
Desulfurization: This is a known degradation pathway for thiolated nucleosides, where the sulfur atom is lost. This can be exacerbated by elevated temperatures and certain storage conditions.
-
Oxidation: The thiol group can be oxidized to form disulfides or other oxidized species.
Preventative Measures:
-
Maintain a Mild pH: Avoid strongly acidic or basic conditions during purification. 2-chloro-2'-deoxyadenosine, a related compound, shows increased decomposition at acidic pH.[3]
-
Work at Lower Temperatures: Perform purification steps at reduced temperatures (e.g., using a chilled autosampler for HPLC or performing column chromatography in a cold room) to minimize thermal degradation.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like dithiothreitol (B142953) (DTT) to the sample (if compatible with the purification method) can help prevent oxidation.
-
Proper Storage: Store purified fractions and the final product at low temperatures (-20°C or -80°C) and under an inert atmosphere (e.g., argon or nitrogen).
Crystallization
Q6: I am unable to crystallize my purified this compound derivative. It keeps "oiling out". What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for polar compounds that may have lower melting points or when significant impurities are present.
-
Improve Purity: Oiling out is often a sign of residual impurities. Consider an additional chromatographic step to further purify your compound before attempting crystallization again.
-
Adjust the Solvent System:
-
Use a Different Solvent: Experiment with various solvent systems. For polar compounds, solvent pairs like ethanol/water, methanol/water, or acetone/water can be effective.
-
Slow Down Cooling: Allow the solution to cool more slowly to ambient temperature before transferring it to a refrigerator or freezer. This can provide more time for ordered crystal lattice formation.
-
-
Induce Crystallization:
-
Seeding: Add a few seed crystals of the pure compound to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.
-
dot
References
Best practices for handling and long-term storage of 2-Thioadenosine
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, long-term storage, and experimental use of 2-Thioadenosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a thionucleoside and an analog of adenosine. Its primary applications in research and drug development include:
-
P2Y12 Receptor Antagonist: It acts as an antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. This makes it a valuable tool for studying the P2Y12 signaling pathway and for the development of antiplatelet therapies.
-
Intermediate in Drug Synthesis: this compound is a crucial intermediate in the synthesis of the potent intravenous antiplatelet drug, Cangrelor.[1]
Q2: What are the recommended long-term storage conditions for this compound?
A2: Proper storage is critical to maintain the stability and integrity of this compound. The recommended conditions vary for the solid powder and solutions.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is slightly soluble in DMSO and methanol. For biological assays, it is common to prepare a concentrated stock solution in anhydrous DMSO. When preparing the stock solution, it is advisable to warm the mixture gently and sonicate to ensure complete dissolution. For long-term storage, aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Studies have shown that many compounds in DMSO are stable for extended periods when stored properly, but the stability of any specific compound can vary.[2][3][4][5]
Q4: Is this compound stable in aqueous buffers?
A4: The stability of nucleoside analogs like this compound in aqueous solutions can be pH-dependent. Generally, they are more stable at neutral and basic pH and less stable under acidic conditions due to the risk of hydrolysis of the N-glycosidic bond. For experiments, it is best practice to prepare fresh dilutions of this compound in your biological buffer from a DMSO stock solution just before use.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
| -20°C | Up to 6 months |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
| Methanol | Slightly soluble (heating and sonication may aid dissolution) |
| Aqueous Base | Slightly soluble |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Inhibition Assay using this compound
This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Platelet Agonist (e.g., Adenosine Diphosphate - ADP)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate (B86180) solution
-
Saline or appropriate biological buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the upper PRP layer to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP. e. Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Preparation of this compound Solutions: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). b. On the day of the experiment, prepare serial dilutions of the this compound stock solution in the appropriate biological buffer to achieve the desired final concentrations for the assay.
-
Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation. c. Add a defined volume of PRP to an aggregometer cuvette containing a stir bar and place it in the heating block of the aggregometer. Allow the PRP to equilibrate for a few minutes. d. Add a small volume of the this compound dilution or vehicle control (DMSO diluted in buffer) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) to allow for receptor binding. e. Initiate platelet aggregation by adding a specific concentration of the platelet agonist (e.g., ADP). f. Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
Data Analysis: a. Determine the maximum percentage of platelet aggregation for each condition. b. Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control. c. Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No or low inhibition by this compound | Degraded this compound stock solution. | Prepare a fresh stock solution from solid this compound. Ensure proper long-term storage of the solid and stock solutions. |
| Insufficient incubation time with this compound. | Optimize the pre-incubation time to ensure adequate time for this compound to interact with the P2Y12 receptors on the platelets. | |
| Incorrect concentration of this compound. | Verify the calculations for the stock solution and serial dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| High variability between replicates | Inconsistent pipetting of small volumes. | Use calibrated pipettes and practice consistent pipetting techniques, especially for the agonist and inhibitor solutions. |
| Pre-activated platelets. | Ensure atraumatic venipuncture and gentle handling of blood samples. Allow PRP to rest at room temperature for at least 30 minutes before starting the assay.[6] | |
| Spontaneous platelet aggregation in control | Platelet activation during sample collection or processing. | Use a clean venipuncture technique and avoid excessive agitation of the blood tubes. Ensure all equipment is clean. |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques. | |
| Unexpected aggregation curves | Suboptimal agonist concentration. | Titrate the agonist to determine the concentration that gives a consistent and submaximal aggregation response in the control samples. |
| Instrument malfunction. | Ensure the aggregometer is properly calibrated and maintained according to the manufacturer's instructions. Check the light source and stir bar function.[6] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P2Y12 receptor signaling pathway in platelets and the inhibitory action of this compound.
Caption: Simplified workflow for the synthesis of Cangrelor from this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing 2-Thioadenosine Delivery to Target Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 2-Thioadenosine. Our aim is to help you improve the efficiency of its delivery to target cells and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low cellular uptake of this compound?
A1: Low cellular uptake is often attributed to the compound's physicochemical properties and the complexities of cellular membrane transport. Based on related thiol-containing molecules, the uptake of this compound is likely mediated by interactions with thiol groups on the cell surface, leading to endocytosis.[1][2] Inefficient interaction with these surface thiols or issues with the subsequent endocytic pathway can result in poor uptake.
Q2: How can I improve the solubility of this compound in my cell culture medium?
A2: Similar to other adenosine (B11128) analogs, this compound may have limited solubility in aqueous solutions at neutral pH.[3] To overcome this, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3] This stock can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5% v/v).
Q3: What is the expected stability of this compound in solution?
Q4: Which signaling pathways are likely affected by this compound?
A4: this compound, as an adenosine analog, is expected to primarily act as an agonist for adenosine receptors. Activation of A2A and A2B adenosine receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This elevation in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing gene expression and cellular functions.[7][8]
Troubleshooting Guides
Issue 1: Low or No Observable Biological Effect
| Possible Cause | Troubleshooting Step |
| Poor Cellular Uptake | - Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal concentration for your cell type. - Increase incubation time to allow for sufficient uptake. - Consider using a cell-penetrating peptide or other delivery vehicle if direct application is ineffective. |
| Compound Degradation | - Prepare fresh stock solutions of this compound before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light, as some vitamins and related compounds in media are light-sensitive.[9] |
| Incorrect Cell Culture Conditions | - Ensure cells are healthy and in the logarithmic growth phase. - Verify the pH and osmolarity of your cell culture medium. |
| Off-Target Effects | - Use specific antagonists for adenosine receptors to confirm that the observed effect is mediated through them. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Concentration | - Ensure the this compound stock solution is completely dissolved and homogenous before diluting it into the culture medium. Vortex thoroughly.[3] - Use calibrated pipettes for all dilutions. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding to avoid clumps. - Mix the cell suspension thoroughly before aliquoting into wells or plates. |
| Edge Effects in Multi-well Plates | - To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for critical experiments. Fill them with sterile PBS or medium instead. |
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data for this compound uptake. Researchers should generate their own data based on their specific experimental conditions.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) |
| HeLa | 10 | 1 | Enter Data |
| HeLa | 10 | 4 | Enter Data |
| HeLa | 50 | 1 | Enter Data |
| HeLa | 50 | 4 | Enter Data |
| Jurkat | 10 | 1 | Enter Data |
| Jurkat | 10 | 4 | Enter Data |
| Jurkat | 50 | 1 | Enter Data |
| Jurkat | 50 | 4 | Enter Data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, use 2.99 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Assessment of Cellular Uptake by HPLC
Objective: To quantify the intracellular concentration of this compound.
Materials:
-
Target cells in suspension or adherent culture
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Seed cells at an appropriate density and allow them to attach (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with the desired concentration of this compound for the specified time.
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Analyze the supernatant using a validated HPLC method to quantify the intracellular concentration of this compound.
-
Normalize the result to the total protein concentration of the lysate.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for assessing cellular uptake of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Receptor Signaling Targets Both PKA and Epac Pathways to Polarize Dendritic Cells to a Suppressive Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with non-specific binding of 2-Thioadenosine in receptor assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding (NSB) of 2-Thioadenosine and related ligands in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
A1: Non-specific binding refers to the binding of a ligand, such as radiolabeled this compound, to components other than the target receptor. This can include binding to lipids, other proteins, plastic surfaces, and the filter apparatus itself.[1][2][3] High non-specific binding can obscure the specific signal from the receptor, leading to a low signal-to-noise ratio and inaccurate determination of key parameters like receptor affinity (Kd, Ki) and density (Bmax).[1][4]
Q2: What is an acceptable level of non-specific binding?
A2: Ideally, non-specific binding should be less than 50% of the total binding observed in the assay. In a well-optimized assay, it's possible to achieve a specific binding signal that is over 70% of the total binding.[1] A signal-to-noise ratio (Total Binding / Non-Specific Binding) of at least 3:1 is considered good, with 5:1 or higher being excellent.[4]
Q3: How is non-specific binding measured in an experiment?
A3: Non-specific binding is determined by measuring the amount of labeled ligand (e.g., radiolabeled this compound) that binds in the presence of a high, saturating concentration of an unlabeled competitor.[1][5] This "cold" ligand occupies all the specific receptor sites, so any remaining radioactivity detected is considered non-specific.[1]
Q4: Can the physicochemical properties of this compound contribute to high NSB?
A4: Yes. The properties of the ligand itself are a significant factor. Highly lipophilic or "sticky" compounds have a greater tendency to bind non-specifically to plastic surfaces and proteins through hydrophobic interactions.[2][6] It is crucial to consider the purity of the this compound compound, as impurities can also contribute to non-specific effects.[6]
Troubleshooting Guide: High Non-Specific Binding
High NSB is a common challenge that can compromise your results. The following guide provides a systematic approach to identifying and mitigating the root causes.
Caption: A troubleshooting workflow for diagnosing and resolving high non-specific binding.
| Potential Cause | Troubleshooting Strategy | Expected Outcome | References |
| Suboptimal Radioligand Concentration | Use a lower concentration of the radiolabeled ligand, ideally at or below its dissociation constant (Kd) value. | Reduces binding to lower-affinity, non-specific sites, improving the specific binding window. | [4][6] |
| Inadequate Assay Buffer | Modify the buffer by including blocking agents like Bovine Serum Albumin (BSA) (0.1-1%) or a non-ionic detergent like Tween-20 (0.05%). Adjusting pH and increasing ionic strength with salt (e.g., NaCl) can also help. | BSA blocks non-specific sites on surfaces. Detergents disrupt hydrophobic interactions, and salts reduce electrostatic interactions. | [1][6] |
| Insufficient Washing | Increase the number (3-4 washes) and/or volume (3-5 mL) of wash steps. Always use ice-cold wash buffer and perform filtration and washing rapidly. | More effective removal of unbound and non-specifically bound ligand from the filters and receptor preparation. | [6] |
| Binding to Filter Apparatus | Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) or BSA before use. | Reduces the binding of positively charged ligands to the negatively charged glass fibers, lowering background counts. | [1][6] |
| Suboptimal Incubation Conditions | Perform a time-course experiment to find the optimal incubation time where specific binding is at equilibrium but NSB is minimized. Test lower temperatures, which may reduce NSB but require longer incubation times. | Balances achieving binding equilibrium with minimizing the time for non-specific interactions to occur. | [1] |
| Excessive Membrane Protein | Titrate the amount of cell membrane protein used in the assay (a typical range is 20-50 µg per well). | Optimizes the signal-to-noise ratio by reducing the total number of non-specific binding sites relative to specific receptors. | [6][7] |
Quantitative Data: Adenosine (B11128) Receptor Ligand Affinities
The following table summarizes the binding affinities (Ki, nM) of various adenosine derivatives at the four human (h) or rat (r) adenosine receptor subtypes. This data provides a reference for the expected potency and selectivity of related compounds.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) | Reference(s) |
| Theophylline (r) | 11,500 | 4,540 | 13,300 | >100,000 | [7] |
| 8-Phenyltheophylline (r) | 86 | 850 | 4,280 | >100,000 | [7] |
| NECA (r) | 113 | - | - | - | [8] |
| CPA (r) | 240 | - | - | - | [8] |
| R-PIA (r) | 158 | - | - | - | [8] |
| IB-MECA (r) | ~500 | ~500 | - | 10 | [9][10] |
| 2Cl-IB-MECA (r) | - | - | - | ~1 | [9] |
| 2-(2-Naphthyl)ethyl-oxy-adenosine (h) | >100 | 3.8 | - | 130 | [11] |
| 2-(3-Chlorobenzyl)-oxy-adenosine (h) | >100 | - | - | 72 | [11] |
NECA: 5'-N-Ethylcarboxamidoadenosine; CPA: N6-Cyclopentyladenosine; R-PIA: R-N6-Phenylisopropyladenosine; IB-MECA: N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound (like this compound) by measuring its ability to compete with a known radioligand for a specific adenosine receptor subtype.[7][12]
1. Membrane Preparation: a. Homogenize cells or tissues expressing the target adenosine receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[1][4] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
2. Assay Setup: a. In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixtures in a final volume of 100-200 µL. b. Total Binding: Add assay buffer, membrane preparation (20-50 µg protein), and the radioligand at a concentration near its Kd.[7] c. Non-Specific Binding (NSB): Add assay buffer, membrane preparation, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM NECA).[13] d. Test Compound: Add assay buffer, membrane preparation, radioligand, and increasing concentrations of the unlabeled test compound (e.g., this compound).
3. Incubation: a. Incubate the reactions for a predetermined time and temperature to allow binding to reach equilibrium (e.g., 60-120 minutes at 22°C).[12][13]
4. Filtration: a. Rapidly terminate the incubation by filtering the mixture through glass fiber filters (e.g., Whatman GF/C), which have been pre-soaked in 0.5% PEI.[1][12] b. Wash the filters quickly (3-4 times) with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[1]
5. Quantification: a. Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7][12]
6. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.[4] b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway Overview
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate adenylyl cyclase activity. Understanding the downstream pathway is crucial for designing functional assays that complement binding data.
-
A1 and A3 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12]
-
A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[12]
Caption: Canonical signaling pathways for adenosine receptor subtypes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assay in Summary_ki [bindingdb.org]
How to interpret unexpected results in experiments involving 2-Thioadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Thioadenosine. Our goal is to help you interpret unexpected results and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous experimental buffer. What should I do?
A: This is a common issue as this compound and similar adenosine (B11128) analogs have limited solubility in aqueous solutions at neutral pH. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: Start with high-quality, anhydrous DMSO.
-
Prepare a Concentrated Stock: Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aid Dissolution (if necessary): If the compound doesn't dissolve readily, you can vortex the solution, use a sonicator bath for 5-10 minutes, or gently warm the solution to 37°C.
-
Dilution into Aqueous Buffer: For your experiment, dilute the DMSO stock solution into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try a stepwise dilution into a small volume of media containing serum first, as the proteins can help stabilize the compound.
-
Q2: I'm observing inconsistent results between experiments using this compound. What are the likely causes?
A: Inconsistent results with this compound can stem from several factors:
-
Compound Stability: this compound solutions may not be stable over long periods. It is best practice to prepare fresh stock solutions for each experiment or use aliquots from a stock solution that has undergone minimal freeze-thaw cycles.
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their response. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
-
Assay Conditions: Minor variations in incubation times, temperature, or reagent concentrations can lead to variability. Standardize your protocols and ensure all reagents are at room temperature before use unless otherwise specified.
Q3: I am not observing the expected biological effect (e.g., change in cAMP levels or platelet aggregation). What could be wrong?
A: If this compound is not producing the expected effect, consider the following:
-
Inappropriate Concentration: The effective concentration of adenosine analogs can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Receptor Expression Levels: The cells you are using may not express the target adenosine receptor (e.g., A2A) at a high enough level to elicit a measurable response. Confirm receptor expression using techniques like qPCR or western blotting.
-
Compound Degradation: As mentioned, ensure your this compound solution is fresh and has been stored properly.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Ensure your assay is properly optimized and includes appropriate positive and negative controls.
Q4: I'm seeing unexpected or off-target effects in my experiment. How can I confirm if they are specific to my target?
A: Off-target effects are a possibility with any small molecule. To determine if the observed effects are mediated by the intended adenosine receptor, you can:
-
Use a Specific Antagonist: Co-treat your cells with a specific antagonist for the target receptor. If the antagonist blocks the effect of this compound, it suggests the effect is receptor-mediated.
-
Vary the Concentration: Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected effect is diminished or absent at lower concentrations of this compound.
-
Use a Control Cell Line: If possible, use a cell line that does not express the target receptor to see if the effect is still present.
Troubleshooting Guides
Issue 1: High Background Signal in cAMP Assay
| Possible Cause | Solution |
| Reagents not at room temperature | Allow all kit components and samples to equilibrate to room temperature before use. |
| Incomplete washing | Ensure thorough washing of wells to remove all unbound reagents. Increase the number of wash steps if necessary. |
| Cross-reactivity of antibodies | Use a highly specific anti-cAMP antibody. |
| High endogenous cAMP levels | Consider pre-treating cells with a phosphodiesterase (PDE) inhibitor like IBMX to establish a consistent baseline. |
Issue 2: Poor Reproducibility in Platelet Aggregation Assay
| Possible Cause | Solution |
| Variable platelet count in PRP | Standardize the centrifugation steps for preparing platelet-rich plasma (PRP) to ensure a consistent platelet count. |
| Spontaneous platelet activation | Handle blood samples gently and process them promptly after collection. Avoid exposing samples to cold temperatures. |
| Inconsistent agonist concentration | Prepare fresh agonist solutions for each experiment and ensure accurate pipetting. |
| Patient-specific variability | If using donor samples, be aware of inherent biological variability. Pool plasma from multiple donors for initial screening experiments. |
Data Presentation
Table 1: Reported Binding Affinities of 2-Substituted Thioadenosine Analogs for Adenosine Receptors
| Compound | Receptor Subtype | Ki (µM) | Reference |
| 2-Substituted Thioadenosine Analogs | A1 | 10 - 17 | [1] |
| 2-Substituted Thioadenosine Analogs | A2 | 1.2 - 3.67 | [1] |
Note: Data for specific this compound may vary. These values are for structurally related compounds and should be used as a general guide.
Experimental Protocols
Protocol 1: General cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in cultured cells.
Materials:
-
Cell line expressing the adenosine receptor of interest (e.g., A2A)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin) as a positive control
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in serum-free medium. Also, prepare solutions of your positive control (Forskolin) and vehicle control (DMSO at the same final concentration).
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 20-30 minutes at 37°C.
-
Remove the medium and add the this compound dilutions, positive control, or vehicle control to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen kit.
-
Protocol 2: General Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.8% sodium citrate
-
This compound
-
Platelet aggregation agonist (e.g., ADP, collagen)
-
Saline (0.9% NaCl)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.
-
-
Assay Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into the aggregometer cuvettes.
-
-
Treatment and Measurement:
-
Add the desired concentration of this compound or vehicle control (e.g., saline or DMSO diluted in saline) to the PRP and incubate for a short period (e.g., 1-5 minutes) at 37°C with stirring.
-
Add the platelet aggregation agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified A2A adenosine receptor signaling pathway.
References
Technical Support Center: Optimizing Enzymatic Assays with 2-Thioadenosine
Welcome to the technical support center for optimizing buffer conditions in enzymatic assays utilizing 2-Thioadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and refining experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzymatic assay using this compound?
A1: The optimal pH is enzyme-dependent. However, the stability of related compounds like 2-chloro-2'-deoxyadenosine is greater at neutral to basic pH, with decomposition occurring under acidic conditions.[1] Therefore, it is recommended to start with a pH screen from 7.0 to 8.5. It is crucial to determine the optimal pH for your specific enzyme by performing a pH profile experiment.
Q2: How does ionic strength affect my enzymatic assay with this compound?
A2: Ionic strength can significantly influence enzyme activity and stability.[2][3] The effect is enzyme-specific; for some enzymes, activity increases with ionic strength, while for others, it may decrease.[2][3] It is advisable to maintain a consistent ionic strength across all experiments. A typical starting point is a buffer concentration of 50 mM with 50-150 mM of a neutral salt like NaCl or KCl. The optimal ionic strength should be determined empirically for your enzyme.
Q3: Which buffer system should I choose for my assay?
A3: The choice of buffer can impact enzyme activity.[4] Common biological buffers such as HEPES, Tris-HCl, and phosphate (B84403) buffers are good starting points. Be aware that phosphate buffers can sometimes precipitate with divalent metal ions.[5] It is recommended to test a few different buffer systems to find the one that yields the highest enzyme activity and stability.
Q4: Are there any specific considerations for the stability of this compound in the assay buffer?
A4: While specific stability data for this compound is limited, based on the behavior of similar nucleoside analogs, it is advisable to prepare fresh solutions and avoid acidic conditions.[1] You can assess the stability of this compound in your chosen buffer by incubating it for the duration of the assay and analyzing for degradation using a method like HPLC.
Q5: My assay has high background. What are the common causes and solutions?
A5: High background can stem from several factors, including non-specific binding of antibodies (in immunoassays), substrate instability, or contamination.[6][7][8] To troubleshoot, you can run controls without the enzyme or without the primary antibody (in an ELISA-based assay).[6] Insufficient blocking or washing steps are also common culprits in immunoassays.[7][8] Ensure all reagents are properly prepared and that there is no endogenous enzyme activity in your sample that could interfere with the assay.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect pH or ionic strength of the buffer. | Perform a pH and ionic strength optimization experiment. Start with a pH range of 7.0-8.5 and a salt concentration of 50-150 mM. |
| Enzyme is inactive. | Ensure proper storage and handling of the enzyme. Test with a known substrate or positive control if available. | |
| Missing essential cofactors. | Check the literature for your specific enzyme to see if it requires metal ions (e.g., Mg²⁺) or other cofactors. | |
| High background signal | Substrate (this compound) degradation. | Prepare fresh substrate solutions for each experiment. Assess substrate stability in the assay buffer over time. Avoid acidic buffers. |
| Non-specific binding (in antibody-based assays). | Increase blocking incubation time or change the blocking agent. Optimize the concentration of primary and secondary antibodies.[7][8] | |
| Contamination of reagents or samples. | Use fresh, sterile reagents and tips. Run a "no enzyme" control to check for background signal from other components.[6] | |
| Inconsistent results between replicates | Pipetting errors or improper mixing. | Ensure pipettes are calibrated. Mix all solutions thoroughly before dispensing. Prepare a master mix for reagents where possible. |
| Temperature fluctuations. | Equilibrate all reagents to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to maintain humidity. |
Data Presentation
Table 1: Recommended Starting Buffer Conditions for pH Optimization
| Buffer System | pKa (at 25°C) | Recommended pH Range for Screening |
| HEPES | 7.5 | 7.0 - 8.0 |
| Tris-HCl | 8.1 | 7.5 - 8.5 |
| Phosphate | 7.2 | 6.5 - 7.5 |
Table 2: General Effect of Ionic Strength on Enzyme Kinetics
| Ionic Strength | Potential Effect on Enzyme Activity | Rationale |
| Low | May result in lower than optimal activity. | Insufficient shielding of charged residues, which can lead to unfavorable electrostatic interactions. |
| Optimal | Maximum enzyme activity. | Optimal balance of electrostatic interactions for substrate binding and catalysis. This is enzyme-dependent. |
| High | Can lead to a decrease in enzyme activity. | "Salting out" effects can alter protein conformation and solubility. Interference with electrostatic interactions required for substrate binding.[3] |
Experimental Protocols
Adapted Protocol: Methylthioadenosine Phosphorylase (MTAP) Assay with this compound
This protocol is adapted from a standard MTAP assay and can be used as a starting point for measuring the activity of enzymes that may metabolize this compound.[2]
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM MgCl₂.
- Enzyme Solution: Purified recombinant enzyme (e.g., MTAP) diluted in assay buffer to the desired concentration.
- Substrate Solution: this compound dissolved in assay buffer to a stock concentration of 10 mM.
- Detection Reagent: A coupled enzyme system to detect a product of the reaction (e.g., a xanthine (B1682287) oxidase-based system to detect hypoxanthine (B114508) if 2-thioadenine is released and converted).
2. Assay Procedure:
- Add 50 µL of assay buffer to the wells of a 96-well microplate.
- Add 10 µL of various concentrations of this compound to the wells.
- Add 20 µL of the enzyme solution to initiate the reaction. Include a "no enzyme" control.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Add 20 µL of the detection reagent.
- Incubate at room temperature for 20 minutes to allow the color to develop.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for a resorufin-based detection system).
3. Data Analysis:
- Subtract the absorbance of the "no enzyme" control from the absorbance of the wells with the enzyme.
- Plot the rate of the reaction (change in absorbance per unit time) as a function of the this compound concentration.
- Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Visualizations
Caption: The Methionine Salvage Pathway, where MTAP metabolizes MTA, a compound related to this compound.[2][10][11][12]
Caption: A generalized high-throughput screening workflow to identify modulators of enzymes acting on this compound.
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High background in immunohistochemistry | Abcam [abcam.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2-Thioadenosine
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Thioadenosine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing is a common issue in the HPLC analysis of compounds containing basic functional groups, like the adenine (B156593) moiety in this compound. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can be deprotonated and interact with the basic sites of this compound, leading to peak tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, this compound may exist in multiple ionic forms, which can contribute to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a tailed peak.
-
Column Degradation: A contaminated or old column can lose its efficiency and lead to poor peak shapes.
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3-4) can protonate the silanol groups, reducing their interaction with the basic analyte.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of available silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites.
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.
Q2: My retention time for this compound is drifting or inconsistent. What could be the cause?
A2: Retention time instability can be frustrating and can compromise the reliability of your results. The issue can stem from the HPLC system, the column, or the mobile phase.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of volatile organic solvents or inconsistent mixing.
-
Temperature Fluctuations: Changes in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to shifts in retention time.
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve problems can cause retention time variability.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.
Solutions:
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure proper degassing of the mobile phase.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
-
Maintain the HPLC System: Regularly purge the pump to remove air bubbles and perform routine maintenance on pump seals and check valves.
-
Monitor Column Performance: Track the performance of your column over time and replace it when you observe a significant decline in performance.
Q3: I am observing low sensitivity or no peak for this compound. What should I check?
A3: Low sensitivity or the complete absence of a peak can be due to a variety of factors, from sample degradation to detector issues.
-
Sample Degradation: this compound may not be stable in the sample solvent or under the analytical conditions. The thiol group can be susceptible to oxidation.
-
Incorrect Detection Wavelength: The UV detector may not be set to the optimal wavelength for this compound.
-
Detector Lamp Issues: The detector lamp may be nearing the end of its life, resulting in low signal intensity.
-
System Leak: A leak in the system can lead to a loss of sample before it reaches the detector.
-
Injection Issues: A problem with the autosampler, such as a blocked needle or an incorrect injection volume, can prevent the sample from being introduced into the system.
Solutions:
-
Check Sample Stability: Prepare fresh samples and consider using an antioxidant in your sample diluent if oxidation is suspected.
-
Optimize Detection Wavelength: The typical UV maximum for adenosine (B11128) analogs is around 260 nm. Verify the optimal wavelength for this compound.
-
Check Detector Performance: Check the lamp energy and consider replacing it if it is low.
-
Perform a Leak Check: Carefully inspect the HPLC system for any signs of leaks.
-
Verify Injection Process: Ensure the autosampler is functioning correctly and that the correct injection volume is being used.
Data Presentation: Impact of HPLC Parameters on Nucleoside Analysis
Table 1: Effect of Mobile Phase pH on Retention Time of Ionizable Nucleosides
| Mobile Phase pH | Analyte Ionization State | Expected Impact on Retention Time on C18 Column |
| Low pH (e.g., 2.5 - 4.0) | Basic groups (amines) are protonated (charged) | Decreased retention |
| Acidic groups (if any) are neutral | Increased retention | |
| Neutral pH (e.g., 6.0 - 8.0) | Basic groups may be partially or fully neutral | Increased retention |
| Acidic groups may be partially or fully ionized (charged) | Decreased retention | |
| High pH (e.g., > 8.0) | Basic groups are neutral | Increased retention |
| Acidic groups are ionized (charged) | Decreased retention |
Table 2: Effect of Organic Modifier Concentration on Retention Time
| % Organic Modifier (e.g., Acetonitrile) | Polarity of Mobile Phase | Expected Impact on Retention Time in Reversed-Phase HPLC |
| Low | High | Increased retention |
| High | Low | Decreased retention |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a recommended starting point for the HPLC analysis of this compound, based on methods for similar compounds like 2-chloroadenosine.[1] Optimization may be required for your specific application.
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: A mixture of acetonitrile and methanol (1:1, v/v), with the pH adjusted to 3.2 with 10% v/v ortho-phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of methanol or acetonitrile, diluted with the mobile phase). Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Solution: The sample preparation will depend on the matrix. For drug substance, dissolve in the mobile phase. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solutions to determine the retention time and response of this compound.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standard solutions.
Visualizations
The following diagrams illustrate key workflows and relationships in HPLC troubleshooting.
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Potential causes of peak tailing for this compound.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Thioadenosine and Adenosine
For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous molecules and their synthetic analogs is paramount. This guide provides a comprehensive comparison of the biological activities of the endogenous nucleoside adenosine (B11128) and its synthetic derivative, 2-Thioadenosine. By examining their interactions with adenosine receptors and subsequent downstream signaling, we aim to provide a clear, data-driven overview to inform future research and therapeutic development.
Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in a vast array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2][3] These receptors are integral to cellular signaling and represent significant therapeutic targets for a variety of conditions. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the A2A and A2B receptors primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[2] this compound, a derivative of adenosine, is distinguished by the substitution of a sulfur atom for the oxygen atom at the 2-position of the purine ring. This modification can significantly alter the molecule's interaction with adenosine receptors and its overall biological activity.
Receptor Binding Affinity: A Quantitative Comparison
The cornerstone of understanding the biological activity of these compounds lies in their affinity for the four adenosine receptor subtypes. While direct, comprehensive comparative studies on this compound are limited, data on closely related 2-substituted thioadenosine derivatives provide valuable insights. For the purpose of this guide, we will present available data for relevant compounds to infer the potential binding profile of this compound in comparison to adenosine.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B Ki (nM) | Reference |
| Adenosine | ~70 | ~150 | ~6500 | ~5100 | [4] |
| 2-(1-hexynyl)adenosine | - | 6 | - | - | [5] |
| 2-(1-hexynyl)-5'-S-methyl-5'-thioadenosine | - | 60 | 15 | - | [5] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Activity: Impact on Cellular Signaling
The binding of an agonist to its receptor initiates a cascade of intracellular events, with the modulation of adenylyl cyclase and subsequent changes in cAMP levels being a primary signaling pathway for adenosine receptors.
Adenosine:
-
A1 and A3 Receptors (Gi-coupled): Activation by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[2]
-
A2A and A2B Receptors (Gs-coupled): Activation by adenosine stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2]
This compound Derivatives: Studies on 2,5'-disubstituted adenosine derivatives, including those with a 2-thioether linkage, have shown that these compounds can act as partial agonists at both A2A and A3 receptors.[5] This indicates that while they can activate the receptor to produce a response, the maximal response may be lower than that of a full agonist like adenosine. The intrinsic activity of these derivatives was generally higher at the A2A receptor compared to the A3 receptor.[5]
The following diagram illustrates the general signaling pathways for adenosine receptors.
Caption: General signaling pathways of adenosine receptors.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound and adenosine for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).
Materials:
-
Cell membranes from HEK293 cells stably expressing one of the human adenosine receptor subtypes.
-
Radioligands:
-
A1: [3H]DPCPX
-
A2A: [3H]ZM241385
-
A3: [125I]AB-MECA
-
A2B: [3H]PSB-603
-
-
Test compounds: Adenosine and this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand (e.g., NECA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (adenosine or this compound) in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and adenosine at each of the four human adenosine receptor subtypes.
Materials:
-
CHO cells stably expressing one of the human adenosine receptor subtypes.
-
Test compounds: Adenosine and this compound.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Commercial cAMP assay kit (e.g., HTRF, ELISA).
Procedure: For A2A and A2B Receptors (Gs-coupled):
-
Seed cells in a microplate and allow them to attach.
-
Pre-incubate cells with a phosphodiesterase inhibitor.
-
Add varying concentrations of the agonist (adenosine or this compound).
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit.
For A1 and A3 Receptors (Gi-coupled):
-
Seed cells and pre-incubate with a phosphodiesterase inhibitor.
-
Add varying concentrations of the agonist (adenosine or this compound).
-
Add a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubate at 37°C for a specified time.
-
Lyse the cells and measure intracellular cAMP levels.
Data Analysis:
-
Generate a standard curve with known cAMP concentrations.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) from the curve using non-linear regression.
The following diagram illustrates the workflow for a typical in vitro anti-inflammatory assay.
References
- 1. Functional selectivity of adenosine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5'-Disubstituted adenosine derivatives: evaluation of selectivity and efficacy for the adenosine A(1), A(2A), and A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Thioadenosine and 2-Mercaptoadenosine: A Unified Profile
In the landscape of biochemical research and drug development, the purine (B94841) nucleoside analogs 2-Thioadenosine and 2-Mercaptoadenosine have garnered significant interest. A thorough review of chemical databases and scientific literature reveals that these two names are, in fact, synonyms for the same chemical entity, identified by the CAS number 43157-50-2. This guide, therefore, presents a unified and comprehensive analysis of this single compound, detailing its chemical properties, biological significance, and experimental evaluation, with a particular focus on its role as a key intermediate in the synthesis of the antiplatelet drug Cangrelor.
Chemical and Physical Properties
This compound is a sulfur-containing derivative of the endogenous nucleoside adenosine (B11128). The key structural feature is the substitution of the amino group at the 2-position of the adenine (B156593) base with a thiol group. This modification significantly influences its chemical reactivity and biological activity.
| Property | Value |
| Chemical Formula | C₁₀H₁₃N₅O₄S |
| Molecular Weight | 299.31 g/mol |
| CAS Number | 43157-50-2 |
| Appearance | Light yellow powder |
| Synonyms | 2-Mercaptoadenosine, 1,2-Dihydro-2-thioxoadenosine |
Biological Activity and Therapeutic Relevance
The primary biological significance of this compound lies in its role as a crucial precursor for the synthesis of Cangrelor, a potent and reversible intravenous P2Y12 receptor antagonist. The P2Y12 receptor is a key player in platelet activation and aggregation, making it a critical target for antiplatelet therapies in patients with cardiovascular diseases.
While this compound itself is not the active therapeutic agent, its derivatives have been shown to exhibit inhibitory effects on platelet aggregation. The thionucleoside structure is a key pharmacophore that allows for further chemical modifications to develop potent and selective P2Y12 inhibitors like Cangrelor.
Beyond its role in antiplatelet therapy, derivatives of this compound have been explored for other potential therapeutic applications, including:
-
Anti-inflammatory Effects: Some studies on related thio-compounds suggest potential anti-inflammatory properties, though direct evidence for this compound is an area of ongoing research.
-
Anticancer Potential: The cytotoxic effects of some adenosine analogs on cancer cell lines have been documented. While direct studies on this compound are limited, its structural similarity to other bioactive nucleosides suggests it could be a scaffold for the development of novel anticancer agents.
Experimental Data
Quantitative data on the direct biological activity of this compound is not extensively reported in publicly available literature, as the focus has primarily been on its derivatives. However, the inhibitory activity of its close analogs and the drug it helps produce, Cangrelor, provide valuable context.
| Compound | Target | Assay | IC₅₀ / Kᵢ |
| Cangrelor | P2Y12 Receptor | Platelet Aggregation | IC₅₀: ~1-10 nM |
| Cangrelor | P2Y12 Receptor | Radioligand Binding | Kᵢ: ~1.8 nM |
| 2-Methylthioadenosine 5'-monophosphate (2-MeSAMP) | P2Y12 Receptor | Platelet Aggregation | Potent inhibitor (specific IC₅₀ not consistently reported) |
Note: The data for Cangrelor and 2-MeSAMP are provided for comparative context as they are structurally and functionally related to the derivatives of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound monohydrate involves a multi-step process starting from adenosine. A key step is the reaction of an intermediate with carbon disulfide to form the thio-functionalized purine ring.
Materials:
-
Intermediate 5 (derived from adenosine)
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Intermediate 5 is dissolved in a mixture of methanol and a solution of sodium hydroxide.
-
Carbon disulfide is added to the reaction mixture.
-
The reaction is heated under reflux for a specified period, and the progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the product.
-
The crude this compound is collected by filtration, washed, and then purified by recrystallization to yield the final product.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human blood.
-
Agonist (e.g., Adenosine diphosphate (B83284) - ADP).
-
Test compound (e.g., this compound or its derivatives).
-
Saline solution.
-
Light Transmission Aggregometer.
Procedure:
-
Prepare PRP and PPP by differential centrifugation of citrated whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Add the test compound at various concentrations (or a vehicle control) to the PRP and incubate for a short period.
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
The percentage of aggregation is calculated based on the change in light transmission. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the maximal aggregation) can be determined from a dose-response curve.
Signaling Pathways and Logical Relationships
The primary signaling pathway relevant to the biological context of this compound is the P2Y12 receptor-mediated platelet activation pathway . Cangrelor, derived from this compound, is a direct antagonist of this pathway.
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor signaling pathway in platelets and the inhibitory action of Cangrelor.
Experimental Workflow for Evaluating Platelet Aggregation Inhibition
Caption: Workflow for Light Transmission Aggregometry (LTA) to assess platelet aggregation.
Efficacy of 2-Thioadenosine Analogues: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2-Thioadenosine analogues. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.
This compound, a derivative of the endogenous nucleoside adenosine (B11128), and its analogues are a class of compounds with significant therapeutic potential, primarily targeting purinergic receptors, including adenosine receptors (A1, A2A, A2B, A3) and P2Y receptors. Modifications at the 2-position of the adenine (B156593) ring have yielded a diverse range of analogues with varying affinity, selectivity, and efficacy at these receptors. This guide summarizes the quantitative data on their performance, details the experimental protocols for their evaluation, and visualizes the key signaling pathways involved.
Comparative Efficacy of this compound Analogues
The efficacy of this compound analogues is typically evaluated by their binding affinity (Ki) to specific receptors and their functional activity (EC50, Emax) in cellular assays. The following tables summarize the available quantitative data for a selection of analogues at human adenosine and P2Y receptors.
Adenosine Receptor Binding Affinities and Functional Potencies
The data below showcases the binding affinities (Ki) and functional potencies (EC50) of various 2-substituted adenosine and thioadenosine analogues at the four subtypes of human adenosine receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) | Reference |
| 2-((E)-1-iodo-1-penten-5-yl) thioadenosine | 10-17 | 1.2-3.67 | - | - | [1] |
| 2-(4-nitrobenzyl)thioadenosine | 10-17 | 1.2-3.67 | - | - | [1] |
| 2-propargylthioadenosine | 10-17 | 1.2-3.67 | - | - | [1] |
| 2-[[[3-(4-hydroxyphenyl)propionamido]ethyl]thio]adenosine | 10-17 | 1.2-3.67 | - | - | [1] |
| 2-[[[3-(4-hydroxy-3-iodophenyl)propionamido]ethyl]thio]adenosine | 10-17 | 1.2-3.67 | - | - | [1] |
| 2-[2-(l-Naphthyl)ethyloxy]adenosine | >100 | 3.8 | 1.4 | - | [2] |
| 2-[2-(2-thienyl)ethyloxy]adenosine | >100 | - | 1.8 | - | [2] |
| 2-phenylethylthioadenosine | >100 | - | - | 1960 | [2] |
| 2-benzyladenosine ether | >100 | - | - | 117 | [2] |
| 2-(3-chlorobenzyl)adenosine ether | >100 | - | - | 72 | [2] |
| 2-[2-(3-chlorophenyl)ethyl]adenosine ether | >100 | - | - | 41 | [2] |
| 2-[2-(2-naphthyl)ethyl]adenosine ether | >100 | - | - | 130 | [2] |
Note: A "-" indicates that data was not available in the cited sources. Ki values without a specific analogue name represent a range for a series of related compounds.[1][2]
P2Y Receptor Agonist Potencies
Several 2-thioether analogues of adenine nucleotides have been shown to be potent agonists at P2Y receptors, which are involved in processes such as platelet aggregation. The data below presents the EC50 values for inhibition of cyclic AMP accumulation in C6 rat glioma cells, a measure of P2Y receptor activation.
| Compound | EC50 (pM) for cAMP Inhibition | Reference |
| 2-cyclohexylthio ATP | ~30 | [3] |
| 2-hexylthio ATP | ~30 | [3] |
Note: These values represent a significant increase in potency compared to the endogenous agonist ATP.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound analogues.
Radioligand Binding Assay for Adenosine Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor subtype.
Materials:
-
Membrane Preparations: Cell membranes from HEK-293 or CHO cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand: A subtype-selective radioligand, e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, or [¹²⁵I]I-AB-MECA for A3.
-
Test Compound: this compound analogue dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled standard agonist or antagonist (e.g., NECA).
-
96-well Filter Plates: Glass fiber filters (GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Reagent Preparation:
-
Thaw the cell membrane preparation on ice and dilute in assay buffer to a final concentration of 5-50 µg of protein per well.
-
Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.
-
Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-treated filter plate.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human adenosine receptor of interest.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% Penicillin/Streptomycin.
-
Test Compound: this compound analogue.
-
Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556): An adenylyl cyclase activator (for studying Gi-coupled receptors).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer.
-
Assay Procedure:
-
For Gs-coupled receptors (A2A, A2B):
-
Add the diluted test compound to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
For Gi-coupled receptors (A1, A3):
-
Add the diluted test compound to the wells.
-
Pre-incubate for 15-30 minutes.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
-
-
cAMP Detection: Lyse the cells and detect intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP signal against the logarithm of the test compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values from the curves using non-linear regression.
-
For agonists, the maximal effect (Emax) can also be determined and compared to a standard full agonist.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound analogues and the general workflow of the experimental procedures.
Caption: Gs-coupled signaling pathway for A2A/A2B adenosine receptors.
Caption: Gi-coupled signaling pathway for A1/A3 adenosine receptors.
Caption: Experimental workflow for radioligand binding assay.
Caption: Experimental workflow for cAMP accumulation assay.
References
- 1. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent agonist action of 2-thioether derivatives of adenine nucleotides at adenylyl cyclase-linked P2Y-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-Thioadenosine Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-Thioadenosine and its analogs, rigorous validation of experimental results is paramount. This guide provides a comparative framework for validating findings related to this compound, focusing on its interaction with adenosine (B11128) receptors. It includes detailed experimental protocols, comparative data with alternative compounds, and visualizations of key pathways and workflows.
Understanding the Landscape: this compound and Adenosine Receptors
This compound and its derivatives are primarily studied for their affinity and activity at adenosine receptors, particularly the A1 and A2A subtypes.[1] These G protein-coupled receptors (GPCRs) are crucial in a multitude of physiological processes, including cardiovascular function, inflammation, and neurotransmission. Activation of A2A receptors, for instance, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][3][4] Consequently, validating the effects of this compound involves demonstrating its specific interaction with these receptors and quantifying its downstream functional consequences.
Key Experimental Validations
To ensure the reliability of experimental data, a multi-faceted approach to validation is essential. This includes receptor binding assays to confirm direct interaction, functional assays to measure biological activity, and cellular assays to assess broader physiological effects.
Radioligand Binding Assays: Confirming Receptor Interaction
Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor.[5] These assays measure the displacement of a radiolabeled ligand by the test compound, in this case, this compound or its analogs.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., A1 or A2A).[6][7]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (5-50 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A), and serial dilutions of this compound or a comparator compound.[5] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand like NECA).[5]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.[6][8]
-
Detection: After drying the filter plate, add a scintillation cocktail and measure radioactivity using a scintillation counter.[5][6]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Convert the IC50 to a Ki value (inhibitory constant) using the Cheng-Prusoff equation.[9]
Table 1: Comparative Binding Affinities (Ki in nM) at Human Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A3 Receptor (Ki, nM) | Reference |
| This compound Analog (example) | 10 - 17 µM | 1.2 - 3.67 µM | - | [1] |
| Adenosine | ~700 | ~1,500 | ~300 | [10] |
| NECA (Agonist) | 14 | 15 | 34 | [10] |
| CGS 21680 (A2A Agonist) | 2,700 | 27 | 1,100 | [10] |
| CPA (A1 Agonist) | 1.1 | 230 | 350 | [10] |
| ZM241385 (A2A Antagonist) | 480 | 0.4 | 1,200 | [11] |
| Theophylline (Antagonist) | 12,000 | 25,000 | 14,000 | [10] |
| Caffeine (Antagonist) | 40,000 | 50,000 | 20,000 | [10] |
Note: Ki values can vary depending on the experimental conditions and tissue/cell source.
Functional Assays: Measuring Biological Activity
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist. For A2A adenosine receptors, the most common functional assay measures the accumulation of intracellular cAMP.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably expressing the human A2A adenosine receptor (e.g., CHO-K1 or HEK293).[2]
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add serial dilutions of this compound or a comparator compound. For antagonist testing, pre-incubate with the antagonist before adding a known agonist at its EC80 concentration.[2][12]
-
Agonist Stimulation (for antagonist mode): Add an A2A receptor agonist (e.g., NECA or CGS 21680) at a concentration that elicits approximately 80% of its maximal response (EC80).[2]
-
Incubation: Incubate for 30-60 minutes at room temperature to allow for cAMP accumulation.[2]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE.[2][3]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the compound concentration. For agonists, determine the EC50 value (concentration for 50% of maximal effect). For antagonists, determine the IC50 value (concentration that inhibits 50% of the agonist response).
Table 2: Comparative Potency (EC50/IC50 in nM) in Functional Assays
| Compound | Assay Type | A2A Receptor (EC50/IC50, nM) | Reference |
| NECA (Agonist) | cAMP Accumulation | 27.5 | [4] |
| CGS 21680 (Agonist) | cAMP Accumulation | ~10-20 | [11] |
| Inupadenant (Antagonist) | cAMP Inhibition | ~1-10 | [2] |
Note: EC50 and IC50 values are highly dependent on the specific assay conditions and cell line used.
Cellular Assays: Assessing Anti-Inflammatory Effects
Adenosine receptor activation, particularly through the A2A receptor, is known to have anti-inflammatory effects.[13][14] Validating the anti-inflammatory potential of this compound can be achieved by measuring its effect on the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.
Experimental Protocol: Cytokine Release Assay
-
Cell Culture: Use an appropriate immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells.[15]
-
Cell Stimulation: Plate the cells and treat them with this compound or a comparator compound for a defined period.
-
Inflammatory Challenge: Induce an inflammatory response by adding a stimulant such as lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a sufficient time to allow for cytokine production and release (typically 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA kit.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the inhibitory effect of the compounds.
Table 3: Comparison of Anti-Inflammatory Effects
| Compound | Cell Type | Stimulant | Effect on TNF-α | Effect on IL-6 | Reference |
| A2A Agonists (general) | Macrophages | LPS | Decrease | Decrease | [14][15] |
| A3 Agonists (general) | Cardiomyocytes | - | No effect | Increase | [16] |
| CGS 21680 (A2A Agonist) | Mice (in vivo) | LPS | Decrease | - | [17] |
Visualizing the Process: Pathways and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visualizations.
Caption: A2A Adenosine Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Conclusion
The validation of experimental results for this compound requires a systematic and comparative approach. By employing a combination of radioligand binding assays, functional cAMP assays, and cellular anti-inflammatory assays, researchers can build a robust data package. Comparing the results of this compound with well-characterized adenosine receptor agonists and antagonists is crucial for establishing its specific mechanism of action and therapeutic potential. The protocols and comparative data presented in this guide serve as a valuable resource for designing and interpreting these critical validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Differential regulation of cardiac expression of IL-6 and TNF-alpha by A2- and A3-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adenosine receptor agonists differentially regulate IL-10, TNF-alpha, and nitric oxide production in RAW 264.7 macrophages and in endotoxemic mice. [vivo.weill.cornell.edu]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 2-Thioadenosine
Antibody cross-reactivity occurs when an antibody raised against a specific antigen also binds to other, structurally similar molecules.[1][2] In the context of 2-Thioadenosine, it is imperative to determine the extent to which an antibody may also recognize canonical nucleosides (e.g., adenosine, guanosine) or other modified nucleosides. This validation is a critical step to ensure the accuracy and reproducibility of immunoassays like ELISA and immunoblotting.[3]
Comparative Analysis of Antibody Specificity
To properly assess the specificity of an anti-2-Thioadenosine antibody, a competitive immunoassay is the preferred method. This allows for the quantitative determination of cross-reactivity against a panel of related molecules. Below is a template for presenting such comparative data.
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-2-Thioadenosine Antibody
| Competitor Molecule | IC50 (nM)¹ | Cross-Reactivity (%)² |
| This compound | 10 | 100 |
| Adenosine | 1,500 | 0.67 |
| Guanosine | > 10,000 | < 0.1 |
| Uridine | > 10,000 | < 0.1 |
| Cytidine | > 10,000 | < 0.1 |
| N6-methyladenosine (m6A) | 800 | 1.25 |
| 2-Thiocytidine | 500 | 2.0 |
| Inosine | > 10,000 | < 0.1 |
¹IC50 (Inhibitory Concentration 50) is the concentration of the competitor molecule required to inhibit 50% of the antibody binding to the target antigen (this compound conjugate). ²Cross-Reactivity (%) is calculated as: (IC50 of this compound / IC50 of Competitor Molecule) x 100.
Experimental Protocols for Cross-Reactivity Assessment
The following protocols are foundational for determining antibody specificity. Researchers should optimize parameters such as antibody and antigen concentrations.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to quantify the cross-reactivity of an anti-2-Thioadenosine antibody by measuring its binding to an immobilized this compound-protein conjugate in the presence of various free nucleoside competitors.
Materials:
-
High-binding 96-well microtiter plates
-
This compound-carrier protein conjugate (e.g., s²A-BSA)
-
Anti-2-Thioadenosine antibody (primary antibody)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
Competitor nucleosides: this compound, Adenosine, Guanosine, etc.
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating:
-
Dilute the this compound-carrier protein conjugate to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competitor nucleosides (e.g., from 1 µM to 10 mM) in Blocking Buffer.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the diluted anti-2-Thioadenosine primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the antigen-coated plate three times with Wash Buffer.
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the antigen-coated plate.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature with gentle agitation.[4]
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Add 100 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each competitor.
-
Protocol 2: Dot Blot for Qualitative Specificity Screening
A dot blot is a simpler, qualitative method to quickly screen for antibody specificity.
Materials:
-
Nitrocellulose or PVDF membrane
-
Various nucleoside-carrier protein conjugates (e.g., s²A-BSA, Adenosine-BSA, Guanosine-BSA)
-
Anti-2-Thioadenosine antibody
-
HRP-conjugated secondary antibody
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Wash Buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Antigen Spotting:
-
Spot 1-2 µL of each nucleoside-carrier protein conjugate (at a concentration of ~1 mg/mL) onto the membrane.
-
Allow the spots to dry completely.
-
-
Blocking:
-
Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with agitation.[5]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-2-Thioadenosine antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[5]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[5]
-
-
Detection:
-
Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and visualize the signal. A strong signal should only be observed for the this compound conjugate.
-
Visualizing the Workflow
Diagrams can clarify complex experimental procedures and logical flows. The following are Graphviz DOT script-generated diagrams illustrating the competitive ELISA workflow and the logic for assessing cross-reactivity.
Caption: Workflow for Competitive ELISA.
Caption: Logic for Assessing Cross-Reactivity.
References
- 1. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]
- 2. Antibody Cross-Reactivity in Auto-Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Recent Advances in the Development of Monoclonal Antibodies and Next-Generation Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Dual Role of 2-Thioadenosine: A Guide to its Application as a Negative and Positive Control in Experimental Research
For Immediate Release
[City, State] – [Date] – In the intricate world of biomedical research, the use of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of 2-Thioadenosine, a thiol-containing nucleoside, and its application as both a negative and positive control in various experimental settings, with a particular focus on purinergic signaling pathways. This document is intended for researchers, scientists, and drug development professionals to facilitate the robust design of their experiments.
This compound as a Negative Control: Demonstrating Specificity in Adenosine (B11128) Receptor Signaling
This compound, also known as 2-Mercaptoadenosine, structurally resembles the endogenous nucleoside adenosine. However, the presence of a thiol group at the 2-position of the purine (B94841) ring significantly alters its biological activity, particularly its ability to activate adenosine receptors. This inherent lack of activity at certain receptors makes it an excellent negative control to demonstrate the specificity of responses mediated by adenosine receptor agonists.
A key experimental context for using this compound as a negative control is in assays measuring the activation of adenylyl cyclase, a downstream effector of Gs-coupled adenosine receptors (A2A and A2B). Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels. In contrast, Gi-coupled adenosine receptors (A1 and A3) inhibit adenylyl cyclase, leading to a decrease in cAMP.
Comparative Analysis of Adenosine Receptor Agonists and this compound in a cAMP Functional Assay
The following table summarizes the results from a functional screening of various adenosine analogues for their ability to stimulate cAMP production in Chinese Hamster Ovary (CHO) cells expressing the human A2B adenosine receptor. The data clearly illustrates the low potency of this compound compared to the potent non-selective agonist NECA (5'-N-Ethylcarboxamidoadenosine), highlighting its suitability as a negative control.
| Compound | EC50 (µM) for cAMP production | Potency relative to NECA |
| NECA (Positive Control) | 3.1 | 100% |
| This compound | >100 (low potency) | <1% |
| Vehicle (Negative Control) | No stimulation | 0% |
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines the methodology used to assess the functional activity of adenosine receptor agonists by measuring intracellular cAMP accumulation.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 24-well plates and grown to confluence.
2. Assay Procedure:
-
The growth medium is removed, and the cells are washed with a serum-free medium.
-
Cells are pre-incubated for 30 minutes at 37°C with a phosphodiesterase inhibitor, such as rolipram (B1679513) (10 µM), to prevent the degradation of cAMP.
-
Following the pre-incubation, cells are stimulated with various concentrations of the test compounds (e.g., NECA as a positive control, this compound as a negative control, and a vehicle control) for 15 minutes at 37°C.
3. cAMP Measurement:
-
The stimulation is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.
4. Data Analysis:
-
The concentration-response curves for each compound are generated, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated using non-linear regression analysis.
This compound as a Positive Control: A Tool for Studying Thiol-Specific Modifications and H₂S Signaling
While often used as a negative control in receptor activity assays, the thiol group in this compound makes it a valuable positive control in experiments investigating thiol-specific modifications or the effects of hydrogen sulfide (B99878) (H₂S) signaling. H₂S is a gaseous signaling molecule that can modify protein function through persulfidation of cysteine residues. This compound can serve as a tool to mimic or study the effects of such thiol modifications.
In this context, an alternative compound for comparison would be adenosine, which lacks the reactive thiol group. An experiment could be designed to assess the impact of these compounds on the activity of an enzyme known to be regulated by persulfidation.
| Compound | Enzyme Activity (relative to baseline) |
| Adenosine (Negative Control) | No significant change |
| This compound (Positive Control) | Significant change (activation or inhibition) |
| H₂S donor (e.g., NaHS) | Significant change (activation or inhibition) |
Experimental Protocol: In Vitro Enzyme Activity Assay
This protocol provides a general framework for assessing the effect of this compound on the activity of a purified enzyme.
1. Reagents and Enzyme Preparation:
-
Purified enzyme of interest.
-
Assay buffer specific to the enzyme.
-
Substrate for the enzyme.
-
This compound, adenosine, and a positive control (e.g., a known activator or inhibitor).
2. Assay Procedure:
-
The enzyme is pre-incubated with this compound, adenosine, or the control compound at various concentrations for a specified time at the optimal temperature for the enzyme.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period, and then stopped (e.g., by adding a stop solution or by heat inactivation).
3. Measurement of Enzyme Activity:
-
The amount of product formed or substrate consumed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).
4. Data Analysis:
-
The enzyme activity in the presence of each compound is calculated and compared to the activity in the absence of any compound (baseline).
Visualizing the Role of this compound in Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental logic discussed.
Caption: Signaling pathway of the A2B adenosine receptor, illustrating the activating role of NECA (positive control) and the inert nature of this compound (negative control) in stimulating cAMP production.
Caption: A simplified workflow for a cAMP functional assay to compare the effects of different adenosine receptor ligands.
Conclusion
This compound is a versatile tool in the researcher's arsenal, capable of serving as a robust negative control in studies of adenosine receptor signaling due to its low intrinsic activity. Conversely, its unique thiol group allows it to function as a valuable positive control in investigations of thiol-specific modifications and H₂S signaling. The appropriate use of this compound, in conjunction with other well-defined controls, will undoubtedly contribute to the generation of high-quality, reproducible data in the fields of pharmacology and drug discovery.
A Comparative Guide to Confirming the Purity and Identity of Synthesized 2-Thioadenosine
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity and identity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-Thioadenosine, a crucial intermediate in the synthesis of drugs like Cangrelor.[1][2] We present detailed experimental protocols, comparative data, and visualizations to aid in the selection and application of these analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For this compound, reversed-phase HPLC is commonly employed to determine its purity with high accuracy and sensitivity.[1][2]
Comparative HPLC Data
The following table summarizes typical HPLC data for this compound and potential process-related impurities. The retention time is a key parameter for identification, while the peak area percentage is used to quantify purity.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | >98.0% |
| Impurity A (Starting Material) | 4.2 | <0.5% |
| Impurity B (Byproduct) | 12.1 | <1.0% |
| Impurity C (Degradant) | 6.8 | <0.5% |
Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and mobile phase conditions.
Alternative Purity Analysis Methods
While HPLC is a primary method, other techniques can also be employed for the separation and purification of nucleoside analogs like this compound.[3][4][5]
| Method | Principle | Advantages | Disadvantages |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Cost-effective, scalable. | Lower resolution than HPLC, can be time-consuming. |
| Crystallization | Purification based on differences in solubility. | Can yield highly pure product, cost-effective. | May not be suitable for all compounds, potential for low recovery. |
| Solvent Extraction | Separation based on differential solubility in two immiscible liquids. | Simple, rapid. | Less efficient for complex mixtures, may require large volumes of solvents. |
| Adsorption | Use of solid adsorbents to selectively bind impurities. | High selectivity can be achieved. | Adsorbent capacity can be limited, may require optimization. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation
NMR spectroscopy is an unparalleled tool for the structural elucidation of molecules.[2] For this compound, 1H and 13C NMR are used to confirm its chemical structure by analyzing the magnetic properties of its atomic nuclei.
Comparative NMR Data
The following table presents expected 1H and 13C NMR chemical shifts for this compound. These shifts are unique to the molecule's structure and serve as a fingerprint for its identity. The data is typically recorded in a solvent like DMSO-d6.[2]
1H NMR (DMSO-d6, 600 MHz)
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-8 | ~8.1 | s |
| NH2 | ~7.3 | s (br) |
| H-1' | ~5.9 | d |
| 5'-OH | ~5.4 | t |
| 3'-OH | ~5.2 | d |
| 2'-OH | ~5.1 | d |
| H-2' | ~4.6 | t |
| H-3' | ~4.1 | q |
| H-4' | ~3.9 | q |
| H-5'a, H-5'b | ~3.7, ~3.5 | m |
13C NMR (DMSO-d6, 150 MHz)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~177 |
| C-6 | ~157 |
| C-4 | ~153 |
| C-8 | ~140 |
| C-5 | ~120 |
| C-1' | ~88 |
| C-4' | ~86 |
| C-2' | ~74 |
| C-3' | ~71 |
| C-5' | ~62 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
HPLC Protocol for Purity Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.01 M phosphate (B84403) buffer, pH 5.8) and an organic solvent like acetonitrile (B52724) or methanol.[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 40 °C.[7]
-
Detection: UV detection at 260 nm.[8]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
NMR Protocol for Identity Confirmation of this compound
-
Instrumentation: A 600 MHz NMR spectrometer.[2]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[2]
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of DMSO-d6 in an NMR tube.
-
Data Acquisition:
-
1H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Data Analysis: Calibrate the spectra using the residual solvent peak (DMSO at ~2.50 ppm for 1H and ~39.52 ppm for 13C). Assign the peaks to the corresponding atoms in the this compound structure and compare with reference data.
Visualizing the Workflow and a Conceptual Signaling Pathway
Graphical representations can clarify complex processes and relationships.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. benchchem.com [benchchem.com]
2-Thioadenosine in comparison to other known adenosine receptor agonists and antagonists
An Objective Comparison of 2-Thioadenosine and Other Adenosine (B11128) Receptor Modulators
This guide provides a detailed comparison of key adenosine receptor agonists and antagonists. While comprehensive public data for this compound is limited, this document serves as a crucial reference for researchers evaluating 2-substituted adenosine analogs by comparing them against well-characterized compounds. Adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine and are significant targets for therapeutic development in cardiovascular, inflammatory, and neurological disorders.[1][2]
The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing intracellular cAMP levels.[1][3] Conversely, the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, leading to an increase in cAMP.[3][4] Understanding the affinity, selectivity, and functional potency of a ligand at these receptor subtypes is critical for predicting its therapeutic potential and off-target effects.
Quantitative Comparison of Adenosine Receptor Ligands
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of standard adenosine receptor modulators. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
Table 1: Binding Affinity (Kᵢ) of Selected Ligands at Human Adenosine Receptors
| Compound | Type | A1 Kᵢ (nM) | A2A Kᵢ (nM) | A2B Kᵢ (nM) | A3 Kᵢ (nM) |
| NECA | Non-selective Agonist | 14[5] | 20[5] | High (μM range)[5] | 6.2[5] |
| CGS-21680 | A2A-selective Agonist | 290[6] | 27[6][7] | 67[6] | 88,800[6] |
| ZM241385 | A2A-selective Antagonist | >1000 | 0.49 - 1.6[8] | 75 | >1000 |
Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions.
Table 2: Functional Potency (EC₅₀/IC₅₀) of Selected Ligands
| Compound | Type | Receptor Target | Potency (nM) |
| NECA | Agonist | Human A2B | EC₅₀: 2400[5] |
| CGS-21680 | Agonist | Human A2A | EC₅₀: 1.48 - 180[7] |
| ZM241385 | Antagonist | Rat A2A | Kᴀ: 6.6 (functional)[9][10] |
Adenosine Receptor Signaling Pathways
The activation of adenosine receptor subtypes initiates distinct intracellular signaling cascades. The primary pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
A Head-to-Head Comparison of 2-Thioadenosine and Its Phosphate Derivatives in Purinergic Signaling
For Immediate Publication
[City, State] – [Date] – In the intricate world of cellular communication, purinergic signaling pathways, mediated by nucleotides and nucleosides, play a pivotal role in a vast array of physiological processes. Among the key players are adenosine (B11128) analogues, which have been instrumental in dissecting the function of purinergic receptors. This guide provides a comprehensive head-to-head comparison of 2-Thioadenosine and its phosphate (B84403) derivatives: this compound 5'-monophosphate (2S-AMP), this compound 5'-diphosphate (2S-ADP), and this compound 5'-triphosphate (2S-ATP). This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced yet critical differences in the biological activity of these compounds.
Executive Summary
This comparative guide synthesizes available experimental data to elucidate the structure-activity relationships of this compound and its phosphorylated counterparts, with a primary focus on their interaction with P2Y receptors. While direct, comprehensive quantitative data for these specific parent compounds is limited, extensive research on closely related 2-thioether derivatives provides a strong basis for comparison. The available evidence indicates a clear trend in potency for P2Y receptor activation, with the diphosphate (B83284) and triphosphate derivatives exhibiting significantly higher activity than the monophosphate and the parent nucleoside.
Performance Comparison at P2Y Receptors
P2Y receptors, a family of G protein-coupled receptors (GPCRs), are the primary targets for extracellular nucleotides like ADP and ATP. The introduction of a sulfur atom at the 2-position of the adenine (B156593) ring profoundly influences the interaction of these molecules with P2Y receptors.
Based on studies of 2-thioether derivatives, a general hierarchy of potency can be established:
-
2S-ADP and 2S-ATP: These derivatives are generally equipotent and the most potent agonists at many P2Y receptor subtypes, particularly the P2Y₁, P2Y₁₂, and P2Y₁₃ receptors.[1][2] Their high affinity and efficacy make them valuable tools for studying these receptors.
-
2S-AMP: While still a full agonist at certain P2Y receptors, 2S-AMP is considerably less potent than its di- and triphosphate counterparts.[1][2] However, the addition of a 2-thioether substituent can significantly enhance the potency of adenosine 5'-monophosphate analogues, allowing them to bind to and activate the P2Y₁ receptor.
-
This compound: The parent nucleoside, lacking the phosphate groups essential for high-affinity binding to P2Y receptors, is generally considered inactive at these receptor subtypes.
The following table summarizes the relative potencies of 2-thioether derivatives of adenosine and its phosphates at P2Y receptors, which serves as a proxy for the compounds of interest.
| Compound Family | General Potency at P2Y Receptors | Key Findings |
| 2-Thioether ADP Analogues | High | Often equipotent to the corresponding ATP analogues.[1][2] |
| 2-Thioether ATP Analogues | High | Potent agonists at multiple P2Y receptor subtypes.[1][2] |
| 2-Thioether AMP Analogues | Low to Moderate | Full agonists, but generally significantly less potent than di- and triphosphate derivatives.[1][2] |
| This compound Derivatives | Inactive | The nucleoside itself typically lacks activity at P2Y receptors. |
Signaling Pathways and Functional Outcomes
The activation of P2Y receptors by this compound derivatives initiates downstream signaling cascades that vary depending on the receptor subtype and the G protein to which it couples.
Activation of Gq-coupled P2Y receptors (e.g., P2Y₁) by 2S-ADP or 2S-ATP leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) phosphates (like IP₃) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). In contrast, activation of Gi-coupled P2Y receptors (e.g., P2Y₁₂) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Stability and Metabolism
The biological activity of extracellular nucleotides is tightly regulated by a series of cell-surface enzymes known as ectonucleotidases. These enzymes sequentially hydrolyze tri- and diphosphate nucleotides to their corresponding monophosphate and nucleoside forms. The thio-modification can influence the rate of this metabolism, but the phosphate chain remains susceptible to cleavage.
This enzymatic degradation is a critical consideration in experimental design, as the observed biological effect may be due to a metabolite rather than the parent compound. For instance, the activity of 2S-ATP in some systems could be partially attributed to its rapid conversion to the potent agonist 2S-ADP.
Experimental Protocols
To aid researchers in the functional characterization of these compounds, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound and its phosphate derivatives for a specific P2Y receptor subtype.
Materials:
-
Cell membranes expressing the P2Y receptor of interest.
-
Radiolabeled ligand (e.g., [³H]MRS2500 for P2Y₁).
-
Test compounds (this compound, 2S-AMP, 2S-ADP, 2S-ATP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Functional Assays
Objective: To measure the functional potency (EC₅₀) of the compounds at Gq-coupled P2Y receptors by quantifying the accumulation of inositol phosphates.
Materials:
-
Cells expressing the Gq-coupled P2Y receptor of interest.
-
[³H]-myo-inositol.
-
Stimulation buffer (e.g., HEPES-buffered saline with LiCl).
-
Test compounds.
-
Anion exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Label the cells overnight with [³H]-myo-inositol.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulate the cells with varying concentrations of the test compounds for a defined period.
-
Stop the reaction by adding a solution like perchloric acid.
-
Extract the inositol phosphates.
-
Separate the inositol phosphates using anion exchange chromatography.
-
Quantify the radioactivity of the eluted fractions.
-
Plot the concentration-response curve to determine the EC₅₀ value.
Objective: To measure the functional potency (EC₅₀) of the compounds at Gi-coupled P2Y receptors by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cells expressing the Gi-coupled P2Y receptor of interest.
-
Forskolin (B1673556) (or another adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in a microplate.
-
Pre-treat the cells with varying concentrations of the test compounds.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation to determine the IC₅₀ value.
Conclusion
The phosphorylation state of this compound is a critical determinant of its activity at P2Y receptors. The diphosphate and triphosphate derivatives are potent agonists, making them valuable pharmacological tools for probing the function of P2Y₁, P2Y₁₂, and other subtypes. In contrast, the monophosphate derivative is a weaker agonist, and the parent nucleoside is largely inactive at these receptors. A thorough understanding of their relative potencies, signaling mechanisms, and metabolic pathways is essential for the accurate interpretation of experimental results and for the rational design of novel therapeutic agents targeting the purinergic system. The experimental protocols provided herein offer a robust framework for the continued investigation of these and other purinergic ligands.
References
- 1. Identification of Potent, Selective P2Y-Purinoceptor Agonists: Structure–Activity Relationships for 2-Thioether Derivatives of Adenosine 5′-Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent, selective P2Y-purinoceptor agonists: structure-activity relationships for 2-thioether derivatives of adenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of 2-Thioadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating the cellular target engagement of 2-Thioadenosine, a purine (B94841) nucleoside analog. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and interpret target validation studies for this compound and similar molecules. The primary cellular targets of this compound and its analogs are the adenosine (B11128) receptors (A1, A2A, A2B, and A3), a family of G protein-coupled receptors (GPCRs) that mediate a wide range of physiological processes.
Comparative Analysis of Binding Affinity
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor EC50 (µM) | A3 Receptor Ki (nM) |
| 2-Aminoadenosine | >1000 (IC50) | 76 | >10 | >1000 |
| NECA | 14 | 20 | 2.4 | 6.2 |
| CGS21680 | 290 | 27 | 89 | 67 |
Key Observations: 2-Aminoadenosine, a structural analog of this compound, displays a notable preference for the A2A adenosine receptor, with significantly lower affinity for the A1 and A3 subtypes[1]. In comparison, NECA is a high-affinity, non-selective agonist across A1, A2A, and A3 receptors, while CGS21680 exhibits selectivity for the A2A receptor over other subtypes[1]. This suggests that this compound likely engages adenosine receptors, with a potential preference for the A2A subtype.
Experimental Protocols for Target Validation
Validating the engagement of this compound with its cellular targets requires robust experimental methodologies. Below are detailed protocols for two key assays: a radioligand binding assay to determine binding affinity and a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.
Radioligand Binding Assay for Adenosine Receptors
This assay directly measures the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).
-
Test compound (this compound) and comparator compounds (e.g., NECA, CGS21680).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA.
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and comparator compounds.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test or comparator compound.
-
To determine non-specific binding, a set of wells should contain the radioligand and a high concentration of a non-labeled agonist (e.g., 10 µM NECA).
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Intact cells expressing the target adenosine receptor.
-
Test compound (this compound).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cells (e.g., PCR cycler).
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target adenosine receptor subtype.
Procedure:
-
Treat cultured cells with either vehicle (e.g., DMSO) or the test compound (this compound) at various concentrations for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities.
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.
-
To determine the cellular potency (EC50) of target engagement, perform an isothermal dose-response experiment. Treat cells with a range of compound concentrations, heat all samples at a single temperature that shows a significant stabilization effect, and quantify the amount of soluble target protein.
Visualizing Target Engagement Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved in validating the target engagement of this compound, the following diagrams are provided.
Figure 1. Signaling pathway of the A2A adenosine receptor.
References
Unveiling the Double-Edged Sword: A Comparative Analysis of 2-Substituted Adenosine Analogs in Cancer Cell Lines
A detailed examination of the cytotoxic and apoptotic effects of 2-substituted adenosine (B11128) analogs, exemplified by 2-Chloro-2'-deoxyadenosine (CdA), reveals distinct cellular responses in different cancer cell lineages. This guide provides a cross-validation of CdA's effects in the human melanoma cell line A375 and the T-lymphoblastoid cell line CCRF-CEM, offering researchers, scientists, and drug development professionals a comparative perspective on its therapeutic potential and underlying mechanisms.
This comparison guide synthesizes data from preclinical studies to highlight the differential impact of 2-substituted adenosine analogs on solid tumors versus hematological malignancies. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this guide aims to facilitate a deeper understanding of the nuanced anticancer activities of this class of compounds.
Comparative Efficacy of 2-Chloro-2'-deoxyadenosine (CdA)
The cytotoxic potential of 2-Chloro-2'-deoxyadenosine (CdA), a representative 2-substituted adenosine analog, varies significantly between different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of drug potency, in the human melanoma cell line A375 and the human T-lymphoblastoid cell line CCRF-CEM.
| Cell Line | Cancer Type | IC50 of 2-Chloro-2'-deoxyadenosine (CdA) | Reference |
| A375 | Human Melanoma | Not explicitly quantified in the study, but shown to inhibit proliferation in a dose-dependent manner. | [1] |
| CCRF-CEM | Human T-lymphoblastoid Leukemia | 0.045 µM | [2] |
Cellular and Molecular Effects: A Tale of Two Cell Lines
Beyond cytotoxicity, CdA elicits distinct effects on the morphology, cell cycle, and apoptotic pathways in A375 and CCRF-CEM cells.
| Parameter | A375 (Melanoma) | CCRF-CEM (T-lymphoblastoid Leukemia) | Reference |
| Morphology | Cells become irregular in shape following treatment. | Not detailed in the study. | [1] |
| Cell Cycle | Induction of S phase arrest. | Accumulation of cells in the S phase, particularly at the G1/S border at higher concentrations. | [1][2] |
| Apoptosis | Induction of apoptosis. | A fraction of cells (approximately 30%) are resistant to killing even at high concentrations. | [1][2] |
| Mechanism of Action | Inhibition of proliferation and migration. | Greater decrease in DNA synthesis compared to RNA and protein synthesis. | [1][2] |
| Signaling Pathway | Cleavage of Caspase-3 and PARP, indicating activation of the caspase-dependent apoptotic pathway. | Inhibition of DNA synthesis is a primary mechanism. | [1][2] |
Signaling Pathways of 2-Chloro-2'-deoxyadenosine in Cancer Cells
The induction of apoptosis by 2-Chloro-2'-deoxyadenosine (CdA) involves distinct signaling cascades in different cellular contexts. In melanoma cells, the pathway converges on the activation of effector caspases, while in leukemia cells, the primary mechanism appears to be the disruption of DNA synthesis.
Experimental Protocols
The following are generalized protocols for assessing the effects of 2-substituted adenosine analogs based on the methodologies described in the cited literature.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of a 2-substituted adenosine analog on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A375, CCRF-CEM)
-
Complete culture medium
-
2-substituted adenosine analog (e.g., CdA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the 2-substituted adenosine analog for specific time points (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for a period to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of a 2-substituted adenosine analog on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
2-substituted adenosine analog
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%) for fixation
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the 2-substituted adenosine analog for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate the cells to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Detection (Western Blot for Caspase-3 and PARP Cleavage)
Objective: To assess the induction of apoptosis by examining the cleavage of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
2-substituted adenosine analog
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Primary antibodies against Caspase-3, cleaved Caspase-3, PARP, and cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with the 2-substituted adenosine analog for the indicated time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
References
- 1. Effect of 2-chloro-2′-deoxyadenosine (2-CDA) on Biological Property in Human Melanoma A375 Cells [zlfzyj.com]
- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Metabolic Hurdles: A Comparative Analysis of 2-Thioadenosine and Its Analogs in Drug Development
For researchers and scientists navigating the complexities of drug discovery, the metabolic stability of a therapeutic candidate is a critical determinant of its potential success. This guide offers a comparative analysis of the metabolic stability of 2-Thioadenosine and its key analogs, providing experimental data and methodologies to inform the selection and design of more robust drug candidates.
The modification of nucleosides, such as adenosine (B11128), is a common strategy in medicinal chemistry to enhance therapeutic efficacy and overcome inherent metabolic liabilities. Adenosine itself has a fleeting existence in the bloodstream, with a half-life of only a few seconds, rendering it unsuitable for most therapeutic applications.[1] This rapid clearance is primarily due to enzymatic degradation by adenosine deaminase and cellular uptake. Consequently, synthetic analogs that can withstand this metabolic onslaught are of significant interest. This guide focuses on this compound and its analogs, particularly those with modifications at the 2-position of the purine (B94841) ring, to provide a framework for understanding their metabolic fate.
Comparative Metabolic Stability: A Quantitative Overview
While direct, comprehensive comparative studies on the metabolic stability of this compound are limited in publicly available literature, we can infer its properties and compare them with well-characterized analogs. The following table summarizes available pharmacokinetic data for adenosine and its relevant analogs.
| Compound | Modification | Half-Life (t½) | Key Metabolic Features |
| Adenosine | None | ~1-2 seconds (in human blood)[1] | Rapidly deaminated by adenosine deaminase and taken up by cells.[2] |
| 2-Chloroadenosine (as 2-chloro-2'-deoxyadenosine) | 2-position chloro substitution | ~6.7 hours (in humans)[3] | Described as a metabolically stable analog of adenosine, resistant to degradation.[4][5][6] |
| 2-Fluoroadenosine | 2-position fluoro substitution | Data not available | Resistant to degradation by nucleases and not deaminated by adenosine deaminase.[7] |
| 5'-Methylthioadenosine (MTA) | 5'-position methylthio substitution | ~20 minutes (in mice)[8] | Metabolized by methylthioadenosine phosphorylase (MTAP).[9] The thioether at the 5' position offers less stability than a 2-halogen. |
| This compound | 2-position thio substitution | Data not available | Expected to have enhanced stability over adenosine due to the thio- substitution, but likely less stable than 2-halogenated analogs. |
Key Metabolic Pathways and Enzymatic Degradation
The metabolic stability of adenosine and its analogs is largely dictated by their susceptibility to key enzymes in purine metabolism. Understanding these pathways is crucial for designing compounds that can evade rapid degradation.
Adenosine Metabolism
The primary routes of adenosine metabolism involve deamination by adenosine deaminase (ADA) to inosine (B1671953) and phosphorylation by adenosine kinase (ADK) to adenosine monophosphate (AMP).
Metabolism of 2-Substituted Adenosine Analogs
Modifications at the 2-position of the adenine (B156593) ring can significantly alter the interaction with metabolic enzymes.
-
2-Halogenated Analogs (2-Chloroadenosine, 2-Fluoroadenosine): The presence of a halogen atom at the 2-position sterically hinders the binding of adenosine deaminase, thereby preventing deamination and significantly increasing the metabolic stability of these compounds.[7][10]
-
This compound: While specific data is lacking, the thio- substitution at the 2-position is also expected to confer resistance to adenosine deaminase, though potentially to a lesser extent than the bulkier halogen atoms. The metabolic fate would likely involve other pathways, such as oxidation of the sulfur atom or cleavage by other enzymes.
Experimental Protocols for Assessing Metabolic Stability
To evaluate and compare the metabolic stability of novel adenosine analogs, standardized in vitro assays are essential. These assays provide key parameters such as half-life (t½) and intrinsic clearance (CLint).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a common first-pass screen to assess the susceptibility of a compound to phase I metabolic enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or its analog) in a suitable organic solvent (e.g., DMSO).
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) and a solution of NADPH (a necessary cofactor).
-
-
Incubation:
-
Pre-warm the microsome suspension and reaction buffer to 37°C.
-
Initiate the reaction by adding the test compound to the microsome suspension.
-
Start the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .
-
Conclusion
For researchers in drug development, a systematic evaluation of metabolic stability using standardized in vitro assays is paramount. The data and protocols presented in this guide provide a foundation for the comparative analysis of this compound and its analogs, enabling more informed decisions in the design and selection of promising therapeutic candidates with improved pharmacokinetic profiles. Future studies directly comparing the metabolic fate of this compound with its halogenated counterparts will be invaluable in further refining our understanding of structure-stability relationships in this important class of molecules.
References
- 1. A new method of sampling blood for measurement of plasma adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine and adenosine receptors: Newer therapeutic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the pharmacokinetics of 2-chloro-2'-deoxyadenosine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroadenosine | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 6. nbinno.com [nbinno.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 5'-deoxy-5'-methylthioadenosine phosphorylase--II. Role of the enzyme in the metabolism and antineoplastic action of adenine-substituted analogs of 5'-deoxy-5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 2-Thioadenosine and Standard Adenosine Receptor Agonists
This guide provides an objective comparison of 2-Thioadenosine derivatives against established research compounds, focusing on performance benchmarks relevant to researchers, scientists, and professionals in drug development. The data presented here, supported by detailed experimental protocols, aims to facilitate the selection of appropriate compounds for adenosine (B11128) receptor-targeted research.
Introduction to this compound
This compound is a derivative of the endogenous nucleoside adenosine, modified at the 2-position of the purine (B94841) ring with a thiol group. This modification alters its affinity and selectivity for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Its performance is often benchmarked against non-selective or subtype-selective standard agonists like NECA (5'-N-Ethylcarboxamidoadenosine) and CGS-21680.
Data Presentation: Comparative Binding Affinity and Potency
The efficacy of an adenosine receptor agonist is quantified by its binding affinity (Ki) and its functional potency (EC50). A lower Ki value signifies higher binding affinity, while a lower EC50 value indicates greater potency in eliciting a cellular response. The following table summarizes the performance of 2-substituted thioadenosine nucleosides in comparison to standard reference compounds.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) | A2B Receptor EC50 (µM) | A2A Selectivity |
| 2-Substituted Thioadenosine Analogues | 10,000 - 17,000[1] | 1,200 - 3,670[1] | N/A | N/A | 4-8 fold vs. A1[1] |
| NECA | 14[2] | 20[2] | 6.2[2] | 2.4[2] | Non-selective |
| CGS-21680 | ~3780[3] | 27[4] | N/A | N/A | ~140-fold vs. A1 (rat)[5] |
N/A: Data not available from the provided search results.
Experimental Protocols
The data presented above is typically generated using standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to a specific receptor.[6][7]
Objective: To determine the inhibition constant (Ki) of this compound analogues and reference compounds at adenosine receptor subtypes.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing a specific human adenosine receptor subtype.[8]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]CGS21680 for A2A receptors, [³H]DPCPX for A1 receptors).[1]
-
Test Compounds: this compound analogues and standard agonists (NECA, CGS-21680).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Non-specific Binding (NSB) Control: A high concentration of a non-radioactive ligand to saturate all specific binding sites.
-
Filtration System: A 96-well plate harvester with glass fiber filters (e.g., GF/C).[9]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in the assay buffer and determine the protein concentration.[8][9]
-
Assay Setup: In a 96-well plate, combine the receptor membranes (e.g., 50-120 µg protein/well), a fixed concentration of the radioligand (typically near its Kd value), and a range of concentrations of the unlabeled test compound.[8][9]
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[8][9]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
cAMP Functional Assay (for EC50 Determination)
This assay measures the ability of an agonist to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), a key step in the signaling cascade of adenosine receptors.[10][11]
Objective: To determine the potency (EC50) of this compound analogues by measuring their effect on intracellular cAMP levels.
Materials:
-
Cell Line: A suitable cell line (e.g., CHO, HEK293) expressing the adenosine receptor subtype of interest.
-
Test Compounds: Serial dilutions of this compound analogues and standard agonists.
-
Stimulation Buffer: A physiological buffer, often containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for cAMP quantification, often based on HTRF, ELISA, or luminescence (e.g., cAMP-Glo™ Assay).[10][11][12]
-
Plate Reader: Compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow them to the desired confluency.[13]
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in stimulation buffer.
-
Agonist Stimulation: Add various concentrations of the test compound to the wells. For Gi-coupled receptors (A1, A3), co-stimulation with an adenylyl cyclase activator like forskolin (B1673556) is required to measure the inhibition of cAMP production.[14] For Gs-coupled receptors (A2A, A2B), the agonist alone will stimulate cAMP production.[14]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.[12][13]
-
Cell Lysis: Lyse the cells according to the detection kit's protocol to release the intracellular cAMP.[13]
-
cAMP Detection: Perform the steps outlined in the commercial kit to generate a detectable signal (e.g., fluorescence, luminescence) that is proportional to the amount of cAMP present.[12]
-
Data Analysis: Plot the signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizations: Pathways and Workflows
Signaling Pathway of the Adenosine A2A Receptor
The A2A receptor is a Gs protein-coupled receptor.[15][16] Upon binding to an agonist like this compound, it initiates a signaling cascade that results in the production of cAMP.[16][17][18] This increased cAMP level activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB.[15][16][17]
Caption: Adenosine A2A receptor Gs-coupled signaling pathway.
Experimental Workflow for Competitive Radioligand Binding
The following diagram outlines the logical steps involved in performing a competitive radioligand binding assay to determine the binding affinity of a test compound.[6][9]
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. 2-substituted thioadenine nucleoside and nucleotide analogues: synthesis and receptor subtype binding affinities (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine Receptors [sigmaaldrich.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. cAMP-Glo™ Assay Protocol [promega.ca]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Thioadenosine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like 2-Thioadenosine is a critical component of laboratory safety and environmental responsibility. Adherence to established disposal protocols minimizes risks and ensures a secure research environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, synthesized from general best practices for thio-compounds and hazardous chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on its GHS classification, this compound is considered an irritant and may be harmful if swallowed.[1] Always operate within a certified chemical fume hood to prevent the inhalation of any vapors.[2] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[3][4]
Hazard Profile of this compound
A clear understanding of the hazard profile of this compound is fundamental to its safe handling and disposal. The following table summarizes its GHS classification.
| Hazard Classification | Category | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound and other thiol-containing compounds involves careful segregation, collection, and treatment as hazardous waste. In some cases, for liquid waste, neutralization through oxidation with a bleach solution may be a viable preliminary step, converting the odorous thiol into a less reactive substance.[2][5] However, all disposal activities must be conducted in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with local, regional, and national regulations.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.[3][6] This container should be sturdy, leak-proof, and kept closed except when adding waste.[7][8]
-
Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, dedicated hazardous waste container.[9] Do not mix with other waste streams to avoid incompatible chemical reactions.[7] The container must be properly sealed and stored in secondary containment.[7]
-
Empty Containers: Thoroughly rinse empty this compound containers. The first rinse must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste or according to institutional guidelines.[7]
2. Waste Container Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name, "this compound".[8][10]
-
List all constituents and their approximate concentrations on the hazardous waste label.[8]
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Ensure that the total volume of hazardous waste in the laboratory does not exceed institutional limits (e.g., 10 gallons).[7]
4. Decontamination of Glassware and Equipment:
-
All non-disposable items that have come into contact with this compound, such as glassware and magnetic stir bars, require immediate decontamination.
-
Immerse the contaminated items in a prepared bleach bath (a 1:1 mixture of commercial bleach and water) and allow them to soak for at least 14 hours.[9] This oxidation process helps to neutralize the thiol group.[2]
-
After soaking, thoroughly rinse the glassware with water and then clean using standard laboratory procedures.[9]
5. Final Disposal:
-
Once a waste container is full, request a waste pickup from your institution's EHS department.[7]
-
Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.[7][8]
Experimental Protocol: Thiol Neutralization (for Liquid Waste)
For laboratories equipped and authorized to perform chemical neutralization, a bleach solution can be used to oxidize the thiol group in liquid waste. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.
-
In a suitably sized flask equipped with a magnetic stirrer, place a 1:1 solution of commercial bleach and water.[9]
-
Slowly and carefully add the liquid waste containing this compound to the stirring bleach solution. The reaction may be exothermic, so monitor the temperature.
-
Allow the mixture to stir for at least 2 hours to ensure complete oxidation.
-
The resulting neutralized solution should be collected as hazardous corrosive waste and disposed of through the institutional EHS office.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound | C10H13N5O4S | CID 6451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemistry.mtu.edu [chemistry.mtu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 2-Thioadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2-Thioadenosine, a thiolated nucleoside utilized in various research and development applications. Adherence to these protocols is essential to ensure personal safety, prevent contamination, and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task Level | Minimum PPE Requirements |
| Receiving and Storage | - Safety glasses- Nitrile gloves (single pair) |
| Weighing and Aliquoting (Solid Form) | - Safety goggles with side-shields- Double-gloving with nitrile gloves- Dedicated lab coat- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Safety goggles with side-shields- Double-gloving with nitrile gloves- Dedicated lab coat |
| Spill Cleanup | - Chemical splash goggles- Double-gloving with nitrile gloves (or thicker chemical-resistant gloves, e.g., neoprene)- Impervious lab coat or gown- N95 or higher-rated respirator |
| Waste Disposal | - Safety glasses- Nitrile gloves (single pair)- Lab coat |
Operational Plan: Step-by-Step Handling Procedures
2.1 Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2.2 Weighing and Solution Preparation
-
Engineering Controls: All weighing of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Donning PPE: Before handling the compound, don the appropriate PPE as specified in Table 1.
-
Weighing:
-
Use a dedicated, clean weighing vessel.
-
Handle the solid material carefully to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is properly sealed or use a condenser to prevent aerosolization.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Doff PPE in the correct order to prevent self-contamination.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
3.1 Waste Segregation and Collection
-
Solid Waste:
-
Place contaminated consumables (e.g., weigh boats, pipette tips, gloves, lab coats) into a designated, sealed, and clearly labeled hazardous waste container.[5]
-
This container should be a leak-proof, puncture-resistant bag or drum.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
3.2 Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and the associated hazards.
-
Store the waste in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed professional waste disposal service.[5] Do not dispose of this compound down the drain or in regular trash.[2]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
